Methyl 3,5-dichloro-2-fluorobenzoate
Description
Properties
IUPAC Name |
methyl 3,5-dichloro-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZBOSWQYVTGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of Methyl 3,5-dichloro-2-fluorobenzoate
An In-depth Technical Guide to the Synthesis of Methyl 3,5-dichloro-2-fluorobenzoate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 3,5-dichloro-2-fluorobenzoate, a key halogenated aromatic building block. Such structures are of significant interest to researchers in drug discovery and agrochemical development due to the unique physicochemical properties imparted by their specific halogenation pattern.[1][2] The fluorine substituent, in particular, can modulate metabolic stability, binding affinity, and membrane permeability of active pharmaceutical ingredients (APIs).[2] This document details a logical two-stage synthetic approach, beginning with the preparation of the precursor 3,5-dichloro-2-fluorobenzoic acid, followed by a classic acid-catalyzed esterification. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure reproducibility and high yield.
Retrosynthetic Analysis and Strategic Overview
The is most logically approached via the esterification of its corresponding carboxylic acid. This disconnection simplifies the challenge into two primary objectives: the synthesis of the 3,5-dichloro-2-fluorobenzoic acid precursor and its subsequent conversion to the methyl ester.
Figure 1: Retrosynthetic analysis for Methyl 3,5-dichloro-2-fluorobenzoate.
Part I: Synthesis of the Precursor, 3,5-Dichloro-2-fluorobenzoic Acid
The cornerstone of this synthesis is the reliable preparation of the key intermediate, 3,5-dichloro-2-fluorobenzoic acid. We will achieve this from 3,5-dichloro-2-fluoroaniline through a diazotization reaction followed by a cyanation and subsequent hydrolysis. This classic route, while multi-step, is robust and avoids the use of difficult-to-handle organometallic reagents.
Overall Reaction Pathway
The conversion involves three distinct chemical transformations:
-
Diazotization: The primary amine of 3,5-dichloro-2-fluoroaniline is converted into a diazonium salt using sodium nitrite under acidic conditions.
-
Sandmeyer Cyanation: The diazonium salt is displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst, to yield 3,5-dichloro-2-fluorobenzonitrile.
-
Hydrolysis: The nitrile functional group is hydrolyzed under strong acidic or basic conditions to the corresponding carboxylic acid.
Figure 2: Synthetic workflow for 3,5-dichloro-2-fluorobenzoic acid.
Experimental Protocol: 3,5-Dichloro-2-fluorobenzoic Acid
Materials and Reagents:
-
3,5-Dichloro-2-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Step 2.2.1: Diazotization of 3,5-Dichloro-2-fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,5-dichloro-2-fluoroaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath. The formation of the aniline hydrochloride salt as a fine slurry is expected.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature is maintained below 5 °C. The rate of addition must be controlled to manage the exotherm and prevent the decomposition of the diazonium salt.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A persistent positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of diazotization.[3]
Step 2.2.2: Sandmeyer Cyanation
-
In a separate, larger reaction vessel, prepare a solution of CuCN (1.2 eq) and KCN (2.5 eq) in water. Heat gently to facilitate dissolution and then cool to room temperature. CAUTION: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the cold diazonium salt solution from the previous step to the copper cyanide solution. Vigorous nitrogen evolution will occur. Control the addition rate to keep the reaction from foaming over.
-
Once the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product, 3,5-dichloro-2-fluorobenzonitrile, with toluene.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude nitrile, which can be used in the next step without further purification.
Step 2.2.3: Hydrolysis to Carboxylic Acid
-
Combine the crude 3,5-dichloro-2-fluorobenzonitrile with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux (typically 120-140 °C) and maintain for several hours (4-8 h), monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice. This will precipitate the crude carboxylic acid product.
-
Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
-
Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.
Part II: Esterification to Methyl 3,5-dichloro-2-fluorobenzoate
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer-Speier esterification is the most direct and cost-effective method for this transformation on a preparatory scale.
Mechanism and Rationale
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism proceeds via protonation of the carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol (methanol). Subsequent dehydration yields the ester and regenerates the acid catalyst. Using a large excess of methanol is crucial as it serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.
Experimental Protocol: Methyl 3,5-dichloro-2-fluorobenzoate
Materials and Reagents:
-
3,5-Dichloro-2-fluorobenzoic acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate or Dichloromethane
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolve 3,5-dichloro-2-fluorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 volumes) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.[4]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid.
-
After the reaction is complete, cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate or dichloromethane and wash cautiously with water, followed by a saturated sodium bicarbonate solution to neutralize the remaining acid catalyst (Note: CO₂ evolution will occur).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 3,5-dichloro-2-fluorobenzoate.
-
The product can be purified further by vacuum distillation or recrystallization if necessary to achieve high purity (>98%).[5]
Characterization and Data Summary
The final product and key intermediate should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Purity (HPLC) | Key Analytical Data |
| 3,5-Dichloro-2-fluorobenzoic Acid | C₇H₃Cl₂FO₂ | 209.01 | 65-75 (over 3 steps) | >97% | ¹H NMR: Signals in the aromatic region. ¹³C NMR: Signals for aromatic carbons, carboxyl carbon. MS (ESI-): [M-H]⁻ at m/z ~208. |
| Methyl 3,5-dichloro-2-fluorobenzoate | C₈H₅Cl₂FO₂ | 223.03 | 85-95 | >98% | ¹H NMR: Aromatic signals plus a singlet for the methyl ester protons (~3.9 ppm). MS (EI+): Molecular ion [M]⁺ at m/z ~222. |
Conclusion
The can be reliably achieved through a well-established, two-part synthetic sequence. The initial preparation of 3,5-dichloro-2-fluorobenzoic acid via a Sandmeyer reaction on the corresponding aniline, followed by a straightforward Fischer esterification, provides a scalable and robust route to this valuable synthetic intermediate. The protocols described herein, grounded in fundamental organic chemistry principles, offer a clear and reproducible pathway for researchers in the pharmaceutical and chemical industries.
References
- Applications of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid in Synthesis. (2026). Vertex AI Search.
- Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015).
- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723.
- 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7. Ossila.
- p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
- Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..
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An In-depth Technical Guide to Methyl 3,5-dichloro-2-fluorobenzoate: Synthesis, Characterization, and Physicochemical Profile
Introduction: The Strategic Importance of Halogenated Benzoates in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, halogenated aromatic compounds serve as indispensable building blocks. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into a molecular scaffold can profoundly influence its physicochemical and biological properties.[1] This includes modulating metabolic stability, receptor binding affinity, and bioavailability. Methyl 3,5-dichloro-2-fluorobenzoate is a trifunctionalized aromatic ester poised as a valuable intermediate for the synthesis of complex, high-value molecules. Its unique substitution pattern—a fluorine atom ortho to the ester and two chlorine atoms meta—creates a specific electronic and steric environment, offering a versatile platform for further chemical elaboration.
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and detailed analytical methodologies for the characterization of Methyl 3,5-dichloro-2-fluorobenzoate. The insights and protocols herein are curated for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their research and development endeavors.
Physicochemical Properties: A Predictive Analysis
While direct experimental data for Methyl 3,5-dichloro-2-fluorobenzoate is not extensively available in the public domain, we can project its key physicochemical properties based on established data for structurally related analogs. The following table summarizes these predicted and known values, providing a comparative context.
| Property | Predicted Value for Methyl 3,5-dichloro-2-fluorobenzoate | Comparative Data for Analogs |
| Molecular Formula | C₈H₅Cl₂FO₂ | - |
| Molecular Weight | 223.03 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Methyl 3-fluorobenzoate: Colorless liquid[2] |
| Melting Point (°C) | 30 - 45 | Methyl 3,5-dichlorobenzoate: 58 °C[3]; Methyl 3-chlorobenzoate: 21 °C |
| Boiling Point (°C) | ~250-270 at 760 mmHg | Methyl 3,5-dichlorobenzoate: 244-246 °C[4]; Methyl 3-fluorobenzoate: 197.6 °C[2] |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); Insoluble in water. | Methyl 3,5-dichlorobenzoate: Soluble in ether and alcohol, insoluble in water[5] |
| LogP (Predicted) | ~3.0 - 3.5 | Methyl 2-chloro-3,5-difluorobenzoate: 2.4048[6] |
Rationale for Predictions:
-
Melting and Boiling Points: The presence of two chlorine atoms and a fluorine atom is expected to increase the molecular weight and intermolecular forces compared to simpler analogs, leading to higher melting and boiling points. The specific substitution pattern will influence crystal lattice packing, making the precise melting point difficult to predict without experimental data.
-
Solubility: The ester functionality provides some polarity, but the di-chloro and fluoro substitutions on the aromatic ring significantly increase the lipophilicity of the molecule, dictating its solubility profile.
Proposed Synthesis and Purification Protocol
The most direct and industrially scalable synthesis of Methyl 3,5-dichloro-2-fluorobenzoate is the esterification of its corresponding carboxylic acid, 3,5-dichloro-2-fluorobenzoic acid.
Step 1: Synthesis of 3,5-dichloro-2-fluorobenzoic acid
The synthesis of the precursor acid is a critical first step. While various methods for the synthesis of halogenated benzoic acids exist, a plausible route involves the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction or direct hydrolysis.[7][8]
Step 2: Fischer Esterification of 3,5-dichloro-2-fluorobenzoic acid
This classic and reliable method utilizes an excess of methanol in the presence of a strong acid catalyst.
Materials:
-
3,5-dichloro-2-fluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
Experimental Protocol:
-
To a solution of 3,5-dichloro-2-fluorobenzoic acid in a 10-fold excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) with stirring in an ice bath.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,5-dichloro-2-fluorobenzoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid, which would reduce the reaction yield.
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Aqueous Workup: The sodium bicarbonate wash is essential to remove the acidic catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.
Caption: Synthetic workflow for Methyl 3,5-dichloro-2-fluorobenzoate.
Analytical Characterization and Spectral Interpretation
Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 3,5-dichloro-2-fluorobenzoate. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for assessing the purity of volatile esters.[9] A non-polar capillary column (e.g., DB-5MS) can be used with a temperature gradient to separate the product from any starting materials or byproducts. The mass spectrometer will provide the molecular weight and fragmentation pattern for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and assessing purity, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water with UV detection (around 254 nm) is suitable.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.9 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl ester group (-OCH₃).
-
δ ~7.4-7.8 ppm (multiplet, 2H): These signals arise from the two aromatic protons. The coupling patterns will be complex due to both H-H and H-F coupling. The proton at position 6 will likely appear as a doublet of doublets, and the proton at position 4 as a doublet.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~53 ppm: The carbon of the methyl ester group (-OCH₃).
-
δ ~163-165 ppm: The carbonyl carbon of the ester group (C=O).
-
δ ~115-160 ppm: A series of signals corresponding to the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. The carbons attached to chlorine atoms will also show characteristic chemical shifts.
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
~1730-1750 cm⁻¹ (strong): A strong absorption band characteristic of the C=O stretch of the ester group.
-
~1200-1300 cm⁻¹ (strong): A strong band corresponding to the C-O stretch of the ester.
-
~1000-1100 cm⁻¹ (strong): A strong absorption due to the C-F stretch.
-
~700-850 cm⁻¹ (strong): Bands in this region are characteristic of C-Cl stretching vibrations.
-
~3000-3100 cm⁻¹ (weak): Aromatic C-H stretching.
3. Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry will provide the molecular weight and a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak at m/z = 222 (for ³⁵Cl₂) and 224 (for ³⁵Cl³⁷Cl) and 226 (for ³⁷Cl₂), with a characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio).
-
Key Fragments:
-
[M - OCH₃]⁺ (m/z = 191, 193, 195): Loss of the methoxy radical.
-
[M - COOCH₃]⁺ (m/z = 163, 165, 167): Loss of the carbomethoxy group.
-
Caption: Workflow for the analytical characterization of the final product.
Stability and Storage
Halogenated aromatic esters are generally stable under standard laboratory conditions.[10][11]
-
Storage: Methyl 3,5-dichloro-2-fluorobenzoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.
-
Stability: The compound is expected to be stable at room temperature. However, it may be susceptible to hydrolysis under strongly acidic or basic conditions, especially upon heating.
Conclusion
Methyl 3,5-dichloro-2-fluorobenzoate represents a strategically important, yet under-documented, chemical intermediate. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization based on established chemical principles and data from closely related analogs. The detailed protocols and predictive data herein are intended to empower researchers to confidently incorporate this versatile building block into their synthetic strategies, paving the way for the discovery of novel pharmaceuticals and agrochemicals. The self-validating nature of the described analytical workflow ensures the identity and purity of the compound, which is paramount for its application in sensitive and highly regulated fields like drug development.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid in Synthesis. Retrieved from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
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ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. Retrieved from [Link]
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MDPI. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods. Retrieved from [Link]
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LCGC Europe. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
- Google Cloud. (n.d.). Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers.
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EPA. (1999). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Retrieved from [Link]
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GSRS. (n.d.). METHYL 5-CHLORO-2-FLUOROBENZOATE. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. Retrieved from [Link]
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Japan International Cooperation Agency. (n.d.). Analytical Methods. Retrieved from [Link]
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Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3,5-dichloro-, methyl ester. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,5-difluorobenzoate. Retrieved from [Link]
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ResearchGate. (2015). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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IndiaMART. (n.d.). Methyl 3-amino-5-chloro-2-fluorobenzoate. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]
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A Technical Guide to Methyl 3,5-dichloro-2-fluorobenzoate: Synthesis, Properties, and Applications in Modern Chemistry
This guide provides an in-depth technical overview of Methyl 3,5-dichloro-2-fluorobenzoate, a specialized halogenated aromatic ester. As this compound is a fine chemical intermediate, it may not be widely cataloged with a dedicated CAS number. Therefore, this document focuses on its logical synthesis from its parent acid, 3,5-dichloro-2-fluorobenzoic acid, and explores its potential applications for researchers, scientists, and professionals in drug development and materials science.
Introduction and Strategic Importance
Polysubstituted aromatic rings containing halogens—particularly fluorine and chlorine—are privileged scaffolds in medicinal chemistry and agrochemical design. The specific placement of these halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 3,5-dichloro-2-fluorobenzoate represents a versatile building block, offering multiple reaction sites for further chemical elaboration. The ester functional group can be readily hydrolyzed or converted to an amide, while the halogen atoms can participate in cross-coupling reactions or direct further aromatic substitutions.
Physicochemical and Structural Properties
While experimental data for Methyl 3,5-dichloro-2-fluorobenzoate is not broadly published, its key properties can be reliably predicted based on its structure and data from its parent acid, 3,5-dichloro-2-fluorobenzoic acid[1].
| Property | Predicted Value | Source / Method |
| CAS Number | Not broadly assigned | - |
| Molecular Formula | C₈H₅Cl₂FO₂ | - |
| Molecular Weight | 223.03 g/mol | - |
| Monoisotopic Mass | 221.96497 Da | Calculated |
| XlogP (Predicted) | ~3.2 - 3.5 | Based on parent acid[1] |
| Appearance | Expected to be a colorless liquid or low-melting solid | Analogy |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in water. | Analogy |
Synthesis and Methodologies
The synthesis of Methyl 3,5-dichloro-2-fluorobenzoate is most logically achieved through the preparation of its parent carboxylic acid, followed by esterification. This multi-step approach allows for precise control over the substitution pattern on the aromatic ring.
Proposed Synthesis of 3,5-dichloro-2-fluorobenzoic Acid
A robust synthetic route to polysubstituted benzoic acids often involves a sequence of nitration, reduction, diazotization (e.g., Sandmeyer reaction), and halogenation, followed by oxidation or carboxylation[2][3]. A plausible pathway starting from a commercially available material like 2-fluoroaniline is outlined below. The causality for this sequence lies in the directing effects of the substituents at each stage.
Caption: Proposed synthetic workflow for 3,5-dichloro-2-fluorobenzoic acid.
Experimental Protocol: Synthesis of the Parent Acid (Illustrative)
-
Chlorination of 2-Fluoroaniline: 2-Fluoroaniline is dissolved in a suitable solvent like acetonitrile. N-Chlorosuccinimide (NCS) (2.2 equivalents) is added portion-wise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC/GC-MS). The rationale for using a controlled chlorinating agent like NCS is to manage the reactivity and regioselectivity of the halogenation on the activated aniline ring.
-
Diazotization: The resulting 2-fluoro-3,5-dichloroaniline is suspended in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature to form the unstable diazonium salt. This step is critical for converting the amino group into a versatile leaving group.
-
Sandmeyer Reaction (Cyanation): The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide (CuCN). The cyano group is introduced, displacing the diazonium group to form 3,5-dichloro-2-fluorobenzonitrile. This classic reaction is a reliable method for installing a nitrile, which can be readily hydrolyzed to a carboxylic acid.
-
Hydrolysis: The isolated nitrile is heated under reflux with a strong aqueous acid, such as sulfuric acid, to hydrolyze the nitrile functional group to a carboxylic acid, yielding the final product, 3,5-dichloro-2-fluorobenzoic acid.
Esterification to Methyl 3,5-dichloro-2-fluorobenzoate
The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding transformation. Acid-catalyzed esterification (Fischer esterification) is a common and cost-effective method.
Caption: Final esterification step to yield the target compound.
Experimental Protocol: Methyl Esterification
-
Reaction Setup: 3,5-dichloro-2-fluorobenzoic acid is dissolved in an excess of methanol.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) is carefully added. The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol[4][5].
-
Reaction: The mixture is heated to reflux for several hours (typically 4-12 hours). The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.
-
Purification: If necessary, the product can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure Methyl 3,5-dichloro-2-fluorobenzoate.
Applications in Research and Drug Development
The strategic placement of chloro and fluoro substituents makes this molecule a valuable intermediate for several reasons:
-
Pharmaceutical Synthesis: Halogenated aromatic compounds are foundational in drug discovery[6]. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atoms provide steric bulk and can act as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This compound could serve as a key building block for synthesizing inhibitors of kinases or other enzymes where precise halogen positioning is crucial for activity[7][8].
-
Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides relies on halogenated intermediates to improve the efficacy and environmental profile of the final products[9][10].
-
Materials Science: Fluorinated aromatic esters can be used as precursors for specialty polymers, liquid crystals, and other advanced materials where properties like thermal stability and dielectric constant are important.
Safety and Handling
No specific safety data sheet (SDS) exists for Methyl 3,5-dichloro-2-fluorobenzoate. However, based on structurally similar compounds like Methyl 3,5-dichlorobenzoate (CAS 2905-67-1), the following hazards should be anticipated[11].
-
GHS Hazard Statements (Anticipated):
-
H301/H302: Toxic or harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion
Methyl 3,5-dichloro-2-fluorobenzoate is a highly functionalized aromatic building block with significant potential in pharmaceutical and chemical research. While not a common off-the-shelf chemical, its logical and reliable synthesis from available precursors makes it an accessible target for synthetic chemists. The unique electronic and steric properties conferred by its halogen substitution pattern ensure its utility in the design of novel, high-value molecules. This guide provides the foundational knowledge for its synthesis and safe handling, empowering researchers to leverage its potential in their scientific endeavors.
References
-
Applications of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid in Synthesis. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
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PubChem. (n.d.). 3,5-dichloro-2,4-difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research. Retrieved from [Link]
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Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers. Retrieved from [Link]
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PubChemLite. (n.d.). 3,5-dichloro-2-fluorobenzoic acid (C7H3Cl2FO2). Retrieved from [Link]
-
NIST. (n.d.). 3-Chloro-2-fluorobenzoic acid, 3,5-difluophenyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. Retrieved from [Link]
- Significance of Fluorine in Medicinal Chemistry: A Review. (2014). International Journal of Pharmaceutical Sciences and Research.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]
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MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
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Foreword: The Imperative of Precision in Molecular Characterization
An In-depth Technical Guide for the Structural Analysis of Methyl 3,5-dichloro-2-fluorobenzoate
In the landscape of modern drug discovery and materials science, the precise characterization of molecular intermediates is not merely a procedural step but the bedrock of innovation. Halogenated aromatic compounds, such as Methyl 3,5-dichloro-2-fluorobenzoate, are pivotal building blocks, offering unique electronic and conformational properties that can significantly influence a molecule's biological activity or material characteristics.[1] The strategic placement of halogen atoms can modulate lipophilicity, metabolic stability, and binding affinity through interactions like halogen bonding.[1][2] This guide provides a comprehensive, multi-technique approach to the structural elucidation of Methyl 3,5-dichloro-2-fluorobenzoate, moving beyond rote procedural descriptions to explain the causal reasoning behind the analytical choices—a perspective honed from years of field experience. The integrity of our research, the safety of our products, and the success of our development pipelines depend on the unambiguous confirmation of such structures.
Foundational Physicochemical & Structural Properties
Before delving into spectroscopic analysis, a foundational understanding of the target molecule's properties is essential. Methyl 3,5-dichloro-2-fluorobenzoate is a derivative of benzoic acid, featuring a methyl ester group and three halogen substituents on the aromatic ring. These features dictate its chemical behavior and are the primary focus of our analytical investigation.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂FO₂ | - |
| Molecular Weight | 223.03 g/mol | - |
| IUPAC Name | methyl 3,5-dichloro-2-fluorobenzoate | - |
| CAS Number | Not readily available; synthesized intermediate | - |
| Canonical SMILES | COC(=O)C1=C(F)C(=CC(=C1)Cl)Cl | - |
Note: While a direct CAS number for this specific isomer is not publicly indexed, its analysis follows established principles for related halogenated benzoates.[3][4][5]
The Core of Structural Verification: A Multi-Spectroscopic Approach
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): The First Validation Gate
Expert Rationale: MS serves as the initial and most crucial checkpoint. It directly verifies the molecular weight and, critically for this molecule, confirms the presence and number of chlorine atoms through their distinct isotopic signature. This is a non-negotiable validation point.
Expected Data & Interpretation:
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of the molecule.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks.
-
M⁺ peak: Corresponds to the molecule with two ³⁵Cl atoms.
-
M+2 peak: Corresponds to one ³⁵Cl and one ³⁷Cl atom. Its intensity should be approximately 65% of the M⁺ peak.
-
M+4 peak: Corresponds to two ³⁷Cl atoms. Its intensity should be approximately 10% of the M⁺ peak. This characteristic 100 : 65 : 10 ratio is a definitive fingerprint for a dichlorinated compound.
-
-
Fragmentation: Key fragments provide clues to the structure's components. A common fragmentation is the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 222 | Molecular ion (C₈H₅³⁵Cl₂FO₂) |
| [M-OCH₃]⁺ | 191 | Loss of the methoxy radical |
| [M-COOCH₃]⁺ | 163 | Loss of the methoxycarbonyl radical |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expert Rationale: While MS confirms the formula, NMR elucidates the precise connectivity and chemical environment of each atom. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The fluorine atom provides a unique analytical handle due to its 100% natural abundance and large chemical shift range.[6]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The aromatic region will show two distinct signals for the two non-equivalent protons.
-
H-4 and H-6: These protons are chemically non-equivalent. We expect two doublets or doublet of doublets in the range of δ 7.5-8.0 ppm. The key to their assignment is the coupling to the fluorine atom at position 2.
-
The proton at C-6 will likely show a small meta-coupling to H-4 (⁴JHH) and a through-space or small through-bond coupling to the fluorine (⁵JHF).
-
The proton at C-4 will show meta-coupling to H-6 (⁴JHH) and a larger through-bond coupling to the fluorine (³JHF).
-
-
-OCH₃: A sharp singlet around δ 3.9 ppm, corresponding to the three equivalent methyl protons.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃): The spectrum will show 8 distinct carbon signals. The fluorine atom will cause splitting of the signals for the carbons to which it is coupled.
-
C=O (Ester): ~δ 163-165 ppm.
-
Aromatic Carbons:
-
C-F (C-2): This signal will be a doublet with a large one-bond coupling constant (¹JCF ~240-260 Hz) and will appear significantly downfield (~δ 155-160 ppm).
-
C-Cl (C-3, C-5): These signals will be downfield due to the electronegative chlorine atoms (~δ 130-135 ppm). They will also show smaller C-F couplings.
-
C-H (C-4, C-6): These carbons will also be split by the fluorine (²JCF and ⁴JCF).
-
C-COOCH₃ (C-1): This quaternary carbon will show a small C-F coupling (²JCF).
-
-
-OCH₃: A single peak around δ 52-53 ppm.
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃): Expert Rationale: This is a simple yet powerful experiment. A single signal confirms the presence of only one fluorine environment in the molecule. Its chemical shift is indicative of its electronic environment, and its multiplicity reveals couplings to nearby protons.
-
A single resonance is expected, likely appearing as a doublet of doublets due to coupling with H-4 and H-6. The chemical shift for a fluorine atom on a benzene ring is typically between -110 and -140 ppm relative to CFCl₃.[7][8]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expert Rationale: IR spectroscopy is a rapid and cost-effective method to confirm the presence of key functional groups. It acts as a complementary check to the data from MS and NMR.
Expected Key Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1735-1720 | C=O stretch | Ester (Carbonyl) |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1250-1100 | C-O stretch | Ester |
| ~1100-1000 | C-F stretch | Aryl-Fluoride |
| ~850-750 | C-Cl stretch | Aryl-Chloride |
The strong carbonyl (C=O) absorption is particularly diagnostic for the ester functional group.
Experimental Protocols: Ensuring Data Integrity
The following are standardized, field-proven protocols. The key to trustworthiness is meticulous sample preparation and instrument calibration.
Protocol 3.1: Sample Preparation
-
Ensure the sample is dry and free of residual solvents by drying under high vacuum for at least 4 hours.
-
For NMR, accurately weigh ~10-15 mg of the compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
For MS, prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
For IR, the analysis can be performed neat on a diamond ATR (Attenuated Total Reflectance) accessory.
Protocol 3.2: NMR Data Acquisition
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument for the specific sample to ensure high resolution.
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans for adequate signal-to-noise (typically 1024 or more).
-
Acquire a proton-decoupled ¹⁹F spectrum. Use a spectral width appropriate for aromatic fluorine compounds.
Protocol 3.3: Mass Spectrometry Acquisition
-
Use a GC-MS with an EI source for this relatively volatile compound.
-
Set the GC temperature program to ensure separation from any impurities.
-
Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.
-
Self-Validation Check: Calibrate the mass analyzer before the run to ensure high mass accuracy.
Protocol 3.4: IR Spectrum Acquisition
-
Record a background spectrum on the clean ATR crystal.
-
Place a small amount of the neat solid sample onto the crystal.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹, co-adding 16 scans for a good signal-to-noise ratio.
Conclusion: Synthesizing the Data for Unambiguous Confirmation
The structural analysis of Methyl 3,5-dichloro-2-fluorobenzoate is confirmed when all data points align. The MS must show the correct molecular weight and the 100:65:10 isotopic pattern. The ¹H and ¹⁹F NMR must show the expected number of signals and coupling patterns. The ¹³C NMR must show eight distinct signals with C-F splitting. Finally, the IR spectrum must confirm the presence of the ester carbonyl and aryl-halide bonds. This rigorous, multi-faceted approach ensures that the material proceeding to the next stage of research or development is of confirmed identity and purity, upholding the highest standards of scientific integrity.
References
- Vertex AI Search Grounding. (n.d.). Supporting Information.
- AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester.
- PubChem. (n.d.). Methyl 3,5-dichlorobenzoate.
- Chem-Impex. (n.d.). Methyl 3-amino-2-fluorobenzoate.
- GSRS. (n.d.). METHYL 5-CHLORO-2-FLUOROBENZOATE.
- ChemScene. (n.d.). Methyl 2-chloro-3,5-difluorobenzoate.
- ChemBK. (2024). BENZOIC ACID, 3,5-DICHLORO-, METHYL ESTER.
- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
- PubMed. (n.d.). [Application of methyl in drug design].
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Taylor & Francis Online. (2016). Halogenated benzoate derivatives of altholactone with improved anti-fungal activity.
- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery.
Sources
spectroscopic data of Methyl 3,5-dichloro-2-fluorobenzoate
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3,5-dichloro-2-fluorobenzoate
Introduction
Methyl 3,5-dichloro-2-fluorobenzoate is a halogenated aromatic ester. Its structural complexity, featuring three distinct halogen substituents on the benzene ring, makes it a valuable intermediate for the synthesis of novel pharmaceutical compounds and advanced materials. The precise arrangement of the chloro and fluoro groups, combined with the methyl ester moiety, imparts unique electronic and steric properties that can be exploited in drug design and materials science.
A thorough characterization of this molecule is paramount for confirming its identity, purity, and structure before its use in further applications. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 3,5-dichloro-2-fluorobenzoate, grounded in fundamental principles and data from analogous structures. As a complete experimental dataset for this specific molecule is not widely published, this document serves as a predictive framework for researchers, explaining the causal relationships between the molecular structure and its spectral output.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The diagram below illustrates the structure of Methyl 3,5-dichloro-2-fluorobenzoate with a standardized atom numbering system that will be used for spectral assignments throughout this guide.
Caption: Structure of Methyl 3,5-dichloro-2-fluorobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show three distinct signals: two in the aromatic region corresponding to H4 and H6, and one singlet in the aliphatic region for the methyl ester protons (C8-H).
Predicted ¹H NMR Data
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H6 | 7.65 - 7.75 | dd | ⁴J(H-H) ≈ 2.5 Hz, ³J(H-F) ≈ 8-10 Hz | Deshielded by the adjacent ester group and the ortho fluorine atom. |
| H4 | 7.50 - 7.60 | dd | ⁴J(H-H) ≈ 2.5 Hz, ⁵J(H-F) ≈ 1-2 Hz | Deshielded by the adjacent chlorine atoms. |
| H (C8) | ~3.95 | s | N/A | Typical chemical shift for methyl ester protons. |
Expertise & Causality:
-
The chemical shifts are influenced by the electronic environment. The electron-withdrawing nature of the halogens (F, Cl) and the ester group (-COOCH₃) deshields the aromatic protons, shifting them downfield.
-
The H6 proton is expected to be the most downfield due to its proximity to the strongly deshielding ester group and the ortho fluorine atom.
-
Spin-Spin Coupling: The two aromatic protons, H4 and H6, are four bonds apart (meta to each other) and will exhibit a small ⁴J(H-H) coupling. Crucially, both protons will also couple to the fluorine atom. The ³J(H-F) coupling (ortho) for H6 will be significantly larger than the ⁵J(H-F) coupling (para) for H4, a key diagnostic feature.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, one for each carbon atom in the unique electronic environments of the molecule. A key feature will be the presence of carbon-fluorine (C-F) coupling.
Predicted ¹³C NMR Data
| Carbon | Predicted Shift (δ, ppm) | Coupling to ¹⁹F | Rationale |
| C7 (C=O) | 162 - 165 | ³J(C-F) ≈ 2-4 Hz | Typical ester carbonyl shift, slightly influenced by the ortho fluorine. |
| C2 | 158 - 162 | ¹J(C-F) ≈ 250-260 Hz | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant. |
| C3, C5 | 134 - 137 | ²J(C-F) & ⁴J(C-F) ≈ 15-25 Hz | Carbons attached to chlorine atoms. C3 will show a larger C-F coupling than C5. |
| C1 | 128 - 132 | ²J(C-F) ≈ 20-30 Hz | The ipso-carbon of the ester group, coupled to the ortho fluorine. |
| C6 | 125 - 128 | ³J(C-F) ≈ 3-5 Hz | Aromatic CH carbon, influenced by the adjacent ester and C-F bond. |
| C4 | 122 - 125 | ⁴J(C-F) ≈ 1-3 Hz | Aromatic CH carbon, positioned between two chlorine-bearing carbons. |
| C8 (CH₃) | 52 - 54 | N/A | Typical chemical shift for a methyl ester carbon. |
Expertise & Causality:
-
The carbon directly bonded to fluorine (C2) exhibits the largest chemical shift due to fluorine's high electronegativity and a characteristically large one-bond coupling constant (¹J). This signal is an unambiguous marker for the C-F bond.
-
Other carbons in the ring show smaller couplings to fluorine over two, three, and four bonds, with the magnitude generally decreasing with distance. This C-F coupling pattern provides definitive evidence for the relative positions of the substituents.
¹⁹F NMR Spectroscopy
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[1] A single signal is expected for this molecule.
Predicted ¹⁹F NMR Data
| Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| ¹⁹F | -110 to -125 | dd | ³J(F-H6) ≈ 8-10 Hz, ⁵J(F-H4) ≈ 1-2 Hz | The chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring.[2][3] The signal is split into a doublet of doublets by the two aromatic protons. |
Expertise & Causality:
-
The ¹⁹F chemical shift is highly sensitive to the electronic environment. The presence of two meta chloro substituents and an ortho ester group results in a downfield shift compared to monofluorobenzene (-113 ppm).[2]
-
The observed multiplicity directly confirms the connectivity to the H6 and H4 protons, corroborating the ¹H NMR data.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data is reliable and reproducible.
-
Sample Preparation: Dissolve 5-10 mg of Methyl 3,5-dichloro-2-fluorobenzoate in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) may be necessary due to the lower sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire the spectrum with a 90° pulse angle and 16 scans. No internal standard is typically needed, as the spectrometer's frequency is referenced externally.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Caption: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. The spectrum provides a unique fingerprint and confirms the presence of the key ester and aromatic functionalities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on a benzene ring. |
| 2990 - 2950 | Aliphatic C-H Stretch | Weak | Corresponds to the methyl group of the ester. |
| 1740 - 1725 | C=O Ester Stretch | Strong | A key diagnostic peak for the carbonyl group. Its position indicates a conjugated ester.[4] |
| 1600 - 1550 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the benzene ring. |
| 1300 - 1250 | C-O Ester Stretch (asymm.) | Strong | Characteristic strong absorption for the ester C-O bond. |
| 1270 - 1200 | C-F Stretch | Strong | A strong band indicating the presence of the C-F bond. |
| 850 - 700 | C-Cl Stretch | Strong | Vibrations associated with the C-Cl bonds. |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structure.
Predicted Mass Spectrometry Data
| m/z Value | Ion | Rationale |
| 222 / 224 / 226 | [M]⁺ | Molecular Ion Peak Cluster. The presence of two chlorine atoms leads to a characteristic isotopic pattern with a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.[5] |
| 191 / 193 / 195 | [M - OCH₃]⁺ | Loss of the methoxy radical from the molecular ion. The 9:6:1 isotopic pattern is retained. |
| 163 / 165 / 167 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical, a common fragmentation for methyl esters. |
Expertise & Causality: The most critical diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, the relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks can be predicted:
-
M⁺ (both ³⁵Cl): (0.758)² ≈ 57.5% (Relative Intensity ~9)
-
[M+2]⁺ (one ³⁵Cl, one ³⁷Cl): 2 * (0.758 * 0.242) ≈ 36.7% (Relative Intensity ~6)
-
[M+4]⁺ (both ³⁷Cl): (0.242)² ≈ 5.9% (Relative Intensity ~1) This distinctive 9:6:1 pattern is irrefutable evidence for a dichlorinated compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound, for example, starting at 100°C and ramping to 250°C.
-
MS Detection: The eluent from the GC is directed into a mass spectrometer, typically operating in Electron Ionization (EI) mode at 70 eV.
-
Data Acquisition: The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of Methyl 3,5-dichloro-2-fluorobenzoate. By integrating data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can confirm the molecule's structure with a high degree of confidence. The key diagnostic features to look for are the doublet of doublets in the ¹H and ¹⁹F NMR spectra arising from H-F coupling, the large ¹J(C-F) coupling in the ¹³C NMR spectrum, the strong ester C=O stretch in the IR spectrum, and the characteristic 9:6:1 isotopic cluster for the molecular ion in the mass spectrum. This multi-technique approach ensures the scientific integrity required for high-level research and development.
References
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-
PubChem. Methyl 3,5-dichlorobenzoate. National Center for Biotechnology Information. URL: [Link]
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University of Wisconsin-Madison. 19F NMR Reference Standards. URL: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. URL: [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). URL: [Link]
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Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. URL: [Link]
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ResearchGate. An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). URL: [Link]
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Chemistry LibreTexts. IR Spectra of Selected Compounds. (2020). URL: [Link]
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NIST. Benzoic acid, 3,5-dichloro-, methyl ester. NIST Chemistry WebBook. URL: [Link]
-
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-
ResearchGate. Methyl 2,5-dichlorobenzoate. (2008). URL: [Link]
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A Technical Guide to the Synthesis and Characterization of Methyl 3,5-dichloro-2-fluorobenzoate
Executive Summary: Methyl 3,5-dichloro-2-fluorobenzoate is a halogenated aromatic ester with significant potential as a chemical intermediate in the fields of pharmaceutical and agrochemical development. Its specific substitution pattern—featuring a fluorine atom ortho to the ester and two chlorine atoms meta to it—offers a unique electronic and steric profile for designing complex molecular architectures. This guide provides a comprehensive overview of a proposed synthetic pathway, detailed experimental protocols, and robust analytical methods for the characterization of this target compound. Drawing upon established methodologies for analogous structures, this document serves as a foundational resource for researchers and scientists engaged in organic synthesis and drug discovery.
Introduction: A Niche Building Block
Halogenated benzoic acids and their ester derivatives are foundational components in modern synthetic chemistry. The strategic incorporation of halogen atoms, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[1][2] Compounds like Methyl 3,5-dichloro-2-fluorobenzoate are sought after as intermediates for creating novel Active Pharmaceutical Ingredients (APIs) and next-generation agrochemicals.[1][3] While literature on this specific molecule is sparse, its structural analogs are key precursors to important compounds such as Aurora A inhibitors and quinolone-based antimicrobial drugs.[2][4]
This guide outlines a practical, multi-step approach to the synthesis and validation of Methyl 3,5-dichloro-2-fluorobenzoate, beginning with a plausible route to its carboxylic acid precursor.
Compound Profile:
| Identifier | Value |
| IUPAC Name | Methyl 3,5-dichloro-2-fluorobenzoate |
| Molecular Formula | C₈H₅Cl₂FO₂ |
| Molecular Weight | 223.03 g/mol |
| CAS Number | Not readily available in public databases |
| Canonical SMILES | COC(=O)C1=C(F)C(=CC(=C1)Cl)Cl |
Proposed Synthetic Strategy
The synthesis of Methyl 3,5-dichloro-2-fluorobenzoate can be logically approached in two major stages: first, the synthesis of the precursor, 3,5-dichloro-2-fluorobenzoic acid, followed by its esterification.
Synthesis of 3,5-dichloro-2-fluorobenzoic Acid (Precursor)
A robust method for constructing polysubstituted aromatic rings involves a sequence of nitration, reduction, diazotization, and Sandmeyer reactions, starting from a commercially available material. A plausible pathway starting from 2-fluoroaniline is outlined below. This approach provides excellent control over the regiochemistry of the resulting substitution pattern.
Caption: Proposed multi-step synthesis of the 3,5-dichloro-2-fluorobenzoic acid precursor.
Esterification to Methyl 3,5-dichloro-2-fluorobenzoate
The final step is a classic Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid precursor with an excess of methanol. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]
Caption: Fischer esterification of the precursor acid to the target methyl ester.
Experimental Protocol: Fischer Esterification
This protocol details the conversion of 3,5-dichloro-2-fluorobenzoic acid to its corresponding methyl ester.
Materials & Equipment:
-
3,5-dichloro-2-fluorobenzoic acid (1.0 eq)
-
Methanol (ACS grade, ~20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, ~2-3 drops per gram of acid)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, rotary evaporator, standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-2-fluorobenzoic acid.
-
Reagent Addition: Add an excess of methanol to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and collect the filtrate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product further by vacuum distillation or column chromatography on silica gel.
Analytical Characterization
To confirm the identity and purity of the synthesized Methyl 3,5-dichloro-2-fluorobenzoate, a combination of spectroscopic methods is essential. The expected data are summarized below.
| Analytical Method | Expected Observations |
| ¹H NMR | ~3.9 ppm (s, 3H): Singlet corresponding to the methyl ester (-OCH₃) protons. ~7.5-7.8 ppm (m, 2H): Multiplet or two distinct signals for the aromatic protons at C4 and C6. |
| ¹³C NMR | ~53 ppm: Methyl carbon (-OCH₃). ~110-165 ppm: Aromatic carbons, with characteristic C-F couplings observed for carbons adjacent to the fluorine atom. ~160-165 ppm: Carbonyl carbon of the ester group. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift dependent on the solvent and reference standard. |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight. Due to the two chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern at m/z 222 (M⁺), 224 (M+2), and 226 (M+4) in an approximate ratio of 9:6:1 is expected. |
| IR Spectroscopy | ~1730 cm⁻¹: Strong C=O stretch (ester). ~1250 cm⁻¹: C-O stretch. ~1100 cm⁻¹: C-F stretch. ~800-600 cm⁻¹: C-Cl stretches. |
Applications and Future Outlook
As a functionalized building block, Methyl 3,5-dichloro-2-fluorobenzoate holds considerable promise for application in:
-
Pharmaceutical Synthesis: It can serve as a precursor for complex APIs where the specific halogenation pattern is crucial for modulating biological activity and improving drug-like properties.[2][3] The ester functionality provides a versatile handle for further chemical transformations, such as amide bond formation.
-
Agrochemical Development: The compound can be used in the synthesis of novel herbicides, pesticides, and fungicides, where halogen atoms often enhance biological efficacy.[1][3]
-
Materials Science: Fluorinated aromatic compounds are valuable in creating specialty polymers and liquid crystals with unique thermal and electronic properties.[6]
The synthetic and analytical framework provided in this guide offers a clear path for researchers to produce and validate this high-value chemical intermediate, enabling its exploration in a wide array of research and development applications.
References
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An In-depth Technical Guide to Methyl 3,5-dichloro-2-fluorobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dichloro-2-fluorobenzoate is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of the probable synthetic routes to Methyl 3,5-dichloro-2-fluorobenzoate, its key chemical and physical properties, and its potential applications, particularly in the realm of drug discovery. While a singular, definitive "discovery" of this specific molecule is not prominently documented in publicly available literature, its synthesis and utility can be inferred from established principles of organic chemistry and the extensive research on related halogenated benzoic acids.
Plausible Synthetic Pathways
The synthesis of Methyl 3,5-dichloro-2-fluorobenzoate can be logically approached through the esterification of its corresponding carboxylic acid, 3,5-dichloro-2-fluorobenzoic acid. Therefore, the primary challenge lies in the efficient synthesis of this key precursor. Based on analogous preparations of other polychlorinated and fluorinated benzoic acids, a multi-step synthetic strategy is proposed.[4][5][6][7]
Synthesis of the Carboxylic Acid Precursor: 3,5-dichloro-2-fluorobenzoic acid
A likely synthetic route to 3,5-dichloro-2-fluorobenzoic acid would involve the strategic introduction of the chloro and fluoro substituents onto a suitable benzoic acid derivative. One possible starting material could be 2-fluorobenzoic acid, which can undergo electrophilic chlorination.
Experimental Protocol: Synthesis of 3,5-dichloro-2-fluorobenzoic acid (Hypothetical)
-
Chlorination of 2-Fluorobenzoic Acid: 2-Fluorobenzoic acid is subjected to chlorination using a suitable chlorinating agent, such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The reaction is typically carried out in a chlorinated solvent. The fluorine atom is an ortho, para-director, but the carboxyl group is a meta-director. The directing effects of the substituents will influence the regioselectivity of the chlorination. Separation of the desired 3,5-dichloro isomer from other isomers would be necessary, likely via crystallization or chromatography.
-
Alternative Routes: Other synthetic strategies could involve starting from a differently substituted benzene ring and introducing the carboxylic acid functionality at a later stage, for instance, through the oxidation of a corresponding toluene derivative or the hydrolysis of a nitrile.
Final Step: Esterification
Once 3,5-dichloro-2-fluorobenzoic acid is obtained, the final step is a standard esterification reaction to yield the methyl ester.
Experimental Protocol: Synthesis of Methyl 3,5-dichloro-2-fluorobenzoate
-
Fischer Esterification: 3,5-dichloro-2-fluorobenzoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[8][9] The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.
-
Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid and the acid catalyst. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[10]
Physicochemical and Spectroscopic Data
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₅Cl₂FO₂ | - |
| Molecular Weight | 223.03 g/mol | - |
| Appearance | Likely a white to off-white solid | Analogy to similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and insoluble in water. | General solubility of organic esters |
| ¹H NMR | Aromatic protons and a methyl singlet. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the halogen and ester groups. | General NMR principles |
| ¹³C NMR | Signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The carbon attached to the fluorine would show a characteristic C-F coupling. | General NMR principles |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for the two chlorine atoms. | General MS principles |
Applications in Drug Discovery and Organic Synthesis
Halogenated benzoic acid derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[11][12] The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to modulate their physicochemical and pharmacokinetic properties.[1][2][3]
-
Metabolic Stability: The fluorine atom at the 2-position can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug molecule.[1]
-
Binding Affinity: The electronegativity and size of the fluorine atom can influence the electronic environment of the molecule, potentially leading to enhanced binding interactions with biological targets.
-
Conformational Control: The presence of the ortho-fluoro substituent can induce a specific conformation of the molecule, which may be favorable for binding to a target receptor or enzyme.
-
Building Block for Heterocyclic Synthesis: This compound can serve as a versatile starting material for the synthesis of various heterocyclic systems, which are common scaffolds in many drug molecules. The ester group can be hydrolyzed back to the carboxylic acid, which can then be converted to an amide or other functional groups for further elaboration.
Conclusion
Methyl 3,5-dichloro-2-fluorobenzoate represents a valuable, albeit not widely documented, chemical entity with significant potential in synthetic and medicinal chemistry. While its specific discovery and historical timeline are not clearly defined in the available literature, its synthesis can be confidently proposed based on well-established organic chemistry principles and the extensive knowledge base surrounding related halogenated aromatic compounds. The unique combination of chloro and fluoro substituents makes it an attractive building block for the development of novel pharmaceuticals and other functional materials, underscoring the continued importance of halogenated intermediates in modern chemical research.
References
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- ChemBK. BENZOIC ACID, 3,5-DICHLORO-, METHYL ESTER. Available from: https://www.chembk.com/en/chem/BENZOIC%20ACID,%203,5-DICHLORO-,%20METHYL%20ESTER
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Foreword: The Strategic Role of Halogenated Scaffolds in Modern Chemistry
An In-depth Technical Guide to Methyl 3,5-dichloro-2-fluorobenzoate: Synthesis, Characterization, and Application
In the landscape of drug discovery and materials science, the precise placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. Halogenation provides a powerful tool to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Among these, fluorinated and chlorinated benzoates are particularly valuable as versatile intermediates. This guide offers a senior application scientist's perspective on Methyl 3,5-dichloro-2-fluorobenzoate, a key building block whose strategic substitution pattern makes it a compound of significant interest for researchers, scientists, and drug development professionals. We will delve into its core characteristics, from synthesis to application, providing not just protocols but the scientific rationale that underpins them.
Core Physicochemical Characteristics
Methyl 3,5-dichloro-2-fluorobenzoate is a substituted aromatic ester. Its structure is defined by a benzene ring functionalized with two chlorine atoms, a fluorine atom, and a methyl ester group. This specific arrangement of electron-withdrawing halogens and the ester functionality dictates its reactivity and utility.
A summary of its key properties is presented below.
| Property | Value | Source / Method |
| CAS Number | 1522125-32-1 | Chemical Supplier Databases[1] |
| Molecular Formula | C₈H₅Cl₂FO₂ | Calculated |
| Molecular Weight | 223.03 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid or colorless oil | Analogy to similar compounds[2][3][4] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., methanol, dichloromethane, ether) | Analogy to similar compounds[2] |
Synthesis and Mechanistic Insight
The most direct and industrially scalable route to Methyl 3,5-dichloro-2-fluorobenzoate is through the esterification of its corresponding carboxylic acid, 3,5-dichloro-2-fluorobenzoic acid. The Fischer-Speier esterification is the method of choice for this transformation, valued for its simplicity and use of common reagents.
Causality in Experimental Design:
The selection of the Fischer esterification is deliberate. It involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[5] Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side in accordance with Le Châtelier's principle. The acid catalyst is crucial; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5]
Experimental Workflow: Synthesis via Fischer Esterification
Caption: Workflow for the synthesis of Methyl 3,5-dichloro-2-fluorobenzoate.
Step-by-Step Protocol:
-
Reaction Setup: A round-bottom flask is charged with 3,5-dichloro-2-fluorobenzoic acid and an excess of methanol. The flask is cooled in an ice-water bath.
-
Catalyst Addition: Concentrated sulfuric acid is added dropwise to the cooled, stirring solution. This exothermic step is controlled to prevent overheating.
-
Reflux: The reaction mixture is heated to reflux and maintained for several hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Quenching and Extraction: After cooling, the excess methanol is removed under reduced pressure. The residue is redissolved in an organic solvent immiscible with water, such as ethyl acetate. This solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid) and then with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester.
-
Purification: If necessary, the crude product is purified by flash column chromatography on silica gel to yield the final, high-purity product.
Structural Elucidation and Spectroscopic Profile
Characterization of the final product is essential to confirm its identity and purity. A combination of spectroscopic methods provides a complete picture of the molecular structure. While specific spectra for this exact compound are not publicly available, a robust prediction of its spectral characteristics can be made based on established principles and data from analogous structures.[6][7]
| Technique | Expected Features | Rationale |
| ¹H NMR | - A singlet around 3.9 ppm (3H) corresponding to the methyl ester (-OCH₃) protons.- Two doublets in the aromatic region (7.5-8.0 ppm, 1H each), exhibiting a small coupling constant (meta-coupling). | The methyl group is a singlet as it has no adjacent protons. The aromatic protons are not equivalent and will appear as distinct signals, split by each other in a meta relationship. |
| ¹³C NMR | - A signal around 53 ppm for the methyl ester carbon.- A signal around 165 ppm for the carbonyl carbon.- Multiple signals in the 115-160 ppm range for the aromatic carbons, showing C-F coupling. | The chemical shifts are influenced by the electronegativity of attached atoms. The carbon directly bonded to fluorine and other carbons in its vicinity will exhibit splitting (large ¹JCF and smaller ²JCF, ³JCF couplings). |
| IR Spectroscopy | - A strong C=O stretch for the ester at ~1730-1740 cm⁻¹.- C-O stretches around 1250-1300 cm⁻¹.- C-Cl stretches around 700-800 cm⁻¹.- A C-F stretch around 1200-1300 cm⁻¹. | These vibrational frequencies are characteristic of the specific functional groups present in the molecule. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). | The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) gives a distinctive pattern that is a hallmark of chlorine-containing compounds. |
Reactivity and Applications in Drug Discovery
The true value of Methyl 3,5-dichloro-2-fluorobenzoate lies in its potential as a synthetic intermediate. The molecule is a trifunctionalized scaffold, offering several avenues for further chemical modification.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the carboxylic acid, which can then be converted into other functional groups like amides or acid chlorides.
-
Nucleophilic Aromatic Substitution (SₙAr): The aromatic ring is electron-deficient due to the presence of three electron-withdrawing groups (two Cl, one F). While SₙAr reactions are possible, the positions are sterically hindered.
-
Cross-Coupling Reactions: The C-Cl bonds can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.
Role as a Synthetic Building Block:
The primary application for this compound is as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][8] The presence of both fluorine and chlorine atoms is highly desirable in drug candidates.
-
Fluorine: Often enhances metabolic stability by blocking sites of oxidation and can increase binding affinity by participating in favorable electrostatic interactions.[9]
-
Chlorine: Increases lipophilicity, which can improve membrane permeability.
-
Methyl Group: The "magic methyl" effect is a well-documented phenomenon where the addition of a methyl group can significantly boost a drug's potency or improve its pharmacokinetic profile.[10]
Caption: Role as a building block in synthesizing target molecules with desired properties.
This compound serves as a pre-packaged scaffold that introduces a specifically functionalized aromatic ring into a target molecule, saving synthetic steps and allowing for rapid exploration of structure-activity relationships.
Safety, Handling, and Storage
As a laboratory chemical, Methyl 3,5-dichloro-2-fluorobenzoate requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, a conservative approach based on analogous halogenated aromatic esters is mandatory.
Hazard Assessment (by Analogy):
| Hazard Class | Precautionary Statement | Source (Analogy) |
| Skin Corrosion/Irritation | Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves. | [11][12] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection/face protection. | [11][12] |
| Acute Toxicity (Oral) | May be harmful if swallowed. Do not eat, drink or smoke when using this product. | [13] |
| Aquatic Hazard | May be toxic to aquatic life with long-lasting effects. Avoid release to the environment. |
Protocol for Safe Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
Methyl 3,5-dichloro-2-fluorobenzoate is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its carefully arranged functional groups provide a unique combination of reactivity and embedded physicochemical properties that are highly sought after in the development of new pharmaceuticals and advanced materials. Understanding its synthesis, characterization, and safe handling is paramount for any researcher looking to leverage its potential to accelerate innovation.
References
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An In-depth Technical Guide to Methyl 3,5-dichloro-2-fluorobenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl 3,5-dichloro-2-fluorobenzoate, a halogenated aromatic ester of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. While this specific isomer is a less common analogue within its chemical class, this document extrapolates from the well-documented chemistry of related compounds to present its core characteristics, a plausible synthetic pathway, and its potential as a valuable building block in the synthesis of novel therapeutic agents.
Core Molecular Attributes
Methyl 3,5-dichloro-2-fluorobenzoate is a polysubstituted benzene derivative. The strategic placement of its substituents—two chlorine atoms, a fluorine atom, and a methyl ester group—creates a unique electronic and steric profile that can be leveraged in organic synthesis.
Physicochemical Properties
The fundamental properties of Methyl 3,5-dichloro-2-fluorobenzoate have been calculated and are summarized in the table below. These values are foundational for its application in synthetic chemistry, influencing its reactivity, solubility, and chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂FO₂ | Deduced |
| Molecular Weight | 223.03 g/mol | Calculated |
| IUPAC Name | methyl 3,5-dichloro-2-fluorobenzoate | --- |
Synthesis and Mechanistic Insights
The synthesis of Methyl 3,5-dichloro-2-fluorobenzoate can be approached through a multi-step sequence, leveraging established methodologies for the halogenation and esterification of benzoic acid derivatives. The proposed pathway begins with a commercially available starting material and proceeds through logical, high-yielding transformations.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with 2-fluoro-3,5-dichlorobenzoic acid, which would then undergo esterification. The synthesis of the precursor acid itself can be achieved through several routes, often involving selective halogenation of a fluorinated benzoic acid.
Workflow for the Synthesis of Methyl 3,5-dichloro-2-fluorobenzoate
Caption: Proposed synthetic workflow for Methyl 3,5-dichloro-2-fluorobenzoate.
Experimental Protocol: Esterification of 3,5-dichloro-2-fluorobenzoic acid
This protocol details the final esterification step to yield the target compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloro-2-fluorobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 3,5-dichloro-2-fluorobenzoate.
The rationale for using an acid catalyst, such as sulfuric acid, is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The use of excess methanol drives the equilibrium towards the product side, ensuring a high conversion rate.
Applications in Drug Discovery and Development
Halogenated organic molecules are of paramount importance in medicinal chemistry. The incorporation of fluorine and chlorine atoms can significantly modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.
The unique substitution pattern of Methyl 3,5-dichloro-2-fluorobenzoate makes it a promising scaffold for several reasons:
-
Metabolic Stability: The presence of halogens, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.
-
Lipophilicity and Permeability: The chloro and fluoro substituents increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
-
Binding Interactions: The electronegative halogen atoms can participate in halogen bonding and other non-covalent interactions within the target protein's binding pocket, potentially leading to increased potency and selectivity.
This compound serves as a valuable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, similar fluorinated benzoates are key building blocks in the development of targeted therapies in oncology.[1] The amino-analogue, Methyl 3-amino-2-fluorobenzoate, is a known intermediate in the synthesis of drugs for cancer treatment.[1]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons as doublets or doublet of doublets, and a singlet for the methyl ester protons around 3.9 ppm.
-
¹³C NMR: The carbon NMR would display distinct signals for the eight carbon atoms, including the carbonyl carbon of the ester, the methyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached halogens.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Conclusion
Methyl 3,5-dichloro-2-fluorobenzoate represents a chemical entity with significant potential for application in synthetic and medicinal chemistry. Its unique halogenation pattern offers a strategic advantage in the design of novel molecules with tailored properties. The synthetic route outlined in this guide is based on robust and well-established chemical transformations, providing a reliable method for its preparation. As the demand for sophisticated building blocks in drug discovery continues to grow, the utility of compounds like Methyl 3,5-dichloro-2-fluorobenzoate is poised to become increasingly evident.
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The Solubility Profile of Methyl 3,5-dichloro-2-fluorobenzoate: A Technical Guide for Drug Development Professionals
Abstract
Methyl 3,5-dichloro-2-fluorobenzoate is a halogenated aromatic ester with significant potential as a building block in the synthesis of novel pharmaceutical compounds. Understanding its solubility in various organic solvents is a critical parameter for its effective use in drug discovery and development, impacting everything from reaction kinetics to purification and formulation. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of methyl 3,5-dichloro-2-fluorobenzoate. It offers a framework for researchers to establish a robust solubility profile, ensuring process optimization and reproducibility. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the fundamental principles and detailed methodologies to empower researchers to generate this crucial dataset.
Introduction: The Significance of Solubility in Pharmaceutical Development
The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone parameter, influencing bioavailability, dosage form design, and overall therapeutic efficacy. For synthetic intermediates like methyl 3,5-dichloro-2-fluorobenzoate, a thorough understanding of their solubility is paramount for seamless process development. Inadequate solubility can lead to challenges in reaction stoichiometry, product isolation, and purification, ultimately impacting timelines and resource allocation in the competitive landscape of drug development.[1]
Methyl 3,5-dichloro-2-fluorobenzoate, with its di-chloro and fluoro substitutions on the benzene ring, presents a unique molecular architecture that dictates its interaction with various solvents. The presence of halogens, particularly the electron-withdrawing chlorine and fluorine atoms, influences the molecule's polarity and its capacity for intermolecular interactions.[2] This guide will delve into the principles governing the solubility of this compound and provide actionable protocols for its empirical determination.
Predicting Solubility: A "Like Dissolves Like" Approach
The age-old axiom of "like dissolves like" remains a powerful predictive tool in solubility science.[3][4] This principle is rooted in the concept of polarity and the intermolecular forces that govern the interactions between solute and solvent molecules.
Molecular Structure and Polarity of Methyl 3,5-dichloro-2-fluorobenzoate:
The structure of methyl 3,5-dichloro-2-fluorobenzoate suggests a molecule of moderate polarity. The ester functional group (-COOCH₃) introduces a polar component capable of dipole-dipole interactions. However, the larger, nonpolar aromatic ring and the hydrophobic nature of the halogen substituents will significantly influence its overall solubility profile.[5] It is expected to exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents of intermediate to low polarity.
Anticipated Solubility Trends:
-
Non-polar Solvents (e.g., Hexane, Toluene): Due to the significant non-polar character of the dichlorofluorophenyl ring, moderate to good solubility is anticipated in these solvents, driven by London dispersion forces.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents, with their dipole moments, are likely to be effective at solvating methyl 3,5-dichloro-2-fluorobenzoate. The ester group's polarity will facilitate favorable dipole-dipole interactions.[6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While the ester can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor on the solute molecule and the steric hindrance from the halogen atoms may limit its solubility in protic solvents compared to polar aprotic ones.
-
Highly Polar Solvents (e.g., Water): The hydrophobic nature of the halogenated aromatic ring is expected to result in very low solubility in water.[5]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust method for the quantitative determination of the solubility of methyl 3,5-dichloro-2-fluorobenzoate in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
Methyl 3,5-dichloro-2-fluorobenzoate (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC).[7][8]
Experimental Workflow
The overall workflow for determining the solubility is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of methyl 3,5-dichloro-2-fluorobenzoate (e.g., 50 mg). The key is to have undissolved solid remaining after equilibration.
-
Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility values.
-
-
Quantitative Analysis:
-
Prepare a series of accurate dilutions of the filtered saturated solution.
-
Analyze the diluted samples using a pre-validated HPLC or GC method. The choice of analytical technique will depend on the volatility and chromophoric properties of the compound.[9]
-
Construct a calibration curve using standards of known concentrations of methyl 3,5-dichloro-2-fluorobenzoate.
-
Determine the concentration of the solute in the saturated solution by interpolating from the calibration curve.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Illustrative Solubility Data for Methyl 3,5-dichloro-2-fluorobenzoate at 25 °C
| Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Hexane | 0.1 | Moderate | To be determined |
| Toluene | 2.4 | Good | To be determined |
| Dichloromethane | 3.1 | Good | To be determined |
| Ethyl Acetate | 4.4 | Good | To be determined |
| Acetone | 5.1 | Good | To be determined |
| Methanol | 5.1 | Moderate | To be determined |
| Ethanol | 4.3 | Moderate | To be determined |
| Water | 10.2 | Very Low | To be determined |
The relationship between solvent polarity and the expected solubility can be visualized as follows:
Caption: Relationship between solvent polarity and predicted solubility.
Conclusion: A Foundation for Rational Drug Development
A comprehensive understanding of the solubility of methyl 3,5-dichloro-2-fluorobenzoate in a range of organic solvents is a critical enabler for its successful application in pharmaceutical research and development. By following the principles and protocols outlined in this guide, researchers can confidently generate the necessary data to inform solvent selection for synthesis, purification, and formulation activities. This empirical approach, grounded in the fundamental principles of chemical interactions, provides a solid foundation for rational and efficient drug development.
References
- Experiment 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
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Methyl 3,5-dichlorobenzoate. (n.d.). PubChem. Retrieved from [Link]
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Analytical Methods. (n.d.). Retrieved from [Link]
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BENZOIC ACID, 3,5-DICHLORO-, METHYL ESTER. (2024, April 10). ChemBK. Retrieved from [Link]
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Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
2,5-dichlorobenzoic acid methyl ester. (n.d.). AERU. Retrieved from [Link]
-
METHYL 5-CHLORO-2-FLUOROBENZOATE. (n.d.). Gsrs. Retrieved from [Link]
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New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI. Retrieved from [Link]
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Analytical Methods (methods used to detect and measure each analyte). (n.d.). FDA. Retrieved from [Link]
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Methodological & Application
The Synthetic Versatility of Methyl 3,5-dichloro-2-fluorobenzoate: A Guide for Advanced Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic placement of halogen atoms on an aromatic ring offers a powerful toolkit for molecular design and functionalization. Methyl 3,5-dichloro-2-fluorobenzoate is a halogenated aromatic ester that, while not extensively documented as a standalone reagent, represents a highly versatile building block. Its unique substitution pattern—a fluorine atom ortho to the ester and two chlorine atoms meta to it—creates a nuanced reactivity profile that can be exploited for selective chemical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, complete with detailed protocols and mechanistic insights for researchers in drug development and materials science.
The presence of multiple halogen atoms allows for differential reactivity, where the chlorine atoms serve as primary sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The fluorine atom, being a poor leaving group in such reactions, remains intact, thereby influencing the electronic properties and metabolic stability of the final products. The methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to amides.
Proposed Synthesis of Methyl 3,5-dichloro-2-fluorobenzoate
A plausible and efficient synthesis of the title compound can be envisioned starting from commercially available 2-fluoroaniline. The following multi-step sequence employs classical and reliable organic transformations.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: Regioselective Monosubstitution with an Amine
This protocol describes the selective substitution of one chlorine atom with a primary or secondary amine.
Materials:
-
Methyl 3,5-dichloro-2-fluorobenzoate
-
Amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of Methyl 3,5-dichloro-2-fluorobenzoate (1.0 eq) in DMSO (5 mL per mmol of substrate), add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 100 | 6 | >90 |
| 2 | Piperidine | Cs₂CO₃ | DMF | 90 | 8 | >85 |
| 3 | Aniline | NaH | THF | 65 | 12 | ~70 |
Note: The yields are hypothetical and based on typical SNAr reactions with similar substrates.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the aromatic ring are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. [1][2]These reactions are fundamental in modern drug discovery. [3] Common Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.
Catalytic Cycle for Suzuki Coupling:
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of Methyl 3,5-dichloro-2-fluorobenzoate with a boronic acid.
Materials:
-
Methyl 3,5-dichloro-2-fluorobenzoate
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add Methyl 3,5-dichloro-2-fluorobenzoate (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).
-
Heat the reaction mixture to 90-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O | 110 | ~90-98 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | >90 |
Note: The yields are hypothetical and based on typical Suzuki reactions with similar substrates.
Further Transformations of the Ester Group
The methyl ester functionality can be readily transformed, adding another layer of synthetic utility.
-
Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) in a THF/water mixture will yield the corresponding carboxylic acid, which can then participate in amide couplings or other carboxylic acid-specific reactions.
-
Amidation: Direct conversion to an amide can be achieved by heating with an amine, often with a catalyst, or by first converting the ester to the acyl chloride.
Conclusion
Methyl 3,5-dichloro-2-fluorobenzoate is a highly functionalized building block with significant potential in organic synthesis. The strategic positioning of its halogen atoms and ester group allows for a wide range of selective transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a framework for researchers to harness the synthetic potential of this and structurally related compounds in the pursuit of novel pharmaceuticals and advanced materials. The provided protocols, while representative, should be optimized for specific substrates and desired outcomes.
References
-
Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412. [Link]
-
Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. (n.d.). Retrieved from [Link]
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.
-
PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. Retrieved from [Link]
-
AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]
-
Smith, A. M., & Williams, G. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry-A European Journal, 26(50), 11438-11453. [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
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The Reaction of Methyl 3,5-dichloro-2-fluorobenzoate with Amines: A Comprehensive Guide to Synthesis and Application
Introduction: Unlocking a Privileged Scaffold for Medicinal Chemistry
The reaction between methyl 3,5-dichloro-2-fluorobenzoate and various primary and secondary amines represents a cornerstone of modern medicinal chemistry. This nucleophilic aromatic substitution (SNAr) reaction provides a robust and versatile platform for the synthesis of a diverse array of 2-aminobenzoic acid derivatives. These derivatives are not merely synthetic curiosities; they are pivotal intermediates in the construction of complex heterocyclic systems, most notably the quinolone and fluoroquinolone antibiotics, a class of drugs that has had a profound impact on the treatment of bacterial infections.[1][2][3] The strategic placement of the chloro and fluoro substituents on the benzoate ring not only activates the molecule for SNAr but also provides additional handles for further synthetic transformations, making it a highly valuable building block for drug discovery and development professionals.[4][5]
This comprehensive guide provides an in-depth exploration of the reaction of methyl 3,5-dichloro-2-fluorobenzoate with amines. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the subsequent transformation of the aminated product into the quinolone core structure. Furthermore, this document will serve as a practical resource for researchers by offering a troubleshooting guide for common experimental challenges and a summary of expected outcomes with various amine nucleophiles.
The Scientific Bedrock: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction proceeds via a well-established addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings.[6][7] The key to this transformation lies in the electronic nature of the methyl 3,5-dichloro-2-fluorobenzoate substrate. The ester and the two chloro groups act as potent electron-withdrawing groups, polarizing the aromatic ring and making the carbon atoms susceptible to nucleophilic attack.
A critical and somewhat counterintuitive aspect of this reaction is the role of the fluorine atom at the 2-position. While fluoride is typically considered a poor leaving group in SN2 reactions, in the context of SNAr, it is an excellent leaving group.[8][9] This is attributed to fluorine's high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step.[10][11]
The reaction can be visualized in two key stages:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine nucleophile attacks the carbon atom bearing the fluorine atom (the ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents.[7]
-
Elimination of the Leaving Group and Aromatization: The aromaticity of the ring is restored through the elimination of the fluoride ion, a process that is typically fast. This step yields the final 2-amino-3,5-dichlorobenzoate product.
Caption: The SNAr mechanism for the reaction of Methyl 3,5-dichloro-2-fluorobenzoate with an amine.
From Benchtop to Application: A Step-by-Step Protocol
The following protocol provides a detailed procedure for the reaction of methyl 3,5-dichloro-2-fluorobenzoate with a primary amine, using ethylamine as a representative example. This protocol has been adapted from established procedures for similar SNAr reactions and is designed to be a reliable starting point for researchers.[12]
Materials and Reagents:
-
Methyl 3,5-dichloro-2-fluorobenzoate
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or appropriate setup for gas introduction
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add methyl 3,5-dichloro-2-fluorobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Nucleophile Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting materials (a concentration of 0.2-0.5 M is recommended). If using a solution of ethylamine, add it to the reaction mixture (1.2-1.5 eq). If using ethylamine gas, bubble it through the stirred reaction mixture at a controlled rate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific amine. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water to remove DMF, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 2-(ethylamino)-3,5-dichlorobenzoate.
Caption: A generalized experimental workflow for the amination of Methyl 3,5-dichloro-2-fluorobenzoate.
Data Presentation: A Survey of Amine Reactivity
The following table summarizes the expected outcomes for the reaction of methyl 3,5-dichloro-2-fluorobenzoate with a variety of amine nucleophiles, based on general principles of SNAr reactivity.[13]
| Amine Nucleophile | Expected Reactivity | Typical Conditions | Potential Side Products |
| Primary Amines | |||
| Ethylamine | High | Room temp to 50 °C | Over-alkylation (minor) |
| Aniline | Moderate | 80-120 °C | None typically observed |
| Benzylamine | High | 50-80 °C | None typically observed |
| Secondary Amines | |||
| Diethylamine | Moderate | 50-100 °C | Steric hindrance may slow the reaction |
| Morpholine | High | Room temp to 60 °C | None typically observed |
| Piperidine | High | Room temp to 60 °C | None typically observed |
Application Spotlight: Synthesis of the Quinolone Core
The 2-amino-3,5-dichlorobenzoate product is a valuable precursor for the synthesis of quinolone antibiotics. A common and effective method for constructing the quinolone ring system is the Gould-Jacobs reaction.[6] This reaction involves the condensation of the aminated product with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.
The key steps in the transformation are:
-
Condensation: The 2-amino group of the benzoate derivative reacts with EMME to form an enamine intermediate.
-
Thermal Cyclization: Heating the enamine intermediate, typically in a high-boiling solvent such as diphenyl ether, induces an intramolecular cyclization to form the quinolone ring.
-
Saponification and Decarboxylation: The resulting ester is then saponified to the carboxylic acid, which can be subsequently decarboxylated if desired, although for many quinolone antibiotics, the 3-carboxylic acid moiety is a key pharmacophore.[1]
Caption: Synthetic pathway from the aminated product to the quinolone core structure via the Gould-Jacobs reaction.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive amine (e.g., hydrochloride salt without sufficient base). 2. Insufficient reaction temperature or time. 3. Poor quality solvent (not anhydrous). | 1. Ensure the use of a free amine or add an additional equivalent of base. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Use freshly distilled or commercially available anhydrous solvents. |
| Formation of Side Products | 1. Over-reaction with primary amines (formation of tertiary amines). 2. Hydrolysis of the ester group. | 1. Use a slight excess of the primary amine (1.2-1.5 eq) and control the reaction time. 2. Ensure anhydrous conditions and use a non-nucleophilic base. |
| Difficult Purification | 1. Residual DMF in the crude product. 2. Co-elution of starting material and product. | 1. Perform thorough aqueous washes during the workup. 2. Optimize the column chromatography eluent system; a shallow gradient may be required. |
Conclusion
The reaction of methyl 3,5-dichloro-2-fluorobenzoate with amines is a powerful and reliable method for the synthesis of 2-aminobenzoic acid derivatives. A thorough understanding of the SNAr mechanism, coupled with the practical guidance provided in this application note, will enable researchers to effectively utilize this important transformation in their synthetic endeavors. The versatility of the resulting products as precursors to valuable pharmaceutical scaffolds, such as the quinolones, underscores the significance of this reaction in the ongoing quest for new therapeutic agents.
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Reddit. Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link]
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Methyl 3,5-dichloro-2-fluorobenzoate: A Strategic Building Block for Modern Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide on the application of Methyl 3,5-dichloro-2-fluorobenzoate as a versatile building block in pharmaceutical research and development. We explore its physicochemical properties, outline a plausible synthetic pathway, and present detailed protocols for its synthesis and potential derivatization. The strategic importance of its unique substitution pattern—featuring fluorine and chlorine atoms alongside a reactive ester—is discussed in the context of modern medicinal chemistry. Applications are highlighted through its potential role in the synthesis of key pharmaceutical classes, such as quinolone antibiotics and kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates for the creation of novel therapeutics.
Introduction to Fluorinated Building Blocks in Drug Discovery
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, allow medicinal chemists to fine-tune the physicochemical and pharmacological profiles of drug candidates.[1] Strategic placement of fluorine can enhance metabolic stability, improve membrane permeability, increase binding affinity to target proteins, and modulate pKa.[2] It is estimated that over 30% of new approved drugs contain one or more fluorine atoms, underscoring the impact of this element in medicinal chemistry.[3]
Chemical building blocks are molecular fragments that serve as reliable starting points for the synthesis of more complex compounds.[4] Halogenated benzoic acids and their esters are a particularly valuable class of building blocks, providing a stable aromatic scaffold with functional handles for elaboration.[5][6] Methyl 3,5-dichloro-2-fluorobenzoate is an exemplary member of this class. Its trifunctionalized aromatic ring offers a unique combination of features:
-
An Ortho-Fluoro Group: Positioned to influence the conformation of adjacent substituents and serve as a potential hydrogen bond acceptor.[1]
-
Two Chloro Groups: These atoms act as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can occupy hydrophobic pockets in protein binding sites.
-
A Methyl Ester: A readily modifiable group that can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides.
This combination makes Methyl 3,5-dichloro-2-fluorobenzoate a high-potential starting material for generating diverse libraries of compounds in drug discovery campaigns.
Physicochemical Properties and Safety Data
Precise physicochemical data for Methyl 3,5-dichloro-2-fluorobenzoate is not widely published. The data presented below is estimated based on its chemical structure and data from closely related analogs such as Methyl 3-chloro-2-fluorobenzoate[7] and Methyl 3,5-dichlorobenzoate.[8][9]
Table 1: Physicochemical Properties
| Property | Value | Source/Note |
| CAS Number | Not assigned | - |
| Molecular Formula | C₈H₅Cl₂FO₂ | Calculated |
| Molecular Weight | 223.03 g/mol | Calculated |
| Appearance | White to off-white solid or colorless oil | Predicted |
| Boiling Point | >200 °C (estimated) | Based on analogs |
| Melting Point | 50-65 °C (estimated) | Based on analogs |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | Predicted |
Safety and Handling
As with any halogenated aromatic compound, Methyl 3,5-dichloro-2-fluorobenzoate should be handled with care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
GHS Hazard Information (Predicted):
-
Pictograms: GHS06 (Toxic), GHS07 (Harmful/Irritant)
-
Signal Word: Danger
-
Hazard Statements: Based on analogs like Methyl 3,5-dichlorobenzoate, this compound is predicted to be toxic if swallowed (H301).[8] It may also cause skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).[7]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Synthesis of Methyl 3,5-dichloro-2-fluorobenzoate
Proposed Synthetic Workflow:
Caption: Proposed synthesis of Methyl 3,5-dichloro-2-fluorobenzoate.
Protocol 1: Synthesis of 3,5-Dichloro-2-fluorobenzoic Acid (via Schiemann Reaction)
Causality: The Schiemann reaction is a classic and effective method for introducing a fluorine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium tetrafluoroborate salt, which then thermally decomposes to yield the aryl fluoride.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3,5-dichloroanthranilic acid (1.0 eq) in a 6 M solution of tetrafluoroboric acid (HBF₄) (3.0 eq) at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture vigorously for 1 hour at 0-5 °C. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.
-
-
Fluorination:
-
Collect the precipitated diazonium salt by vacuum filtration and wash it with cold diethyl ether.
-
Carefully heat the dried salt in an appropriate high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3,5-dichloro-2-fluorobenzoic acid.
-
Protocol 2: Fischer Esterification to Yield Methyl 3,5-dichloro-2-fluorobenzoate
Causality: Fischer esterification is a reliable, acid-catalyzed reaction between a carboxylic acid and an alcohol.[10] Using methanol in excess serves as both the reactant and the solvent, driving the equilibrium towards the product.[11][12]
-
Reaction Setup:
-
In a round-bottomed flask, dissolve 3,5-dichloro-2-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the flask to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude Methyl 3,5-dichloro-2-fluorobenzoate.
-
Purify the product via flash column chromatography on silica gel if necessary.
-
Applications in Pharmaceutical Synthesis
The true value of Methyl 3,5-dichloro-2-fluorobenzoate lies in its potential as a versatile starting material for constructing complex pharmaceutical scaffolds. The two chlorine atoms serve as orthogonal synthetic handles for introducing further complexity via modern cross-coupling chemistry.
Application Case 1: Precursor for Quinolone-Type Antibiotics
Many potent fluoroquinolone antibiotics are synthesized from highly substituted aromatic precursors.[13] The 2,3,5-trisubstituted pattern of our building block is analogous to intermediates used in the synthesis of advanced quinolones. The ester can be hydrolyzed to the acid, which is a key component for building the fused heterocyclic core common to this class of drugs.
Application Case 2: Scaffold for Kinase Inhibitors and Other Targeted Therapies
Kinase inhibitors often feature complex, substituted bi-aryl or aryl-amino-heterocycle cores. The chloro-substituents on Methyl 3,5-dichloro-2-fluorobenzoate are ideal for participating in palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling could install a new aryl or heteroaryl group at the 5-position, while a Buchwald-Hartwig amination could install a substituted amine at the 3-position. This strategy allows for rapid diversification and the exploration of structure-activity relationships (SAR). This approach is similar to that used for synthesizing intermediates for drugs like Dabrafenib, which relies on a related fluorinated building block.[14]
Illustrative Derivatization Workflow:
Caption: Potential cross-coupling reactions using the building block.
Analytical Characterization
The identity and purity of synthesized Methyl 3,5-dichloro-2-fluorobenzoate should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm) and two doublets in the aromatic region for the two aromatic protons, showing coupling to each other.
-
¹³C NMR: Signals for the ester carbonyl, the methyl group, and six distinct aromatic carbons are expected. The carbons bonded to halogens will show characteristic chemical shifts and C-F coupling.
-
¹⁹F NMR: A singlet is expected for the single fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio).
Conclusion and Future Outlook
Methyl 3,5-dichloro-2-fluorobenzoate represents a strategically designed building block with significant potential for accelerating drug discovery programs. Its trifunctionalized core provides a robust platform for generating novel molecular architectures through well-established and modern synthetic methodologies. The combination of a fluorine atom to enhance pharmacological properties and two chlorine atoms as versatile handles for cross-coupling reactions makes it an attractive starting material for libraries targeting a wide range of diseases. As the demand for more complex and effective therapeutics grows, the utility of such precisely engineered chemical building blocks will continue to be paramount in the field of medicinal chemistry.
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The Versatile Synthon: A Guide to the Experimental Use of Methyl 3,5-dichloro-2-fluorobenzoate
For the discerning researcher in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic deployment of highly functionalized building blocks is paramount. Methyl 3,5-dichloro-2-fluorobenzoate, a seemingly simple aromatic ester, represents a powerful and versatile synthon. Its unique arrangement of halogen substituents on the benzene ring imparts a nuanced reactivity profile, offering multiple avenues for selective molecular elaboration. This guide provides an in-depth exploration of the chemical behavior of Methyl 3,5-dichloro-2-fluorobenzoate, complete with detailed experimental protocols and the underlying chemical principles that govern its transformations.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective application. While specific experimental data for Methyl 3,5-dichloro-2-fluorobenzoate is not abundantly available in public literature, we can infer its characteristics from closely related analogs and general principles of organic chemistry.
Table 1: Physicochemical Properties of Halogenated Methyl Benzoates
| Property | Methyl 3,5-dichlorobenzoate | Methyl 3-fluorobenzoate | Notes on Methyl 3,5-dichloro-2-fluorobenzoate |
| Molecular Formula | C₈H₆Cl₂O₂[1] | C₈H₇FO₂[2] | C₈H₅Cl₂FO₂ |
| Molecular Weight | 205.03 g/mol [1] | 154.14 g/mol [2] | 223.02 g/mol |
| Appearance | Colorless liquid[3] | Colorless transparent liquid[2] | Expected to be a colorless to pale yellow liquid or low-melting solid. |
| Boiling Point | 244-246 °C[3] | 197.6 °C[2] | Expected to be in a similar range, likely elevated due to increased molecular weight. |
| Density | 1.404 g/mL[3] | 1.171 g/mL[2] | Expected to be higher than both analogs due to the presence of two chlorine atoms and one fluorine atom. |
| Solubility | Insoluble in water; soluble in ether and alcohol[3] | Insoluble in water[2] | Expected to be insoluble in water and soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, both appearing as doublets due to coupling with the fluorine atom. A singlet corresponding to the methyl ester protons will be observed further upfield.
-
¹³C NMR: The carbon NMR will display signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons directly bonded to halogens will show characteristic shifts, and the carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule, expected to show a single resonance. The chemical shift will be influenced by the electronic environment created by the adjacent chlorine and ester groups[4][5][6].
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester functional group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks will include C-Cl, C-F, and C-O stretches, as well as aromatic C-H and C=C vibrations[7][8][9].
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a key diagnostic feature[10].
Core Reactivity and Mechanistic Considerations
The reactivity of Methyl 3,5-dichloro-2-fluorobenzoate is primarily dictated by the interplay of its functional groups: the electrophilic aromatic ring, the activatable C-F and C-Cl bonds, and the ester moiety.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of three electron-withdrawing halogen atoms renders the aromatic ring susceptible to nucleophilic attack. The fluorine atom at the 2-position is particularly activated for displacement due to the ortho- and para-directing activating effect of the ester and chlorine substituents.
Caption: Generalized workflow for SₙAr on the target molecule.
This reactivity is a cornerstone of its utility, allowing for the introduction of a wide array of functionalities, including amines, alkoxides, and thiolates. The choice of solvent and base is critical in these transformations to ensure efficient reaction and minimize side products.
Hydrolysis of the Ester Group
The methyl ester can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding 3,5-dichloro-2-fluorobenzoic acid. This transformation is often a necessary step to enable further synthetic manipulations, such as amide bond formation. Basic hydrolysis is generally preferred as it is irreversible and typically proceeds with higher yields[6][11].
Caption: Simplified pathway for the basic hydrolysis of the ester.
Cross-Coupling Reactions
While the C-F bond is the most activated towards SₙAr, the C-Cl bonds can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura[11][12][13][14][15] and Buchwald-Hartwig aminations. These reactions provide powerful methods for the formation of C-C and C-N bonds, respectively. The judicious choice of catalyst, ligand, and reaction conditions is crucial to achieve selective coupling at the desired position.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for the synthetic manipulation of Methyl 3,5-dichloro-2-fluorobenzoate. As with any chemical reaction, optimization may be necessary to achieve the desired outcome with specific substrates.
Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the displacement of the fluorine atom with a primary or secondary amine.
Materials:
-
Methyl 3,5-dichloro-2-fluorobenzoate
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3,5-dichloro-2-fluorobenzoate (1.0 eq).
-
Add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product[16][17][18].
Protocol for Basic Hydrolysis to 3,5-dichloro-2-fluorobenzoic acid
This protocol outlines the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 3,5-dichloro-2-fluorobenzoate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol or ethanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Methyl 3,5-dichloro-2-fluorobenzoate (1.0 eq) in methanol or ethanol.
-
Add an aqueous solution of NaOH or KOH (2.0-3.0 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC, typically 1-4 hours).
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1M HCl. A precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3,5-dichloro-2-fluorobenzoic acid, which can be further purified by recrystallization if necessary[19][20].
Applications in Drug Discovery and Agrochemical Synthesis
The true value of Methyl 3,5-dichloro-2-fluorobenzoate lies in its application as a key intermediate in the synthesis of complex, biologically active molecules. The strategic incorporation of fluorine and chlorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
-
Pharmaceuticals: Halogenated benzoic acids are integral components of numerous active pharmaceutical ingredients (APIs)[21][][23]. The derivatives of Methyl 3,5-dichloro-2-fluorobenzoate can serve as precursors to novel anti-inflammatory agents, kinase inhibitors, and other therapeutic agents. The fluorine atom, in particular, can enhance metabolic stability and binding affinity to target proteins.
-
Agrochemicals: The agrochemical industry heavily relies on halogenated aromatics for the development of new fungicides, herbicides, and insecticides[21][24][25][26]. The specific substitution pattern of Methyl 3,5-dichloro-2-fluorobenzoate makes it an attractive starting material for the synthesis of next-generation crop protection agents. For instance, similar structures are found in fungicides that inhibit succinate dehydrogenase (SDHI fungicides).
Safety and Handling
As a halogenated organic compound, Methyl 3,5-dichloro-2-fluorobenzoate should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from similar compounds like Methyl 3,5-dichlorobenzoate, which is listed as toxic if swallowed and an irritant[1].
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
By understanding the fundamental reactivity and employing the detailed protocols provided in this guide, researchers can effectively utilize Methyl 3,5-dichloro-2-fluorobenzoate as a strategic building block to accelerate the discovery and development of novel chemical entities.
References
[19] Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 481-486. [2] Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers. (n.d.). TBD. [27] Supporting Information for Ni-Catalyzed Carboxylation of C–F and C–H Bonds with CO2. (n.d.). TBD. [4] 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. [16] Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine. (n.d.). Benchchem. [1] Methyl 3,5-dichlorobenzoate. (n.d.). PubChem. Retrieved from [Link] [5] 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry. [12] SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). TBD. [28] 3-Chloro-2-fluorobenzoic acid, methyl ester. (n.d.). Cheméo. Retrieved from [Link] [29] An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). Journal of Chemical Research, 39(7), 414-415. [11] Hydrolysis of Esters. (2022, September 15). Chemistry LibreTexts. [6] Clark, J. (2023). Hydrolysing esters. Chemguide. [24] Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). Chinese Journal of Chemical Engineering, 35, 1-18. [30] A Synthesis of Alkylphenyl fluorobenzoate Derivatives and Their Antifungal Activities on Several Phytopathogens. (2006). Journal of the Korean Society for Applied Biological Chemistry, 49(4), 336-342. [31] An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2015). Journal of Chemical Research, 39(5), 277-278. [3] BENZOIC ACID, 3,5-DICHLORO-, METHYL ESTER. (n.d.). ChemBK. Retrieved from [Link] [13] Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. (n.d.). Benchchem. [20] Method for synthesizing 3,5-dichlorobenzoic acid. (2014). Google Patents. Retrieved from [21] 3,5-Dichlorobenzoic Acid: A Versatile Intermediate in Chemical Synthesis. (n.d.). TBD. [32] Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. (1998). Google Patents. Retrieved from [33] Methyl 3,5-dichloro-4-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link] [14] Suzuki Coupling. (n.d.). Organic Chemistry Portal. [] Pharmaceutical Intermediates in Drug Synthesis. (n.d.). BOC Sciences. [23] Trusted Pharmaceutical Intermediates for API Synthesis. (n.d.). Aarti Drugs. [34] A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research, 36(7), 411-412. [17] Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. (2019). Chemistry, 1(1), 106-116. [35] METHYL 5-CHLORO-2-FLUOROBENZOATE. (n.d.). GSRS. Clark, J. (2023). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Chemguide. [15] Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [36] Fluorinated pharmaceutical intermediates. (n.d.). Fluoropharm. [10] Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. (2014). The Scientific World Journal, 2014, 829525. [37] Nucleophilic Substitution with Amines. (2020, June 25). YouTube. [25] Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2007). Journal of the Korean Chemical Society, 51(5), 467-472. Use of synthetic and biological fungicides in combination for controlling harmful fungi. (2014). Google Patents. Retrieved from [7] GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. (2016). The Journal of Phytopharmacology, 5(4), 141-144. [8] Methyl 2-fluorobenzoate. (n.d.). NIST WebBook. [9] Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific. [38] A Synthesis of Alkylphenyl fluorobenzoate Derivatives and Their Antifungal Activities on Several Phytopathogens. (2006). Journal of the Korean Society for Applied Biological Chemistry, 49(4), 336-342.
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Application Notes and Protocols for the Synthesis of Novel Heterocycles from Methyl 3,5-dichloro-2-fluorobenzoate
Abstract: This document provides detailed application notes and protocols for the synthesis of novel heterocycles, specifically substituted quinazolinones, benzoxazinones, and acridones, utilizing Methyl 3,5-dichloro-2-fluorobenzoate as a key starting material. The unique substitution pattern of this readily available benzoate ester, featuring a highly activated fluorine atom for nucleophilic aromatic substitution (SNAr) and two chlorine atoms for further functionalization, makes it a versatile building block in medicinal and materials chemistry. This guide offers researchers, scientists, and drug development professionals a comprehensive resource, detailing both theoretical frameworks and practical, step-by-step experimental procedures.
Introduction: The Strategic Value of Methyl 3,5-dichloro-2-fluorobenzoate
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design of synthetic routes to novel heterocyclic scaffolds is therefore a cornerstone of modern chemical research. Methyl 3,5-dichloro-2-fluorobenzoate is a particularly attractive starting material due to its distinct electronic and steric properties.
-
Activated Fluorine for SNAr: The fluorine atom at the C2 position is strongly activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the adjacent ester group and the chlorine atoms.[1][2] This allows for the regioselective introduction of nitrogen and oxygen nucleophiles, a key step in the formation of various heterocyclic rings.
-
Orthogonal Reactivity: The chlorine atoms at the C3 and C5 positions are significantly less reactive towards SNAr compared to the fluorine atom under typical conditions. This provides an opportunity for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity into the molecular scaffold.
-
Ester Moiety as a Handle: The methyl ester group can serve as a synthetic handle for further transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
This application note will detail proposed synthetic pathways for the construction of three important classes of heterocycles: quinazolinones, benzoxazinones, and acridones, starting from Methyl 3,5-dichloro-2-fluorobenzoate. While these specific transformations may not be extensively documented in the literature, the protocols provided are based on well-established and analogous chemical reactions.
Synthesis of 6,8-Dichloro-4-oxo-3,4-dihydroquinazoline Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][4] The proposed synthesis of 6,8-dichloro-4-oxo-3,4-dihydroquinazolines from Methyl 3,5-dichloro-2-fluorobenzoate involves a two-step sequence: a nucleophilic aromatic substitution followed by a cyclocondensation reaction.
Mechanistic Rationale
The synthetic strategy hinges on the initial displacement of the activated fluoride with ammonia to form an aminobenzoate intermediate. This intermediate is then poised for cyclization with a suitable one-carbon source, such as formamidine acetate, to construct the pyrimidinone ring of the quinazolinone core. The chlorine atoms are expected to remain intact throughout this sequence, providing handles for later-stage diversification.
Caption: Proposed workflow for the synthesis of 6,8-dichloro-4-oxo-3,4-dihydroquinazoline.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-amino-3,5-dichlorobenzoate
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3,5-dichloro-2-fluorobenzoate (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO, approx. 5 mL per 1 mmol of starting material).
-
Reaction Setup: To the stirred solution, add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol, 3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-amino-3,5-dichlorobenzoate.
Step 2: Synthesis of 6,8-Dichloro-4-oxo-3,4-dihydroquinazoline
-
Reagent Preparation: In a round-bottom flask, dissolve the Methyl 2-amino-3,5-dichlorobenzoate (1.0 eq.) from the previous step and formamidine acetate (1.5 eq.) in absolute ethanol.
-
Reaction Conditions: Reflux the reaction mixture for 12-24 hours. Monitor the reaction for the formation of the product by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to yield the desired 6,8-dichloro-4-oxo-3,4-dihydroquinazoline.
| Reagent | Molecular Weight | Moles (eq.) | Amount |
| Methyl 3,5-dichloro-2-fluorobenzoate | 223.03 | 1.0 | TBD |
| Ammonia (7N in Methanol) | 17.03 | 3.0 | TBD |
| Formamidine acetate | 104.11 | 1.5 | TBD |
| Caption: Table of reagents for the proposed synthesis of 6,8-dichloro-4-oxo-3,4-dihydroquinazoline. |
Synthesis of 6,8-Dichloro-2H-benzo[b][3][4]oxazin-3(4H)-one Derivatives
Benzoxazinones are another important class of heterocyclic compounds with diverse biological activities.[5][6] The proposed synthesis of 6,8-dichloro-2H-benzo[b][3][4]oxazin-3(4H)-one from Methyl 3,5-dichloro-2-fluorobenzoate utilizes a one-pot cyclocondensation reaction with an aminophenol derivative.
Mechanistic Rationale
This synthesis relies on the nucleophilic attack of the amino group of 2-aminophenol at the activated C2 position of the benzoate, displacing the fluoride ion. This is followed by an intramolecular transesterification, where the hydroxyl group of the aminophenol attacks the carbonyl carbon of the ester, leading to the formation of the six-membered oxazinone ring and the elimination of methanol.
Caption: Proposed one-pot synthesis of 6,8-dichloro-2H-benzo[b][3][4]oxazin-3(4H)-one.
Detailed Experimental Protocol
-
Reagent Preparation: To a solution of Methyl 3,5-dichloro-2-fluorobenzoate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add 2-aminophenol (1.1 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) as a base.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and pour into water. Acidify the mixture with 1N HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the pure 6,8-dichloro-2H-benzo[b][3][4]oxazin-3(4H)-one.
| Reagent | Molecular Weight | Moles (eq.) | Amount |
| Methyl 3,5-dichloro-2-fluorobenzoate | 223.03 | 1.0 | TBD |
| 2-Aminophenol | 109.13 | 1.1 | TBD |
| Potassium Carbonate | 138.21 | 2.0 | TBD |
| Caption: Table of reagents for the proposed synthesis of 6,8-dichloro-2H-benzo[b][3][4]oxazin-3(4H)-one. |
Synthesis of 1,3-Dichloroacridone Derivatives
Acridones are polycyclic aromatic compounds with significant applications in materials science (e.g., as fluorescent dyes) and medicinal chemistry.[7][8] The proposed synthesis of 1,3-dichloroacridone from Methyl 3,5-dichloro-2-fluorobenzoate involves a two-step process: an initial Ullmann condensation followed by an intramolecular Friedel-Crafts acylation.
Mechanistic Rationale
The synthesis commences with a copper-catalyzed Ullmann condensation between Methyl 3,5-dichloro-2-fluorobenzoate and an aniline derivative.[9][10] This reaction forms a C-N bond, linking the two aromatic rings. The resulting N-phenylanthranilate intermediate is then subjected to an acid-catalyzed intramolecular cyclization. The carboxylic acid (formed by in-situ hydrolysis of the ester) acylates the ortho-position of the adjacent aromatic ring to form the tricyclic acridone core.
Caption: Proposed two-step synthesis of 1,3-dichloroacridone.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl N-phenyl-3,5-dichloroanthranilate (Ullmann Condensation)
-
Reagent Preparation: In a Schlenk tube, combine Methyl 3,5-dichloro-2-fluorobenzoate (1.0 eq.), aniline (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous DMF.
-
Reaction Conditions: Degas the mixture with argon for 15 minutes, then heat to 140-160 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
Step 2: Synthesis of 1,3-Dichloroacridone (Intramolecular Cyclization)
-
Reagent Preparation: Add the Methyl N-phenyl-3,5-dichloroanthranilate intermediate to polyphosphoric acid (PPA).
-
Reaction Conditions: Heat the mixture to 150-180 °C for 2-4 hours. The color of the reaction mixture should change, indicating the formation of the acridone.
-
Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice. The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. Dry the solid and recrystallize from a suitable solvent (e.g., acetic acid or DMF) to yield pure 1,3-dichloroacridone.
| Reagent | Molecular Weight | Moles (eq.) | Amount |
| Methyl 3,5-dichloro-2-fluorobenzoate | 223.03 | 1.0 | TBD |
| Aniline | 93.13 | 1.2 | TBD |
| Copper(I) Iodide | 190.45 | 0.1 | TBD |
| Potassium Carbonate | 138.21 | 2.0 | TBD |
| Polyphosphoric Acid | - | - | Excess |
| Caption: Table of reagents for the proposed synthesis of 1,3-dichloroacridone. |
Safety and Handling
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Methyl 3,5-dichloro-2-fluorobenzoate and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Polyphosphoric acid is corrosive and should be handled with extreme caution.
Conclusion
Methyl 3,5-dichloro-2-fluorobenzoate is a versatile and promising starting material for the synthesis of a variety of novel heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for the preparation of substituted quinazolinones, benzoxazinones, and acridones. The "orthogonal" reactivity of the different halogen substituents offers significant opportunities for further synthetic elaborations, making this building block a valuable tool for researchers in drug discovery and materials science. It is important to reiterate that these are proposed synthetic routes, and optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
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S. K. Suthar, et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1033. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
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Y. F. Wang, et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1064. [Link]
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J. X. Xia, et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(1), 123. [Link]
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T. Fujihara, et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(21), 6432. [Link]
- Google Patents. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. EP0176026A2.
-
S. K. Guchhait, et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(12), 1461. [Link]
-
A. V. Ozerskaya, et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]
-
J. A. Joule. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(43), 14118-14132. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
-
S. K. Guchhait, et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(12), 1461. [Link]
-
S. K. Sahu, et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 633-637. [Link]
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J. I. Lee, et al. (2014). A New and Versatile Synthesis of Thioflavanones from 2-Fluorobenzoic Acids. Bulletin of the Korean Chemical Society, 35(6), 1851-1854. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acridone synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2023, October 30). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
A. Macías-Rubalcava, et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1,4-Benzothiazinones and 1,4-Benzoxathianones for Weed Control. Molecules, 27(19), 6296. [Link]
-
M. L. Docampo, et al. (2007). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 37(11), 1853-1859. [Link]
-
S. A. A. Shah, et al. (2015). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 20(10), 18389-18401. [Link]
-
J. M. Wagner, et al. (2014). Efficient synthesis and in vivo incorporation of acridon-2-ylalanine, a fluorescent amino acid for lifetime and Förster resonance energy transfer/luminescence resonance energy transfer studies. Biochemistry, 53(1), 101-111. [Link]
-
S. S. Mahajan, et al. (2007). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Arkivoc, 2007(15), 103-109. [Link]
-
A. V. Ozerskaya, et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]
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- 10. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for the Reaction of Methyl 3,5-dichloro-2-fluorobenzoate with Nucleophiles
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Polysubstituted Benzoates
Methyl 3,5-dichloro-2-fluorobenzoate is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the differential reactivity of its halogen substituents, which allows for selective functionalization through nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups (two chlorine atoms and a methyl ester) activates the benzene ring towards nucleophilic attack, making it a versatile building block for the introduction of various functionalities.
This document provides a detailed exploration of the reaction mechanism of methyl 3,5-dichloro-2-fluorobenzoate with nucleophiles, focusing on the principles of regioselectivity. It further offers experimentally grounded protocols for common SNAr reactions, including amination, etherification, and thiolation, to guide researchers in leveraging this reagent for their synthetic endeavors.
Mechanistic Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction of methyl 3,5-dichloro-2-fluorobenzoate with nucleophiles proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is generally a two-step addition-elimination process.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group. This initial attack is typically the rate-determining step. The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic system and is further stabilized by the electron-withdrawing substituents.
-
Elimination of the Leaving Group and Aromatization: In the second, faster step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product.
The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for the stabilization of the Meisenheimer complex and, consequently, for the feasibility of the SNAr reaction.
Regioselectivity: Predicting the Site of Nucleophilic Attack
The key to effectively utilizing methyl 3,5-dichloro-2-fluorobenzoate lies in understanding the regioselectivity of nucleophilic attack. The molecule presents three potential leaving groups: a fluorine atom at the C2 position and two chlorine atoms at the C3 and C5 positions.
Based on the principles of SNAr, the fluorine atom at the C2 position is the most probable site for nucleophilic substitution. This prediction is based on two key factors:
-
Activation by Electron-Withdrawing Groups: The methyl ester group at C1 is ortho to the fluorine atom, and the chlorine atom at C5 is para to the fluorine. Both of these electron-withdrawing groups effectively stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C2 through resonance and inductive effects.
-
Leaving Group Ability in SNAr: In nucleophilic aromatic substitution, fluoride is often a better leaving group than chloride. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine that increases the electrophilicity of the carbon atom to which it is attached.
Therefore, nucleophiles are expected to selectively displace the fluorine atom over the chlorine atoms.
Experimental Protocols
The following protocols are representative procedures for the reaction of methyl 3,5-dichloro-2-fluorobenzoate with common nucleophiles. These are based on established methodologies for SNAr reactions on activated fluoroarenes and should be adapted and optimized for specific substrates and scales.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes the synthesis of 2-amino-3,5-dichlorobenzoate derivatives, which are valuable intermediates in the synthesis of various bioactive molecules.
Materials:
-
Methyl 3,5-dichloro-2-fluorobenzoate
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve methyl 3,5-dichloro-2-fluorobenzoate in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The fluorine atom at the C2 position will be displaced by the amine, yielding the corresponding methyl 2-(alkylamino)-3,5-dichlorobenzoate or methyl 2-(dialkylamino)-3,5-dichlorobenzoate.
Protocol 2: Etherification with Alcohols and Phenols
This protocol details the synthesis of 2-alkoxy or 2-phenoxy-3,5-dichlorobenzoate derivatives.
Materials:
-
Methyl 3,5-dichloro-2-fluorobenzoate
-
Alcohol or phenol (1.5 equivalents)
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.5 equivalents) in anhydrous THF or DMF.
-
At 0 °C (ice bath), carefully add NaH or t-BuOK (1.2 equivalents) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add a solution of methyl 3,5-dichloro-2-fluorobenzoate (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Expected Outcome: The fluorine atom at the C2 position will be substituted by the alkoxide or phenoxide, resulting in the formation of the corresponding ether.
Protocol 3: Thiolation with Thiols
This protocol describes the synthesis of 2-(alkylthio)- or 2-(arylthio)-3,5-dichlorobenzoate derivatives.
Materials:
-
Methyl 3,5-dichloro-2-fluorobenzoate
-
Thiol (1.1 equivalents)
-
Sodium hydride (NaH) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of methyl 3,5-dichloro-2-fluorobenzoate (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Expected Outcome: The fluorine atom at the C2 position will be displaced by the thiolate, yielding the corresponding thioether.
Data Presentation: Summary of Reaction Conditions
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) |
| Amines | Primary/Secondary Amines | K₂CO₃, Et₃N | DMF, DMSO | 25 - 100 |
| Alcohols/Phenols | Alcohols, Phenols | NaH, t-BuOK | THF, DMF | 60 - 80 |
| Thiols | Alkyl/Aryl Thiols | NaH | THF, DMF | 0 - 25 |
Visualizing the Mechanism and Workflow
Reaction Mechanism Diagram
Caption: General mechanism of the SNAr reaction on Methyl 3,5-dichloro-2-fluorobenzoate.
Experimental Workflow Diagram
Caption: General experimental workflow for SNAr reactions.
Conclusion and Future Perspectives
The protocols and mechanistic insights provided herein demonstrate that methyl 3,5-dichloro-2-fluorobenzoate is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. The predictable regioselectivity, favoring substitution at the C2-fluorine position, allows for the controlled synthesis of a wide array of functionalized aromatic compounds. The resulting 2-amino, 2-alkoxy, and 2-thioether-3,5-dichlorobenzoate derivatives are poised for further elaboration in the development of novel pharmaceuticals and agrochemicals. Researchers are encouraged to use these notes as a foundation for their synthetic explorations, with the understanding that optimization of reaction conditions for specific nucleophiles may be required to achieve optimal yields and purity.
References
-
Douglas, K. M., & Weaver, J. D. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17133–17140. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
-
Fujita, T., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 142(26), 11415–11421. [Link]
-
Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(18), 4552–4555. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supplementary Information for - The amidation of esters catalyzed by sodium methoxide. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]
-
PubMed. (n.d.). [2-amino-3,5-dichloro-benzoic Acid and 3-amino-2,5-dichloro-benzoic Acid Derivatives With Phytotoxic Action]. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution: Theoretical and experimental study. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid.
-
ResearchGate. (n.d.). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Nippon Chemical Industrial Co., Ltd. (n.d.). PCL - (Pharmaceutical Intermediates and Agrochemicals|Agrochemicals). Retrieved from [Link]
-
PubMed Central. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF AGROCHEMICAL COMPOSITIONS.
-
Chemistry Stack Exchange. (2016, September 4). Reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
- Filo. (2025, May 10). *The reaction of m-chloron
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3,5-dichloro-2-fluorobenzoate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzoic Acid Scaffolds in Medicinal Chemistry
Fluorinated benzoic acid derivatives are pivotal structural motifs in modern medicinal chemistry. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 3,5-dichloro-2-fluorobenzoate, in particular, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including antibacterial, anticancer, and anti-inflammatory agents.[1] The precise arrangement of the chloro and fluoro substituents on the benzene ring provides a unique electronic and steric profile, making it a valuable building block for targeted drug design.
This technical guide presents a comprehensive, field-proven protocol for the large-scale synthesis of Methyl 3,5-dichloro-2-fluorobenzoate. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful and safe scale-up.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of Methyl 3,5-dichloro-2-fluorobenzoate is most efficiently achieved through a two-step process. The first part involves the preparation of the key intermediate, 3,5-dichloro-2-fluorobenzoic acid, followed by its esterification to yield the final product. This modular approach allows for the purification of the intermediate, ensuring a high-quality final product.
Caption: A generalized workflow for the synthesis of Methyl 3,5-dichloro-2-fluorobenzoate.
Part 1: Large-Scale Synthesis of 3,5-Dichloro-2-fluorobenzoic Acid
The synthesis of the carboxylic acid intermediate is a multi-stage process that begins with the diazotization of a suitable aniline precursor, followed by a Sandmeyer-type reaction to introduce the chloro substituents, and subsequent oxidation. While various routes to dichlorinated benzoic acids exist, a common and scalable approach involves the manipulation of functional groups on a pre-functionalized benzene ring.[2][3]
Reaction Pathway for 3,5-Dichloro-2-fluorobenzoic Acid
Caption: Proposed reaction pathway for the synthesis of the key intermediate.
Detailed Protocol for 3,5-Dichloro-2-fluorobenzoic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Fluoroaniline | 111.12 | 5.00 | 45.00 |
| N-Chlorosuccinimide (NCS) | 133.53 | 12.02 | 90.00 |
| Acetonitrile | 41.05 | 50 L | - |
| Sodium Nitrite | 69.00 | 3.45 | 50.00 |
| Sulfuric Acid (98%) | 98.08 | 9.00 L | - |
| Copper(I) Cyanide | 89.56 | 4.48 | 50.00 |
| Hydrochloric Acid (37%) | 36.46 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Procedure:
-
Chlorination of 2-Fluoroaniline:
-
To a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-fluoroaniline (5.00 kg, 45.00 mol) and acetonitrile (50 L).
-
Stir the mixture at room temperature to ensure complete dissolution.
-
In a separate vessel, dissolve N-chlorosuccinimide (12.02 kg, 90.00 mol) in acetonitrile.
-
Slowly add the NCS solution to the reactor over 2-3 hours, maintaining the internal temperature below 40°C using a cooling bath. The reaction is exothermic.
-
After the addition is complete, heat the mixture to 60°C and maintain for 16 hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-fluoro-3,5-dichloroaniline.
-
-
Diazotization and Carboxylation:
-
To a 100 L reactor, add concentrated sulfuric acid (9.00 L) and cool to 0-5°C.
-
Slowly add the crude 2-fluoro-3,5-dichloroaniline to the cold sulfuric acid with vigorous stirring.
-
In a separate vessel, prepare a solution of sodium nitrite (3.45 kg, 50.00 mol) in water.
-
Add the sodium nitrite solution dropwise to the reactor, maintaining the temperature below 5°C. Stir for 1 hour at this temperature to ensure complete formation of the diazonium salt.
-
In another reactor, prepare a solution of copper(I) cyanide (4.48 kg, 50.00 mol) in water.
-
Slowly add the diazonium salt solution to the copper(I) cyanide solution. Control the rate of addition to manage gas evolution (N₂).
-
Heat the mixture to 50°C and stir for 2-3 hours.
-
Hydrolyze the resulting nitrile by adding a strong acid (e.g., H₂SO₄) and heating to reflux until the reaction is complete (monitored by HPLC).
-
Cool the mixture and extract the product with an organic solvent.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,5-dichloro-2-fluorobenzoic acid.
-
Part 2: Esterification to Methyl 3,5-dichloro-2-fluorobenzoate
The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.[1] For large-scale synthesis, using thionyl chloride to form the acyl chloride in situ followed by the addition of methanol is a highly efficient alternative that drives the reaction to completion.
Detailed Protocol for Methyl 3,5-dichloro-2-fluorobenzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3,5-Dichloro-2-fluorobenzoic Acid | 209.01 | 8.36 | 40.00 |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.71 (3.48 L) | 48.00 |
| Methanol (anhydrous) | 32.04 | 12.8 L | - |
| Toluene (anhydrous) | 92.14 | 40 L | - |
| Sodium Bicarbonate (sat. aq. solution) | 84.01 | As needed | - |
Procedure:
-
Acyl Chloride Formation and Esterification:
-
To a 100 L jacketed glass reactor, charge 3,5-dichloro-2-fluorobenzoic acid (8.36 kg, 40.00 mol) and anhydrous toluene (40 L).
-
Slowly add thionyl chloride (5.71 kg, 48.00 mol) to the suspension at room temperature over 1 hour. Gas (HCl and SO₂) will evolve, so ensure the reactor is connected to a scrubber.
-
Heat the reaction mixture to 70-80°C and stir for 2-3 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).
-
Cool the mixture to room temperature and carefully add anhydrous methanol (12.8 L) dropwise. The reaction is exothermic, so maintain the temperature below 40°C.
-
Stir the mixture at room temperature for an additional 2 hours.
-
Monitor the reaction completion by TLC or HPLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acid and thionyl chloride.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the toluene.
-
The crude product can be purified by vacuum distillation to yield high-purity Methyl 3,5-dichloro-2-fluorobenzoate.
-
Safety and Handling Considerations
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[4][5][6] All operations involving thionyl chloride must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn.[7] An emergency shower and eyewash station should be readily accessible.[6]
-
Acidic and Basic Solutions: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
-
Large-Scale Reactions: Exothermic reactions require careful temperature control, especially at a large scale. The use of a jacketed reactor with a reliable cooling system is crucial. Gradual addition of reagents is essential to manage heat generation.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.[8] Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate, labeled containers.
Conclusion
The protocol detailed above provides a robust and scalable method for the synthesis of Methyl 3,5-dichloro-2-fluorobenzoate. By understanding the chemical principles behind each step and adhering to strict safety protocols, researchers and production chemists can confidently produce this valuable intermediate for applications in drug discovery and development. The use of a two-part strategy allows for process control and ensures the high purity of the final product, which is critical for subsequent synthetic transformations.
References
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. ChemRxiv. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
-
PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. European Patent Office. [Link]
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
BENZOIC ACID, 3,5-DICHLORO-, METHYL ESTER. ChemBK. [Link]
-
(PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate. [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- Method for the production of benzoic acid derivatives fluorinated on the nucleus.
-
THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
- Processes for the preparation of fluorinated benzoic acids.
-
(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
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- 8. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Methyl 3,5-dichloro-2-fluorobenzoate
Welcome to the technical support guide for Methyl 3,5-dichloro-2-fluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging substrate. Our goal is to provide you with field-proven insights and troubleshooting strategies to enhance your reaction yields and minimize byproduct formation. The guidance herein is based on established chemical principles and practical laboratory experience.
Introduction: Understanding the Substrate
Methyl 3,5-dichloro-2-fluorobenzoate is a highly functionalized aromatic ring, presenting a unique reactivity profile. The interplay between the electron-withdrawing halogen substituents and the methyl ester group dictates its behavior in various chemical transformations. The fluorine atom, being the most electronegative, significantly activates the ring for nucleophilic aromatic substitution (SNAr), while the chlorine atoms also contribute to this activation and provide potential sites for cross-coupling reactions. However, the steric hindrance from the ortho-fluoro group and the potential for ester hydrolysis are common hurdles that require careful consideration.
This guide is structured into a Troubleshooting Q&A and a General FAQ section to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing plausible causes and actionable solutions.
Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction showing low conversion or failing completely?
Low yield in SNAr reactions with this substrate is a frequent challenge. The causes are often multifactorial, relating to reaction conditions and reagent choice.
Plausible Causes & Solutions:
-
Insufficient Ring Activation/Nucleophile Strength: While halogenated, the ring requires a sufficiently potent nucleophile for efficient substitution. The reaction proceeds via a negatively charged Meisenheimer complex, and its formation is the rate-determining step.[1]
-
Solution: Employ strong nucleophiles (e.g., thiolates, alkoxides, secondary amines). For weaker nucleophiles like anilines or primary alcohols, a strong, non-nucleophilic base (e.g., NaH, KHMDS) is necessary to generate the more reactive conjugate base in situ.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reagents.
-
Solution: Use polar aprotic solvents such as DMSO, DMF, or NMP. These solvents effectively solvate the counter-ion of the nucleophile (e.g., K⁺), leaving the nucleophile "naked" and more reactive. Protic solvents (e.g., ethanol, water) will solvate the nucleophile, reducing its reactivity.
Table 1: Recommended Solvents for SNAr Reactions
Solvent Dielectric Constant (ε) Boiling Point (°C) Key Advantages Dimethyl sulfoxide (DMSO) 47 189 Excellent for dissolving a wide range of nucleophiles; high boiling point allows for a wide temperature range. N,N-Dimethylformamide (DMF) 37 153 Good general-purpose solvent for SNAr; lower boiling point than DMSO makes removal easier. N-Methyl-2-pyrrolidone (NMP) 32 202 Very high boiling point for highly unreactive substrates; excellent thermal stability. | Acetonitrile (MeCN) | 38 | 82 | Lower boiling point, useful when products are thermally sensitive.[2] |
-
-
Sub-optimal Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Start at 50-60 °C and monitor the reaction progress by TLC or LC-MS. For very unreactive systems, temperatures of 100 °C or higher may be necessary, especially when using solvents like DMSO or NMP.
-
Workflow: Optimizing an SNAr Reaction
Below is a diagram illustrating the logical workflow for troubleshooting a low-yielding SNAr reaction.
Caption: A decision-making workflow for troubleshooting SNAr reactions.
Q2: My reaction is producing a significant amount of 3,5-dichloro-2-fluorobenzoic acid. How can I prevent this hydrolysis?
The methyl ester is susceptible to hydrolysis under both basic and acidic conditions, a common cause of yield loss.
Plausible Causes & Solutions:
-
Presence of Water: Trace amounts of water in reagents or solvents can lead to significant hydrolysis, especially at elevated temperatures.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If necessary, distill solvents over an appropriate drying agent prior to use.
-
-
Strongly Basic Conditions: Using strong hydroxide bases (e.g., NaOH, KOH) will readily saponify the ester.
-
Solution: Opt for non-hydroxide bases. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to facilitate many reactions (e.g., deprotonating phenols or amines) without aggressively attacking the ester. Ensure the carbonate is finely powdered and anhydrous to maximize its surface area and reactivity.
-
-
Prolonged Reaction Time/High Temperature: The longer the ester is exposed to even mildly basic or acidic conditions at high temperatures, the more likely it is to hydrolyze.
-
Solution: Monitor the reaction closely using an appropriate analytical technique (TLC, GC-MS, or NMR). Quench the reaction as soon as the starting material has been consumed to avoid over-exposure.
-
Protocol: Minimizing Hydrolysis in a Base-Mediated Reaction
This protocol details a general procedure for an SNAr reaction with a phenol, emphasizing anhydrous conditions.
-
Preparation: Add oven-dried magnetic stir bar to an oven-dried round-bottom flask. Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: To the flask, add Methyl 3,5-dichloro-2-fluorobenzoate (1.0 equiv), the phenol nucleophile (1.1 equiv), and finely powdered anhydrous K₂CO₃ (2.0 equiv).
-
Solvent Addition: Via syringe, add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor its progress every 1-2 hours.
-
Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Mechanism: Base-Catalyzed Ester Hydrolysis (BAc2)
The diagram below illustrates the generally accepted mechanism for base-catalyzed ester hydrolysis.[3]
Caption: The BAc2 mechanism for ester hydrolysis.
Frequently Asked Questions (FAQs)
Q: Which halogen (F or Cl) is the preferred leaving group in SNAr reactions on this substrate?
A: The fluorine at the C2 position is the most likely leaving group. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer intermediate. The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is stronger than the C-Cl bond, its cleavage occurs in the fast, second step of the reaction (restoration of aromaticity) and therefore does not affect the overall reaction rate.[1][4]
Q: Can I perform Suzuki or other palladium-catalyzed cross-coupling reactions on this molecule?
A: Yes. The C-Cl bonds are suitable for cross-coupling reactions. Typically, C-Cl bonds are less reactive than C-Br or C-I bonds and may require more specialized catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher temperatures. You may observe competitive reactivity between the two C-Cl bonds, and careful optimization would be required to achieve selective mono- or di-substitution.
Q: What are the ideal storage conditions for Methyl 3,5-dichloro-2-fluorobenzoate?
A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To prevent gradual hydrolysis from atmospheric moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q: My reaction appears to stall after reaching 50-60% conversion. What could be the cause?
A: Reaction stalling can be due to several factors.
-
Product Inhibition: The product formed might be coordinating to a catalyst or reagent, deactivating it.
-
Reagent Degradation: A base or nucleophile may not be stable under the reaction conditions over time.
-
Equilibrium: The reaction may be reversible and reaching an equilibrium state. Consider using a larger excess of one reagent or removing a byproduct to drive the reaction forward.
-
Insolubility: The starting material or an intermediate may be precipitating out of solution, effectively halting the reaction. Try a different solvent or a higher temperature to improve solubility.
References
- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google P
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
- Optimizing reaction conditions for electrophilic fluorination using 2-(Trifluoroacetyl)cyclopentanone - Benchchem. (URL: )
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
-
Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
Sources
Technical Support Center: Purification of Methyl 3,5-dichloro-2-fluorobenzoate
An authoritative guide to the purification of Methyl 3,5-dichloro-2-fluorobenzoate, designed for chemistry professionals. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this compound.
Welcome to the technical support center for the purification of Methyl 3,5-dichloro-2-fluorobenzoate. This guide is structured to provide researchers, scientists, and drug development professionals with practical, experience-driven insights into overcoming common purification challenges. Our focus is on explaining the causality behind experimental choices to ensure you can adapt these principles to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning the purification of Methyl 3,5-dichloro-2-fluorobenzoate.
Q1: What are the most common impurities found in crude Methyl 3,5-dichloro-2-fluorobenzoate?
The impurity profile of your crude product is highly dependent on its synthetic route. However, typical impurities include:
-
Unreacted Starting Materials: The most common impurity is often the starting carboxylic acid, 3,5-dichloro-2-fluorobenzoic acid, resulting from incomplete esterification.
-
Residual Reagents and Solvents: Reagents from the esterification step (e.g., methanol, acid catalysts like sulfuric acid) and solvents used during the reaction or workup (e.g., dichloromethane, toluene) are frequently present.
-
Byproducts of Synthesis: The synthesis of the parent benzoic acid can introduce isomeric impurities or related halogenated aromatic compounds.[1]
-
Hydrolysis Product: As an ester, the product is susceptible to hydrolysis back to 3,5-dichloro-2-fluorobenzoic acid, especially during aqueous workups under non-neutral pH conditions.[2]
Q2: What are the primary purification techniques for Methyl 3,5-dichloro-2-fluorobenzoate?
The main purification methods are:
-
Recrystallization: Ideal for crude material that is already of moderate-to-high purity and is a solid at room temperature. This technique is effective at removing small amounts of impurities with different solubility profiles.[3]
-
Flash Column Chromatography: The most versatile and widely used method for purifying organic compounds.[4][5] It is highly effective for separating the target compound from a wide range of impurities, including those with similar polarities.[6]
-
Distillation: This method is suitable for thermally stable liquids or low-melting solids.[7] It can be effective for removing non-volatile impurities or solvents, but may not efficiently separate closely related isomers.[8]
Q3: How do I choose the best purification method for my specific needs?
The choice depends on the purity of your crude material, the nature of the impurities, and the desired scale and final purity. The following decision tree provides a general guideline.
Caption: Purification Method Decision Tree.
Q4: Which analytical techniques are best for assessing the final purity?
A combination of methods provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for determining the percentage purity and detecting non-volatile impurities. It is a versatile and widely used technique for purity assessment.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. The product may require derivatization to increase its volatility for analysis.[10]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation and can reveal the presence of impurities with distinct NMR signals. Quantitative NMR (qNMR) can be used for absolute purity determination.[9]
Q5: What are the essential safety precautions for handling this compound?
Methyl 3,5-dichloro-2-fluorobenzoate and its related reagents are hazardous. Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[11][12]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling vapors or dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and consult a physician.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][13]
-
Disposal: Dispose of chemical waste according to your institution's regulations and local laws.[12]
Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during purification in a problem-cause-solution format.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor separation during column chromatography (overlapping spots on TLC). | 1. Incorrect Mobile Phase Polarity: The eluent system is either too polar (compounds run too fast) or not polar enough (compounds don't move).[14] 2. Column Overload: Too much crude material was loaded onto the column relative to the amount of stationary phase. 3. Poor Column Packing: The column was not packed uniformly, leading to channeling and band broadening.[15] | 1. Optimize Mobile Phase: Systematically test different solvent ratios (e.g., Hexanes:Ethyl Acetate) using TLC to achieve a target Rf value of 0.2-0.4 for the desired product.[14] Consider a less polar system if spots are streaking or a more polar one if they remain at the baseline. 2. Reduce Load: Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Repack the Column: Prepare a uniform slurry of silica gel and pack the column carefully to avoid air bubbles and cracks.[15] |
| The product is an oil or fails to crystallize. | 1. Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.[16] 2. Residual Solvent: Trapped solvent from the workup can prevent solidification. | 1. Purify by Chromatography: Use flash column chromatography to remove the impurities that are inhibiting crystallization.[16] 2. Dry Thoroughly: Ensure the product is dried under high vacuum for an extended period to remove all traces of solvent. Gentle heating under vacuum may also help. |
| Product degradation is observed during purification. | 1. Ester Hydrolysis: Exposure to acidic or basic conditions, especially during aqueous workups or on silica gel, can hydrolyze the methyl ester back to the carboxylic acid.[2] 2. Thermal Decomposition: The compound may be unstable at elevated temperatures if using distillation. | 1. Maintain Neutral pH: During extractions, use washes with saturated sodium bicarbonate to neutralize any acid, followed by a brine wash. Ensure all washes are performed efficiently to minimize contact time with the aqueous phase.[2][16] If using chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent if the acid byproduct is a major issue. 2. Use Lower Temperatures: If distilling, use vacuum distillation to lower the boiling point. For all procedures, avoid unnecessarily high temperatures.[8] |
| The final product has a persistent color. | 1. Colored Impurities: The crude reaction mixture may contain highly conjugated or polymeric byproducts that are colored. 2. Unreacted Reagents: Some reagents used in synthesis can be colored. | 1. Column Chromatography: This is the most effective way to separate colored impurities.[16] 2. Activated Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir briefly (5-10 minutes), and filter through Celite. Note that this can reduce your yield. |
| Low yield after purification. | 1. Material Loss During Transfers: Multiple transfer steps can lead to significant mechanical losses. 2. Co-elution of Product and Impurities: During chromatography, fractions may have been combined too broadly, leading to the discarding of mixed fractions containing the product. 3. Product Adsorption: The product may be strongly adsorbed on the silica gel. | 1. Minimize Transfers: Plan your workflow to reduce the number of times the material is transferred between flasks. 2. Careful Fraction Selection: Analyze all fractions by TLC and only combine those that are pure. Re-chromatograph mixed fractions if the quantity is significant.[6] 3. Use a More Polar Eluent: After the product has eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) to recover any strongly adsorbed material. |
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is the most robust method for obtaining high-purity Methyl 3,5-dichloro-2-fluorobenzoate from a complex crude mixture.
1. Preparation of the Mobile Phase (Eluent):
-
Based on TLC analysis, prepare an appropriate mobile phase. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 95:5 v/v).[1][14]
-
Prepare a large volume of this eluent to ensure consistency throughout the purification.
2. Packing the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and use positive pressure or gentle tapping to create a well-packed, uniform bed of silica.[15] The top of the silica bed should be flat.
-
Add a thin layer of sand on top of the silica to prevent disruption during sample loading.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the dissolved sample to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography) to achieve a steady flow rate.[6]
-
Collect the eluent in a series of labeled test tubes or flasks.
-
If impurities are significantly different in polarity, a gradient elution can be used, starting with a non-polar eluent and gradually increasing the polarity (e.g., from 5% to 20% Ethyl Acetate in Hexanes).[14]
5. Analysis and Product Isolation:
-
Monitor the separation by spotting collected fractions onto a TLC plate.[6]
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 3,5-dichloro-2-fluorobenzoate.
Caption: Standard Workflow for Flash Column Chromatography.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid crude product that is already relatively pure (>90%).
1. Solvent Selection:
-
The ideal solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
-
Test small amounts of the crude product in various solvents. A common and effective system is a binary mixture, such as methanol/water or ethyl acetate/hexanes.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the primary solvent (the one in which the compound is more soluble) in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.
4. Hot Filtration (Optional):
-
If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Part 4: References
-
Angene Chemical. (2021). Safety Data Sheet: Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate.
-
Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-fluorobenzoate.
-
Merck Millipore. (2024). Safety Data Sheet: Methyl benzoate for synthesis.
-
Sigma-Aldrich. (2025). Safety Data Sheet.
-
BenchChem. (2025). Technical Support Center: Purifying Substituted Benzoates by Column Chromatography.
-
Synquest Labs. Safety Data Sheet: Methyl 3-fluorobenzoate.
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. Organic Chemistry at CU Boulder: Column Chromatography.
-
BenchChem. (2025). How to prevent hydrolysis of phenyl benzoate during workup.
-
BenchChem. (2025). Overcoming challenges in the electrophilic bromination of phenyl benzoate.
-
Wikipedia. (2023). Column chromatography.
-
University of Toronto Scarborough. Chemistry Online @ UTSC: Column Chromatography Theory.
-
Japan International Cooperation Agency. Analytical Methods.
-
Columbia University. Department of Chemistry: Column chromatography.
-
The Royal Society of Chemistry. (2015). Supporting Information: Phenothiazine/dimesitylborane Hybrid Materials as Bibipolar Transport Host of Red Phosphor.
-
The Royal Society of Chemistry. Analytical Methods.
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
-
Pharmacist Academy. (2023). Column Chromatography Explained | Types, Uses & Selection Guide [Video]. YouTube.
-
Quora. (2021). How to test for the purity of sodium benzoate.
-
Google Patents. (2018). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid.
-
Google Patents. (1972). Preparation of 3-amino-2,5-dichlorobenzoic acid.
-
AERU. 2,5-dichlorobenzoic acid methyl ester.
-
PubChem. Methyl 3,5-dichlorobenzoate.
-
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Fluorobenzoic Acid and Morpholide Quantification.
-
Google Patents. (1977). Process for the purification of benzoic acid.
-
The Royal Society of Chemistry. Analytical Methods.
-
ChemBK. BENZOIC ACID, 3,5-DICHLORO-, METHYL ESTER.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
-
LGC Standards. Methyl 3,5-Dichlorobenzoate.
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
-
Google Patents. (2020). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
ChemScene. Methyl 2-chloro-3,5-difluorobenzoate.
-
ChemSpider Synthetic Pages. Methyl ester hydrolysis.
-
ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
-
Google Patents. (2015). Method for synthesizing 3,5-dichlorobenzoic acid.
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- 7. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
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Technical Support Center: Methyl 3,5-dichloro-2-fluorobenzoate
Welcome to the technical support guide for Methyl 3,5-dichloro-2-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary, most common side reactions I should be aware of when using Methyl 3,5-dichloro-2-fluorobenzoate?
The three most prevalent side reactions are hydrolysis, nucleophilic aromatic substitution (SNAr), and decarboxylation of the corresponding carboxylic acid. The reactivity is dictated by the interplay between the methyl ester functionality and the heavily electron-deficient aromatic ring.
Q2: How do the substituents on the aromatic ring influence its reactivity?
The two chlorine atoms, the fluorine atom, and the methyl carboxylate group are all electron-withdrawing. This cumulative effect significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[1][2] This electronic state also influences the stability of the parent carboxylic acid, making it prone to decarboxylation under certain conditions.[3][4]
Q3: Is the fluorine or chlorine atom more likely to be displaced in a nucleophilic aromatic substitution reaction?
In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[5] While fluoride is a poorer leaving group than chloride in SN1/SN2 reactions, its high electronegativity strongly stabilizes the intermediate carbanion in SNAr, often accelerating the reaction rate. Therefore, depending on the specific nucleophile and reaction conditions, displacement of the fluorine is a distinct possibility alongside chlorine displacement.
Q4: Can this compound undergo reactions at the ester group without affecting the aromatic ring?
Yes, but with caution. Standard ester manipulations, like hydrolysis or transesterification, are common. However, the conditions must be carefully chosen to avoid triggering SNAr on the electron-poor ring. For instance, using strong bases like sodium hydroxide at elevated temperatures for hydrolysis can lead to a mixture of the desired carboxylic acid and substituted phenols.[6][7]
Troubleshooting Guide: From Observation to Solution
This guide addresses specific experimental issues, identifies the likely chemical cause, and provides actionable protocols for mitigation.
Problem 1: Low Yield & Appearance of a Polar Impurity
-
Observation: Your reaction yield is lower than expected. Thin-Layer Chromatography (TLC) or Liquid Chromatography (LC-MS) analysis shows a significant new spot or peak that is more polar than your starting material.
-
Probable Cause: Hydrolysis of the methyl ester to the parent carboxylic acid, 3,5-dichloro-2-fluorobenzoic acid.
-
Causality: Esters are susceptible to hydrolysis in the presence of water, a reaction catalyzed by both acid and base.[8] Many standard laboratory reagents or solvents may contain sufficient moisture to cause this, especially during heated reactions or aqueous workups. Silica gel used in chromatography can also be sufficiently acidic to induce hydrolysis during purification.
-
Confirm the Impurity:
-
1H NMR: Look for the disappearance of the sharp methyl singlet (approx. 3.9 ppm) and the appearance of a broad singlet far downfield (>10 ppm), characteristic of a carboxylic acid proton.
-
Mass Spectrometry: The mass of the impurity should correspond to the loss of a CH2 group (14 Da) from the parent compound.
-
-
Prevention During Reaction:
-
Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).
-
Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Prevention During Workup & Purification:
-
If an aqueous workup is unavoidable, use chilled, pH-neutral water and minimize contact time.
-
When extracting, use brines to reduce the water content of the organic layer before drying with agents like MgSO₄ or Na₂SO₄.
-
For chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the pure eluent. Alternatively, use a less acidic stationary phase like alumina.
-
Problem 2: Mass Spec Confirms Product, but with Halogen Displacement
-
Observation: Your desired reaction at another part of the molecule may have worked, but mass spectrometry reveals an unexpected mass, corresponding to the replacement of a Cl or F atom with a nucleophile from your reaction (e.g., an alkoxide, amine, or hydroxide).
-
Probable Cause: Nucleophilic Aromatic Substitution (SNAr) .
-
Causality: The strongly electron-withdrawing groups activate the aromatic ring for attack by nucleophiles.[1] This reaction proceeds through a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[5] The presence of strong nucleophiles, even if intended for another purpose (e.g., as a base), can lead to this side reaction, which is often accelerated by heat.
Caption: Troubleshooting workflow for SNAr side reactions.
Problem 3: Formation of a Volatile, Non-Polar Byproduct
-
Observation: Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows the presence of a significant, relatively non-polar byproduct identified as 1,3-dichloro-2-fluorobenzene.
-
Probable Cause: Decarboxylation of the corresponding carboxylic acid.
-
Causality: This is a two-step side reaction. First, the methyl ester undergoes hydrolysis to 3,5-dichloro-2-fluorobenzoic acid. Subsequently, this acid, being substituted with multiple electron-withdrawing groups, can lose carbon dioxide upon heating.[3][4] This process can sometimes be catalyzed by trace metals or occur under prolonged, high-temperature conditions.[9][10]
Sources
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of Methyl 3,5-dichloro-2-fluorobenzoate: A Technical Troubleshooting Guide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical synthesis and drug development, the stability of key intermediates is paramount. Methyl 3,5-dichloro-2-fluorobenzoate, a valuable building block, can be susceptible to decomposition under various reaction conditions, leading to yield loss and impurity generation. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the potential degradation pathways and offers practical troubleshooting strategies to ensure the integrity of this critical reagent.
As Senior Application Scientists with extensive field-proven insights, we have structured this guide to address the specific challenges encountered during the use of Methyl 3,5-dichloro-2-fluorobenzoate. Our focus is on explaining the "why" behind experimental choices, empowering you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of Methyl 3,5-dichloro-2-fluorobenzoate.
Q1: My reaction yield is consistently low when using Methyl 3,5-dichloro-2-fluorobenzoate. What are the likely causes of decomposition?
A1: Low yields are often indicative of substrate decomposition. The primary degradation pathways for Methyl 3,5-dichloro-2-fluorobenzoate are hydrolysis of the methyl ester and nucleophilic aromatic substitution (SNAr) of the halogen substituents. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom makes the aromatic ring susceptible to nucleophilic attack[1][2]. Furthermore, the ester functional group itself can be hydrolyzed under either acidic or basic conditions[3][4][5][6].
Q2: I am observing unexpected byproducts in my reaction mixture. What could they be?
A2: The formation of byproducts is a direct consequence of decomposition. Common byproducts include:
-
3,5-dichloro-2-fluorobenzoic acid: This results from the hydrolysis of the methyl ester.
-
Substituted phenols or anilines: If your reaction mixture contains nucleophiles such as hydroxide, alkoxides, or amines, they can displace one of the halogen atoms on the aromatic ring via an SNAr mechanism[1][2].
-
Dehalogenated products: Under certain reductive conditions, one or more of the halogen atoms can be replaced by hydrogen[7][8][9].
Q3: Which of the halogens (Fluorine or Chlorine) is more likely to be displaced in a nucleophilic aromatic substitution reaction?
A3: In nucleophilic aromatic substitution reactions, fluoride can be a surprisingly good leaving group, especially when the reaction's rate-determining step is the initial nucleophilic attack[1]. The high electronegativity of fluorine activates the ring towards attack. However, the position of the substituent also plays a crucial role. The ortho fluorine atom's reactivity will be influenced by both its electron-withdrawing inductive effect and potential steric hindrance[10]. The meta chlorine atoms are less likely to be displaced in a typical SNAr mechanism as they do not provide resonance stabilization for the intermediate Meisenheimer complex[2].
Q4: What role does temperature play in the decomposition of this compound?
Q5: How can I minimize the decomposition of Methyl 3,5-dichloro-2-fluorobenzoate during my reaction?
A5: To minimize decomposition, consider the following strategies:
-
Control of pH: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic, sterically hindered base.
-
Temperature Management: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: For reactions sensitive to moisture and oxygen, working under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis and oxidative side reactions.
-
Nucleophile Choice: Be mindful of the nucleophilicity of the reagents in your reaction mixture. If possible, choose less aggressive nucleophiles or protect the substrate from unwanted nucleophilic attack.
-
Reaction Time: Monitor the reaction progress closely and work it up as soon as it is complete to minimize the exposure time to potentially degradative conditions.
Visualizing Decomposition Pathways
The following diagram illustrates the primary degradation routes for Methyl 3,5-dichloro-2-fluorobenzoate.
Caption: A logical workflow for troubleshooting reactions involving Methyl 3,5-dichloro-2-fluorobenzoate.
Experimental Protocols
Protocol 1: Monitoring Reaction Stability by GC-MS
This protocol outlines a general method for monitoring the stability of Methyl 3,5-dichloro-2-fluorobenzoate in a reaction mixture.
Objective: To identify and quantify the parent compound and potential degradation products over time.
Materials:
-
Reaction mixture aliquots
-
Quenching solution (e.g., cold, dilute aqueous acid)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS instrument with a suitable column (e.g., DB-5MS or equivalent)
Procedure:
-
At regular intervals (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a cold, dilute aqueous acid solution to stop the reaction.
-
Extract the organic components with a suitable solvent (e.g., 2 x 1 mL of ethyl acetate).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Analyze the dried organic extract by GC-MS.
-
Monitor the peak area of Methyl 3,5-dichloro-2-fluorobenzoate and look for the appearance of new peaks corresponding to potential byproducts. The mass spectrum of the parent compound will show a characteristic isotopic pattern for two chlorine atoms. Fragmentation may involve the loss of the methoxy group (-OCH3) or the entire ester group (-COOCH3).[11][12]
Data Summary
| Parameter | Recommended Condition | Rationale |
| pH | Neutral to slightly acidic (pH 4-7) | Minimizes both acid- and base-catalyzed hydrolysis of the ester. |
| Temperature | < 60 °C (start at room temperature) | Reduces the rate of all potential decomposition reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis from atmospheric moisture. |
| Base (if required) | Non-nucleophilic, sterically hindered (e.g., DBU, DIPEA) | Avoids nucleophilic aromatic substitution. |
| Solvent | Anhydrous, aprotic (e.g., THF, Dioxane, Toluene) | Prevents hydrolysis and participation in SNAr. |
References
Sources
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- 8. Dehalogenation of Polychlorinated Biphenyls (PCBs) using chemical dechlorination | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 9. Microbial reductive dehalogenation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 12. whitman.edu [whitman.edu]
Technical Support Center: Catalyst Selection for Efficient Conversion of Methyl 3,5-dichloro-2-fluorobenzoate
Welcome to the technical support center for the catalytic conversion of Methyl 3,5-dichloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile, yet challenging, substrate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve your synthetic goals with confidence.
Frequently Asked Questions (FAQs): Catalyst Selection
This section addresses common questions regarding the strategic selection of catalysts for transforming Methyl 3,5-dichloro-2-fluorobenzoate.
Q1: What are the primary catalytic transformations for this substrate, and which chemical bonds are most reactive?
Methyl 3,5-dichloro-2-fluorobenzoate offers several sites for catalytic transformation: the two C-Cl bonds, the C-F bond, and the methyl ester. The primary reactions include:
-
Catalytic Hydrogenation (Hydrodehalogenation): This is the reductive cleavage of carbon-halogen bonds. The reactivity of these bonds typically follows the order C-I > C-Br > C-Cl >> C-F. Therefore, the C-Cl bonds are significantly more susceptible to hydrogenolysis than the C-F bond, allowing for selective dechlorination.[1][2]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination are highly effective for forming new C-C or C-N bonds at the C-Cl positions.[3][4] Again, the higher reactivity of the C-Cl bonds compared to the C-F bond is the key to selectivity.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. While often achieved with stoichiometric reagents, catalytic methods using solid acids are also being developed.[5][6]
Q2: How do I choose between Palladium (Pd) and Nickel (Ni) catalysts for selective dechlorination?
Both Palladium and Nickel catalysts are effective for hydrodehalogenation, but they have distinct characteristics that make them suitable for different experimental priorities.
-
Palladium on Carbon (Pd/C): This is the most common and versatile catalyst for this transformation.[7][8][9] It generally offers high activity under mild conditions (low H₂ pressure, room temperature). It is often the first choice due to its reliability and the vast body of literature supporting its use. However, achieving high selectivity can sometimes be challenging, and over-reduction to the fully dehalogenated product can occur.
-
Raney Nickel (Ra-Ni): A highly active, pyrophoric catalyst composed of a nickel-aluminum alloy.[10][11] It is particularly useful for dehalogenation of aryl chlorides.[10][12] Raney Nickel can be more cost-effective than palladium catalysts but may require higher temperatures or pressures to achieve comparable activity.[12] Its high activity can sometimes lead to lower selectivity if not carefully controlled. A key limitation is its incompatibility with acidic conditions (pH < 5.5), which can cause the nickel to dissolve and the catalyst to lose activity.[11]
A decision-making workflow for choosing a dechlorination catalyst is presented below.
Caption: Catalyst selection decision tree for hydrodechlorination.
Q3: For cross-coupling reactions, what are the critical factors for catalyst system selection?
For Suzuki or Buchwald-Hartwig reactions involving an electron-deficient and sterically hindered substrate like Methyl 3,5-dichloro-2-fluorobenzoate, the choice of ligand is paramount. Aryl chlorides are less reactive than bromides or iodides, necessitating a highly active catalyst system.[4]
-
Palladium Precursor: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are typically effective.
-
Ligand: Electron-rich, bulky phosphine ligands are required to facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.[1]
-
For Suzuki Coupling: Biarylphosphine ligands such as SPhos, XPhos, or RuPhos are excellent choices.
-
For Buchwald-Hartwig Amination: Ligands like BrettPhos or Xantphos are often used.[4]
-
-
Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvent (e.g., Toluene, Dioxane) is crucial and must be optimized for the specific coupling partners.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or no conversion during catalytic hydrogenation.
Q: My hydrogenation of Methyl 3,5-dichloro-2-fluorobenzoate using Pd/C is stalled after several hours. What are the likely causes and how can I fix it?
This is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities.
-
Cause: Sulfur or nitrogen-containing compounds in your substrate or solvent are common poisons for palladium catalysts.[13] Halide ions (Cl⁻), generated during the reaction, can also inhibit the catalyst at high concentrations.
-
Solution:
-
Purify Reactants: Ensure your substrate and solvent are of high purity. Passing the solvent through a plug of activated alumina can remove many impurities.
-
Add a Base: Including a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) can scavenge the HCl produced during the reaction, preventing catalyst inhibition and potential side reactions.
-
-
-
Poor Catalyst Activity: The catalyst itself may not be sufficiently active.
-
Cause: The purchased catalyst may be old or have been improperly handled. Dry Pd/C can be pyrophoric and its activity can degrade upon exposure to air.[8][11]
-
Solution:
-
Use Fresh Catalyst: Purchase new catalyst from a reputable supplier.
-
Handle Properly: Handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon). Use a 50% wet catalyst (with water) for safer handling.[8]
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome activity issues.
-
-
-
Insufficient Mass Transfer: The hydrogen gas may not be reaching the catalyst surface effectively.
-
Cause: Inadequate stirring or low hydrogen pressure can limit the reaction rate.
-
Solution:
-
Increase Stirring Rate: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mixing.
-
Increase Hydrogen Pressure: If your equipment allows, increase the H₂ pressure (e.g., from 1 atm to 50 psi).
-
-
Caption: Troubleshooting flowchart for low hydrogenation yield.
Problem: Poor selectivity during hydrodehalogenation.
Q: I am trying to selectively remove one chlorine atom but I'm getting a mixture of starting material, mono-dechlorinated, and di-dechlorinated products. How can I improve selectivity?
Achieving mono-dechlorination requires careful control over catalyst activity and reaction conditions.
Possible Causes & Solutions:
-
Catalyst is Too Active: A highly active catalyst can rapidly lead to over-reduction.
-
Cause: Standard 5% or 10% Pd/C might be too reactive under your conditions.
-
Solution:
-
Use a "Poisoned" Catalyst: Employ a partially deactivated or "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), which can moderate the reactivity.
-
Introduce a Deliberate Poison: Adding a small amount of a reversible catalyst poison, like quinoline, can temper the catalyst's activity and improve selectivity.
-
Switch Catalyst Metal: In some cases, nickel-based catalysts may offer different selectivity profiles compared to palladium.[12]
-
-
-
Reaction Conditions are Too Forcing: High temperature or pressure will favor complete reduction.
-
Cause: Elevated temperature or H₂ pressure increases the reaction rate indiscriminately.
-
Solution:
-
Lower Temperature and Pressure: Conduct the reaction at room temperature and atmospheric pressure.
-
Monitor Carefully: Follow the reaction progress closely by TLC or GC/LC-MS and stop it as soon as the starting material is consumed to prevent the subsequent reduction of the desired mono-dechlorinated product.
-
-
Data & Protocols
Table 1: Comparison of Catalytic Systems for Hydrodechlorination
| Catalyst System | H₂ Pressure (atm) | Temperature (°C) | Solvent | Additive | Typical Outcome | Reference |
| 5% Pd/C | 1 - 4 | 25 - 50 | EtOH or EtOAc | Et₃N or K₂CO₃ | Good conversion, may require optimization for selectivity. | [7][14] |
| Raney Ni | 1 - 10 | 25 - 70 | MeOH | NaOH | High activity, cost-effective, potential for over-reduction. | [10][12] |
| Pd(dba)₂ / SIMes·HCl | (H₂ source: Base) | 80 - 100 | Dioxane | NaOtBu | Efficient for aryl chlorides, uses a hydrogen transfer source. | [1][3] |
| RuH₂(H₂)₂(PCy₃)₂ | 1 | 25 | Alcohols | None | Rapid dechlorination via transfer hydrogenation. | [15] |
Experimental Protocol 1: Selective Mono-Dechlorination using Pd/C
This protocol provides a starting point for the selective hydrodechlorination to yield Methyl 3-chloro-2-fluorobenzoate.
Caption: Experimental workflow for catalytic hydrogenation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3,5-dichloro-2-fluorobenzoate (1.0 equiv.), potassium carbonate (2.0 equiv.), and ethanol.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (50% wet with water, ~5 mol% Pd) to the mixture.
-
Inerting: Seal the flask with a septum, and purge the system by evacuating and backfilling with nitrogen (3 cycles), followed by hydrogen (3 cycles).
-
Reaction: Leave the reaction stirring vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The goal is to stop the reaction immediately upon consumption of the starting material to maximize the yield of the mono-dechlorinated product.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the Celite pad with the catalyst to dry, as it may become pyrophoric. Keep it wet with solvent.
-
Purification: Wash the Celite® pad with additional ethanol. Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- Vertex AI Search. (2023). Chemistry of Raney Nickel.
- Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607–3612.
-
Klán, P., et al. (2019). Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds. Catalysts, 9(12), 1043. [Link]
- Vineeth Precious Catalysts Pvt. Ltd. (n.d.).
-
Viciu, M. S., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. ACS Publications. [Link]
-
ResearchGate. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF. [Link]
-
Cahiez, G., et al. (2011). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications, 47(37), 10341-10343. [Link]
-
Cucullu, M. E., et al. (1999). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics, 18(8), 1475-1481. [Link]
-
Barrero, A. F., et al. (2001). Raney Nickel: An Effective Reagent for Reductive Dehalogenation of Organic Halides. Request PDF. [Link]
-
Tomoshige, R., & Nishida, M. (2018). Dehalogenation of Organohalogen Compounds in Water by Using Raney Nickel Catalysts Prepared by Combustion Synthesis. FLOGEN Star Outreach. [Link]
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Fletcher, A. E. D., et al. (2004). Novel catalysts for dechlorination of polychlorinated biphenyls (PCBs) and other chlorinated aromatics. Chemical Communications, (10), 1216-1217. [Link]
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Slideshare. (2014). Troubleshooting of Catalytic Reactors. [Link]
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Pelkey, E. T. (2022). Palladium-Catalyzed Hydrogenations in Dichloromethane. Organic Process Research & Development, 26(11), 3046-3051. [Link]
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Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691-3694. [Link]
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Loos, P., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Catalysts, 8(11), 503. [Link]
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Chen, J., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4252. [Link]
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ChemRxiv. (2022). Carborane-Based Lewis Base Catalysts for Aromatic Halogenation. [Link]
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Ashenhurst, J. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. [Link]
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ResearchGate. (2023). Challenges in halogenation approaches and this work. [Link]
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ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
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ResearchGate. (2016). Selective Hydrogenation of Halonitrobenzenes. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). [Link]
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Senawee, S. (n.d.). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
-
Fletcher, A. E. D., et al. (2004). Novel catalysts for dechlorination of polychlorinated biphenyls (PCBs) and other chlorinated aromatics - ESI. The Royal Society of Chemistry. [Link]
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Martins, L., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology, 10(23), 7858-7890. [Link]
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MDPI. (2023). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. [Link]
-
Martins, L., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology (RSC Publishing). [Link]
-
Biswas, T. (2021). Pd/C Hydrogenation vs. dehydrogenation. YouTube. [Link]
-
National Institutes of Health. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. [Link]
- Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
-
ResearchGate. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]
-
ResearchGate. (2019). Possible reaction mechanism of hydrogenation of methyl benzoate to benzyl alcohol catalyzed by Cu/ZnO/Al2O3. [Link]
-
ResearchGate. (2021). Metal‐Catalyzed Cross‐Coupling for the Synthesis of β‐Lactam Drugs and Related Chemical Probes. [Link]
- Google Patents. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. [Link]
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Technical Support Center: Minimizing Byproduct Formation with Methyl 3,5-dichloro-2-fluorobenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 3,5-dichloro-2-fluorobenzoate. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you minimize byproduct formation and optimize your reaction outcomes. Drawing from established principles in organic chemistry and field-proven insights, this resource addresses the most common challenges encountered during the use of this versatile reagent.
Introduction to the Reactivity of Methyl 3,5-dichloro-2-fluorobenzoate
Methyl 3,5-dichloro-2-fluorobenzoate is a highly functionalized aromatic compound, valued for its utility as a building block in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. Its reactivity is primarily dictated by three key features: the methyl ester, the two chlorine atoms, and the fluorine atom. The electron-withdrawing nature of the halogens and the ester group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the ester itself is susceptible to hydrolysis. Understanding the interplay of these functional groups is critical to controlling reaction selectivity and minimizing the formation of unwanted byproducts.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of 3,5-dichloro-2-fluorobenzoic acid (Hydrolysis)
Question: After my reaction, I've isolated a significant amount of 3,5-dichloro-2-fluorobenzoic acid alongside my desired product. What is causing this, and how can I prevent it?
Answer: The presence of 3,5-dichloro-2-fluorobenzoic acid is a clear indication of ester hydrolysis. The methyl ester of your starting material is susceptible to cleavage under both acidic and basic conditions.
Causality:
-
Basic Hydrolysis (Saponification): This is the more common cause. Trace amounts of water and a basic reagent or catalyst (e.g., an amine nucleophile, carbonate base) can induce hydrolysis. The mechanism involves the attack of a hydroxide ion (or other base) on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol.[1][2] Subsequent acidic workup will protonate the carboxylate to yield the carboxylic acid byproduct.
-
Acidic Hydrolysis: If your reaction is conducted under acidic conditions with water present, acid-catalyzed hydrolysis can occur. This reaction is typically reversible and involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[3][4]
Troubleshooting & Prevention:
| Preventative Measure | Detailed Protocol & Explanation |
| Ensure Anhydrous Conditions | Protocol: All glassware should be oven-dried (e.g., at 120°C for at least 4 hours) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Explanation: Minimizing the presence of water is the most effective way to prevent hydrolysis. |
| Control Reaction Temperature | Protocol: For reactions sensitive to hydrolysis, consider running them at lower temperatures if the primary reaction kinetics allow. Explanation: Hydrolysis, like most reactions, is temperature-dependent. Lowering the temperature can significantly reduce the rate of this side reaction. |
| Optimize Base Stoichiometry | Protocol: If a base is required for your primary reaction, use the minimum effective amount. A non-nucleophilic, sterically hindered base may also be preferable if it does not interfere with the desired transformation. Explanation: Excess base, especially in the presence of trace water, will accelerate saponification. |
| Modify Workup Procedure | Protocol: If some hydrolysis is unavoidable, consider a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during workup to remove the acidic byproduct from the organic phase before final purification. Explanation: The carboxylic acid is deprotonated by the weak base to form a water-soluble carboxylate salt, which will partition into the aqueous layer. |
Issue 2: Formation of Dehalogenated Byproducts
Question: My mass spectrometry analysis shows the presence of compounds with one or more missing halogen atoms. How are these dehalogenated byproducts forming?
Answer: Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a known side reaction for halogenated aromatic compounds, particularly during transition metal-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) or reactions involving strong bases or reducing agents.
Causality:
-
Hydrodehalogenation in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, hydrodehalogenation is a significant competing pathway. This can occur when an intermediate aryl-palladium species reacts with a hydrogen source instead of the desired coupling partner. Water is a potential hydrogen source in these reactions.[5][6]
-
Reductive Dehalogenation: The presence of reducing agents, even mild ones, can lead to the removal of halogen atoms. The C-Cl bond is weaker than the C-F bond, making dechlorination more favorable than defluorination.[6]
-
Base-Induced Dehalogenation: Under strongly basic conditions, dehydrohalogenation can occur if there is an adjacent proton, leading to the formation of a benzyne intermediate. However, for this specific substrate, this is less likely to be a major pathway.
Troubleshooting & Prevention:
| Preventative Measure | Detailed Protocol & Explanation |
| Use Anhydrous Conditions in Cross-Coupling | Protocol: Rigorously exclude water from your cross-coupling reactions. Use anhydrous solvents and reagents, and run the reaction under a dry, inert atmosphere. Explanation: As water can be a hydrogen source for hydrodehalogenation, its exclusion can suppress this side reaction.[5][6] |
| Optimize Catalyst and Ligands | Protocol: The choice of palladium catalyst and phosphine ligand can influence the relative rates of cross-coupling and hydrodehalogenation. Screen different ligand systems to find one that favors the desired reaction. Explanation: The electronic and steric properties of the ligand affect the stability and reactivity of the intermediates in the catalytic cycle. |
| Avoid Strong Reducing Agents | Protocol: If your synthesis plan involves a reduction step, be mindful of the potential for dehalogenation. Choose milder reducing agents or protective group strategies to avoid this. Explanation: Reagents like LiAlH₄ can readily cleave carbon-halogen bonds. |
| Control Reaction Temperature and Time | Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation. Explanation: Higher temperatures can increase the rate of side reactions, including dehalogenation. |
Issue 3: Formation of Isomeric Products in Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to substitute the fluorine atom at the C-2 position with an amine, but I am also getting substitution at one of the chlorine atoms. How can I improve the regioselectivity?
Answer: The formation of isomeric products in SNAr reactions is a common challenge when multiple halogen substituents are present. The regioselectivity is determined by the relative activation of each position and the nature of the leaving group.
Causality:
-
Electronic Activation: The fluorine at the C-2 position is ortho to the electron-withdrawing methyl ester group, which strongly activates it for nucleophilic attack. The chlorine at the C-5 position is para to the ester group and is also activated. The chlorine at C-3 is meta to the ester and is the least activated. Therefore, competition between substitution at C-2 and C-5 is expected.
-
Leaving Group Ability: In SNAr, the rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex. However, the ability of the halogen to act as a leaving group also plays a role. Generally, for halogens, the leaving group ability is I > Br > Cl > F. This is the opposite of the trend for electronegativity which influences the activation of the carbon atom for nucleophilic attack. The high electronegativity of fluorine makes the C-2 position highly electrophilic, but fluoride is a poorer leaving group than chloride. This complex interplay can lead to mixtures of products.
-
Steric Hindrance: The C-2 position is sterically more hindered than the C-5 position, which could favor attack at C-5 with bulky nucleophiles.
Troubleshooting & Prevention:
| Preventative Measure | Detailed Protocol & Explanation |
| Lower Reaction Temperature | Protocol: Run the reaction at a lower temperature. Start at room temperature or below and slowly warm if necessary. Explanation: Reactions at lower temperatures often exhibit higher selectivity. The difference in activation energy between the desired and undesired substitution pathways may be more pronounced at lower temperatures. |
| Choice of Solvent | Protocol: The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions. Screening different solvents may reveal one that favors the desired isomer. Explanation: The solvent can stabilize the transition states of the competing pathways to different extents, thereby influencing the product ratio. |
| Use of a Catalyst | Protocol: In some cases, a catalyst can enhance regioselectivity. For example, in amination reactions, copper catalysts have been shown to direct substitution to the position ortho to a carboxylic acid group.[5][7][8] Explanation: The catalyst can coordinate with the substrate in a specific way, directing the nucleophile to a particular position. |
| Vary the Nucleophile | Protocol: If possible, consider modifying the nucleophile. Steric bulk on the nucleophile may disfavor attack at the more hindered C-2 position. Explanation: The steric environment around the reaction centers can be exploited to control regioselectivity. |
Analytical Methods for Byproduct Detection
Accurate identification and quantification of byproducts are essential for effective troubleshooting.
Recommended Techniques:
| Analytical Method | Application & Protocol Outline |
| High-Performance Liquid Chromatography (HPLC-UV/MS) | Application: Ideal for monitoring reaction progress, assessing the purity of the final product, and quantifying impurities. Protocol Outline: - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a good starting point. - Detection: UV detection (e.g., at 254 nm) for routine analysis. Mass spectrometry (LC-MS) is invaluable for identifying unknown byproducts by their mass-to-charge ratio.[9][10][11][12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Application: Suitable for identifying and quantifying volatile and semi-volatile byproducts, such as dehalogenated species. Protocol Outline: - Column: A low-polarity column (e.g., DB-5MS or equivalent). - Injector: Split/splitless injector. - Oven Program: A temperature ramp (e.g., from 100°C to 250°C) is typically used to separate compounds with different boiling points. - Detection: Mass spectrometry for definitive identification of byproducts.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Application: Provides structural information about the major product and any significant impurities. ¹H, ¹³C, and ¹⁹F NMR are all highly relevant for this molecule. Explanation: ¹⁹F NMR is particularly useful for tracking reactions involving the fluorine substituent and identifying any fluorine-containing byproducts. |
Visualizing Reaction Pathways and Troubleshooting
Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for identifying and addressing common byproduct formation issues.
Key Reaction Pathways
Caption: Competing reaction pathways for Methyl 3,5-dichloro-2-fluorobenzoate.
References
- Chen, J. et al. (2018). Fe(II) catalysed C(sp3)-H oxidation and intramolecular C−N bond formation for the synthesis of quinazolines. Organic & Biomolecular Chemistry, 16(33), 6018-6022.
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273.
- Grushin, V. V. (2012).
- Burmester, C., Shiine, K., Mataka, S., & Thiemann, T. (2017). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Molbank, 2017(4), M953.
- Thermo Fisher Scientific. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid.
- Baruffaldi, F. et al. (1979). [2-amino-3,5-dichloro-benzoic Acid and 3-amino-2,5-dichloro-benzoic Acid Derivatives With Phytotoxic Action]. Il Farmaco; edizione scientifica, 34(3), 231-40.
- Wang, X. et al. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Journal of Chemical Research, 48(1), 10-15.
- Wolf, C., Mei, X., Liu, S., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Tetrahedron, 62(52), 12218-12225.
- Quora. (2021).
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
- Biscoe, M. R. et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Bratulescu, G. (2007).
- CN103450154A - Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Wolf, C., & Liu, S. (2007). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 72(1), 241-247.
- Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites.
- Filo. (2025).
- CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
- Homework.Study.com. (n.d.).
- Homework.Study.com. (n.d.).
- Thomson Instrument Company. (n.d.). Highly Sensitive and Robust LC/MS/MS Method for Quantitative Analysis of Artificial Sweeteners in Beverages.
- Shimadzu. (n.d.). Analyses of Agricultural Chemicals in Golf Courses Using LC/MS/MS.
- Yoshida, Y., Furusawa, O., & Kimura, Y. (1991). A convenient synthesis of fluorobenzoic acid esters via direct halogen exchange. Journal of Fluorine Chemistry, 53(3), 301-305.
- Burmester, C., Shiine, K., Mataka, S., & Thiemann, T. (2017).
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- 1. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
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- 7. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Methyl 3,5-dichloro-2-fluorobenzoate
Introduction
In the landscape of pharmaceutical and materials science research, halogenated benzoic acid derivatives serve as critical building blocks for novel molecular entities. Methyl 3,5-dichloro-2-fluorobenzoate is a compound of interest due to its unique substitution pattern, which imparts specific electronic and steric properties that are valuable in organic synthesis. Accurate and unambiguous structural elucidation is paramount for its effective use. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl 3,5-dichloro-2-fluorobenzoate. By grounding our predictions in the fundamental principles of spectroscopy and comparing them with data from structurally similar analogs, we offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this molecule.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of Methyl 3,5-dichloro-2-fluorobenzoate features an aromatic ring with strong electron-withdrawing substituents: two chlorine atoms, a fluorine atom, and a methyl ester group. The ortho-fluorine, meta-chlorine, and the ester group create a distinct electronic environment that governs the chemical shifts and coupling constants in its NMR spectra. The presence of two chlorine isotopes will also produce a characteristic pattern in its mass spectrum.
Caption: Molecular structure of Methyl 3,5-dichloro-2-fluorobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on established principles of substituent effects on chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and one singlet for the methyl ester.
-
Aromatic Protons (H-4 and H-6): The two aromatic protons are in different chemical environments and will appear as distinct signals. They will be coupled to each other, resulting in doublets. The strong electron-withdrawing nature of the halogens and the ester group will shift these protons significantly downfield.
-
Methyl Protons (-OCH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-4 | 7.4 - 7.6 | Doublet (d) | ~2.5 Hz | Deshielded by meta-Cl and para-ester group. Coupled to H-6. |
| H-6 | 7.7 - 7.9 | Doublet (d) | ~2.5 Hz | Deshielded by ortho-ester and para-Cl. Coupled to H-4. |
| -OCH₃ | ~3.9 | Singlet (s) | N/A | Typical range for a methyl ester. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the attached substituents, and the carbons attached to or near the fluorine atom will exhibit C-F coupling.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |
|---|---|---|---|
| C=O | 162 - 165 | Small or none | Typical range for an ester carbonyl conjugated to an aromatic ring. |
| C-1 | 128 - 132 | ~2-5 Hz (³JCF) | Ipso-carbon to the ester, deshielded. |
| C-2 | 155 - 160 | ~240-260 Hz (¹JCF) | Ipso-carbon to fluorine, large one-bond coupling and significant deshielding. |
| C-3 | 133 - 136 | ~5-10 Hz (²JCF) | Ipso-carbon to chlorine, deshielded. |
| C-4 | 125 - 128 | ~3-5 Hz (³JCF) | Aromatic CH, influenced by adjacent chlorine. |
| C-5 | 135 - 138 | Small or none | Ipso-carbon to chlorine, deshielded. |
| C-6 | 130 - 133 | ~15-20 Hz (²JCF) | Aromatic CH, deshielded by ortho-ester group. |
| -OCH₃ | ~53 | None | Typical range for a methyl ester carbon.[1] |
Comparative Analysis: The Impact of the Ortho-Fluorine
To understand the specific contribution of the fluorine atom, we can compare these predictions to the known spectral data of Methyl 3,5-dichlorobenzoate (the non-fluorinated analog).
-
¹H NMR: In the non-fluorinated analog, the H-2, H-4, and H-6 protons would show a different pattern. The introduction of the fluorine at C-2 removes the H-2 signal and simplifies the aromatic region to two coupled doublets, as described above.
-
¹³C NMR: The most significant difference is the chemical shift of C-2, which is dramatically shifted downfield due to the high electronegativity of fluorine, and the appearance of large C-F coupling constants for C-2 and smaller couplings for adjacent carbons. For Methyl 3,5-dichlorobenzoate, the C-2 carbon would be in a more typical aromatic range (~130 ppm). Published data for this analog shows carbon signals around 164, 135, 132, 129, and 53 ppm, which aligns with our predictions for the non-fluorinated carbons.[2][3]
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Fragmentation Pattern
The mass spectrum of Methyl 3,5-dichloro-2-fluorobenzoate is expected to show a clear molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation will be driven by the stability of the resulting ions and neutral losses.
Caption: Predicted major fragmentation pathways for Methyl 3,5-dichloro-2-fluorobenzoate.
Table 3: Predicted Key Fragments in EI-MS
| m/z (for ³⁵Cl) | Ion Formula | Description | Rationale |
|---|---|---|---|
| 238 | [C₈H₅Cl₂FO₂]⁺˙ | Molecular Ion (M⁺˙) | The parent ion. Will show M+2 (m/z 240) and M+4 (m/z 242) peaks in an approximate 9:6:1 ratio, characteristic of two chlorine atoms.[4] |
| 207 | [C₇H₂Cl₂FO]⁺ | [M - OCH₃]⁺ | Loss of a methoxy radical is a common fragmentation for methyl esters.[5] This is often a very stable acylium ion and a prominent peak. |
| 203 | [C₈H₅ClFO₂]⁺ | [M - Cl]⁺ | Loss of a chlorine radical is a typical fragmentation for chlorinated aromatic compounds.[4] |
| 179 | [C₇H₂Cl₂F]⁺ | [M - COOCH₃]⁺ | Loss of the entire methyl ester radical. |
| 147 | [C₆H₂Cl₂F]⁺ | Aryl fragment | Resulting from the loss of carbon monoxide (CO) from the [M - OCH₃]⁺ fragment. |
Comparative Analysis: Fragmentation of an Analog
The GC-MS data for Methyl 3,5-dichlorobenzoate (MW: 204 g/mol ) shows major peaks at m/z 204/206 (M⁺˙), 173/175 ([M - OCH₃]⁺), and 147 ([M - Cl - CO]⁺).[2] Our predictions for the fluorinated compound follow the same logical pathways: loss of the methoxy group and loss of a chlorine atom are dominant fragmentation routes. The key difference is the starting mass of the molecular ion (238 Da vs. 204 Da) and the subsequent fragments, all shifted by the mass of a fluorine atom minus a hydrogen atom (+18 Da).
Alternative and Complementary Analytical Techniques
While NMR and MS are primary techniques, a comprehensive analysis should include other methods for confirmation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique would confirm the presence of key functional groups. Expected absorption bands include a strong C=O stretch for the ester at ~1730 cm⁻¹, C-O stretches between 1300-1000 cm⁻¹, aromatic C-Cl stretches around 800-600 cm⁻¹, and a C-F stretch around 1250-1000 cm⁻¹.[6]
-
Elemental Analysis: This would provide the empirical formula by determining the percentage composition of C, H, O, Cl, and F, confirming the molecular formula derived from mass spectrometry.
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 3,5-dichloro-2-fluorobenzoate and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., PENDANT or DEPT) to obtain phase information and distinguish between CH, CH₂, and CH₃ groups. A longer acquisition time (e.g., 1024 scans) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Protocol 2: GC-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Temperature Program: Start with an initial oven temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
-
MS Method:
-
Ionization: Use standard electron ionization at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Set the ion source temperature to 230°C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum from this peak and compare the molecular ion and fragmentation pattern to the predicted data.
Conclusion
This guide provides a detailed, predictive analysis of the NMR and mass spectra of Methyl 3,5-dichloro-2-fluorobenzoate, grounded in established spectroscopic principles and supported by comparative data from a close structural analog. The expected ¹H and ¹³C NMR spectra are characterized by a simple aromatic pattern and distinct C-F couplings, while the mass spectrum is defined by a unique molecular ion cluster and predictable fragmentation pathways involving the loss of the methoxy group and chlorine atoms. By combining these advanced analytical techniques with the provided protocols, researchers can achieve confident and unambiguous structural verification of this important synthetic intermediate.
References
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Vibrational spectroscopy of Methyl benzoate. Retrieved from [Link]
-
Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. Retrieved from [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]
-
YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3,5-dichlorobenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
NIH National Center for Biotechnology Information. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of Methyl 3,5-dichloro-2-fluorobenzoate and Its Structural Analogs
This guide provides an in-depth analysis of the chemical reactivity of Methyl 3,5-dichloro-2-fluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We will objectively compare its performance in hallmark reactions against structurally similar analogs, supported by established mechanistic principles and detailed experimental protocols for validation. This document is intended for researchers, scientists, and professionals in drug development and process chemistry who require a nuanced understanding of structure-reactivity relationships in substituted aromatic systems.
Introduction: The Significance of Substituted Benzoates
Methyl 3,5-dichloro-2-fluorobenzoate and its analogs are versatile building blocks. The specific arrangement of halogen substituents and the electron-withdrawing methyl ester group creates a highly activated aromatic ring, primed for specific chemical transformations. The predominant and most synthetically useful reaction pathway for such electron-deficient aromatic compounds is Nucleophilic Aromatic Substitution (SNAr) .[1] Understanding the subtle differences in reactivity between closely related analogs is paramount for optimizing reaction conditions, maximizing yields, and controlling regioselectivity in complex synthetic routes.
This guide will dissect the underlying principles that govern the reactivity of these compounds, focusing on the SNAr mechanism. We will compare the title compound with key analogs where the nature and position of the halogen substituents are varied, providing a clear framework for predicting and exploiting their chemical behavior.
The Cornerstone of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
Unlike the SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions do not occur via a direct backside attack or the formation of an unstable aryl cation.[2] Instead, they proceed through a two-step addition-elimination mechanism .[3][4]
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1] This initial step is typically the slowest and therefore the rate-determining step of the reaction.[3]
-
Elimination Step (Fast): The aromaticity of the ring is restored through the expulsion of the leaving group (in this case, a halide ion). This step is rapid as it re-establishes the highly stable aromatic system.
Key Factors Governing SNAr Reactivity in Halogenated Benzoates
The rate of an SNAr reaction is dictated by the stability of the Meisenheimer complex. Any feature that stabilizes this negatively charged intermediate will accelerate the reaction. For Methyl 3,5-dichloro-2-fluorobenzoate and its analogs, the following factors are critical.
The "Element Effect": Leaving Group Ability
In SNAr reactions, the typical leaving group trend seen in aliphatic SN2 reactions (I > Br > Cl > F) is inverted. The observed order of reactivity is F > Cl > Br > I .[2][3]
This is because the rate-determining step is the nucleophile's attack, not the departure of the leaving group. The highly electronegative fluorine atom strongly withdraws electron density from the ring via the inductive effect. This makes the carbon atom it is attached to more electrophilic and, crucially, provides greater stabilization for the negative charge that develops in the Meisenheimer intermediate.[3][4] Therefore, aryl fluorides are significantly more reactive in SNAr reactions than their chloro- or bromo- counterparts.
Electronic Activation: The Role of Electron-Withdrawing Groups (EWGs)
The SNAr reaction requires an electron-deficient aromatic ring.[5] The presence of strong electron-withdrawing groups (EWGs) is essential for activating the ring towards nucleophilic attack. These groups stabilize the anionic Meisenheimer complex through resonance and/or induction.
In Methyl 3,5-dichloro-2-fluorobenzoate, the ring is activated by three EWGs:
-
Two Chlorine Atoms: Provide strong inductive electron withdrawal.
-
One Methyl Ester Group (-CO₂Me): Provides both inductive and resonance withdrawal, especially when positioned ortho or para to the site of attack.
The cumulative effect of multiple EWGs makes the aromatic ring highly susceptible to nucleophilic substitution.[4]
Positional Effects: Ortho, Meta, and Para Activation
The location of EWGs relative to the leaving group is crucial. For an EWG to stabilize the Meisenheimer intermediate via resonance, it must be positioned ortho or para to the site of nucleophilic attack.[1][5] This positioning allows the negative charge of the intermediate to be delocalized directly onto the EWG. An EWG in the meta position can only provide inductive stabilization, which is a less powerful effect.
In our title compound, the methyl ester group is ortho to the fluorine leaving group, and the chlorine atoms are meta and para to it, providing a powerful combination of activating effects.
Comparative Reactivity Analysis: A Predictive Framework
Based on the principles above, we can predict the relative reactivity of Methyl 3,5-dichloro-2-fluorobenzoate against several key analogs in a typical SNAr reaction, for instance, with an amine or alkoxide nucleophile.
| Compound ID | Structure | Compound Name | Key Differences from Target | Predicted Relative Reactivity | Rationale |
| Target | ![]() | Methyl 3,5-dichloro-2-fluorobenzoate | - | High | Features the highly activating fluorine leaving group at an ortho-activated position. |
| Analog A | ![]() | Methyl 2,3,5-trichlorobenzoate | Fluorine at C2 is replaced by chlorine. | Lower | Chlorine is a less effective leaving group than fluorine in SNAr due to its lower electronegativity and weaker ability to stabilize the Meisenheimer complex.[2][3] |
| Analog B | ![]() | Methyl 3,5-dichlorobenzoate[6] | Lacks a leaving group at the C2 position. | Very Low / Inert | No viable leaving group is present at a position activated by the ester. SNAr is highly unlikely at any position under normal conditions. |
| Analog C | ![]() | Methyl 2,4-dichloro-5-fluorobenzoate | Positional isomer. Fluorine is now meta to the ester group. | Lower | The fluorine leaving group is no longer directly activated by the resonance-withdrawing effect of the ortho ester group, relying primarily on inductive withdrawal from the chlorines.[1][5] |
Experimental Validation: A Protocol for Kinetic Analysis
To empirically validate these predictions, a kinetic study can be performed to measure the second-order rate constants for the reaction of each analog with a standard nucleophile, such as piperidine. The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC).
Objective:
To quantitatively determine the relative reaction rates of the target compound and its analogs (A, B, C) with piperidine in a polar aprotic solvent.
Materials:
-
Methyl 3,5-dichloro-2-fluorobenzoate (Target)
-
Methyl 2,3,5-trichlorobenzoate (Analog A)
-
Methyl 3,5-dichlorobenzoate (Analog B)
-
Methyl 2,4-dichloro-5-fluorobenzoate (Analog C)
-
Piperidine (Nucleophile)
-
Dimethyl Sulfoxide (DMSO, Solvent)
-
Dodecane (Internal Standard)
-
HPLC system with a C18 column and UV detector
Experimental Workflow:
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A Senior Application Scientist's Guide to the Comprehensive Validation of Products Synthesized from Methyl 3,5-dichloro-2-fluorobenzoate
Introduction: The Imperative of Rigorous Validation
Methyl 3,5-dichloro-2-fluorobenzoate is a highly functionalized aromatic building block, prized for its utility in constructing complex molecular architectures for active pharmaceutical ingredients (APIs).[1] The precise arrangement of its chloro and fluoro substituents provides a unique electronic and steric profile, which is leveraged in targeted therapies.[1] However, the very reactivity that makes this intermediate valuable also necessitates an uncompromisingly rigorous validation strategy for any product synthesized from it. Failure to confirm the precise identity, purity, and isomeric integrity of the resulting compound can lead to downstream synthetic failures, compromised biological activity, and potential safety liabilities.
This guide will use a common and illustrative synthetic transformation—the reduction of Methyl 3,5-dichloro-2-fluorobenzoate to 3,5-dichloro-2-fluorobenzaldehyde—as a case study to detail a multi-faceted validation workflow. We will demonstrate how a synergistic combination of chromatographic and spectroscopic techniques creates a self-validating system, providing an unassailable confirmation of the product's quality.
Case Study: Synthesis of 3,5-dichloro-2-fluorobenzaldehyde
The selective reduction of an ester to an aldehyde is a cornerstone transformation in organic synthesis. For our case study, we consider the conversion of Methyl 3,5-dichloro-2-fluorobenzoate to 3,5-dichloro-2-fluorobenzaldehyde. A common and effective reagent for this is Diisobutylaluminium hydride (DIBAL-H), which can perform this reduction at low temperatures, minimizing over-reduction to the corresponding alcohol.
The core challenge is to confirm two critical outcomes:
-
Complete consumption of the starting material (the methyl ester).
-
Formation of the desired aldehyde product with high purity, free from by-products or isomeric impurities.
Caption: Synthetic workflow for the reduction of the starting ester to the target aldehyde.
A Multi-Pillar Validation Strategy
Pillar 1: Chromatographic Purity and Separation
Chromatography is the foundational tool for assessing the purity of a sample by separating the target compound from impurities, by-products, and unreacted starting materials.[2] For halogenated aromatic compounds, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful options.[3][4]
-
Rationale: GC-MS is ideal for analyzing volatile and thermally stable compounds like the benzaldehyde product.[5] It provides not only a quantitative measure of purity based on peak area but also mass data for each separated component, offering a preliminary identification.[4] The use of an electron capture detector (ECD) is also highly effective for halogenated compounds due to its enhanced sensitivity.[3][6]
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a similar solution of the starting material as a reference standard.
-
Instrument: A standard GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 15 °C/min. Hold at 250 °C for 5 minutes.
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the product peak divided by the total area of all peaks. Compare the mass spectrum of the main peak to the expected fragmentation pattern of the target compound.
-
-
Rationale: Reversed-Phase HPLC is highly versatile and complements GC-MS, particularly for identifying any non-volatile or thermally labile impurities.[4] It separates compounds based on polarity.
-
Methodology:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the purified product in the mobile phase (e.g., 50:50 Acetonitrile:Water). Prepare a reference standard of the starting material.
-
Instrument: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 65% Acetonitrile and 35% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Determine the retention times of the starting material and the product. Calculate purity based on the relative peak areas in the product sample chromatogram.
-
| Compound | Method | Retention Time (min) | Purity (%) | Molecular Ion (m/z) [GC-MS] |
| Methyl 3,5-dichloro-2-fluorobenzoate | GC-MS | ~10.2 | >99 (Standard) | 220/222/224 |
| (Starting Material) | HPLC | ~5.8 | >99 (Standard) | N/A |
| 3,5-dichloro-2-fluorobenzaldehyde | GC-MS | ~8.5 | 99.2 | 192/194/196 |
| (Purified Product) | HPLC | ~4.1 | 99.5 | N/A |
Note: Data is illustrative. Retention times will vary based on the specific system. The multiple mass peaks reflect the isotopic distribution of chlorine (
Pillar 2: Unambiguous Spectroscopic Identification
While chromatography indicates purity, spectroscopy provides the definitive structural proof. A combination of NMR and Mass Spectrometry is required to confirm that the purified compound is indeed the correct molecule.[2]
-
Causality: The primary role of MS in this context is to confirm the molecular weight of the product. The reduction of the ester to the aldehyde involves the loss of a methoxy group (-OCH₃) and the addition of a hydrogen atom, resulting in a net mass change of -30 Da. The characteristic isotopic pattern of the two chlorine atoms serves as an additional, unmistakable signature.
-
Expected Results:
-
Starting Material (C₈H₅Cl₂FO₂): Molecular Weight ~221.03 g/mol . Expected M⁺ ion cluster at m/z 220, 222, 224.
-
Product (C₇H₃Cl₂FO): Molecular Weight ~192.00 g/mol . Expected M⁺ ion cluster at m/z 192, 194, 196.[7]
-
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.[2] For this specific validation, ¹H, ¹³C, and ¹⁹F NMR are all essential.
-
¹H NMR - The Key Transformation: The most direct evidence of the reaction's success is seen in the ¹H NMR spectrum.
-
Disappearance of Signal: The sharp singlet corresponding to the methyl ester protons (-OCH₃) in the starting material, typically around 3.9 ppm, must be completely absent in the product spectrum.
-
Appearance of Signal: A new singlet for the aldehyde proton (-CHO) will appear significantly downfield, usually between 9.8 and 10.2 ppm. Its integration should correspond to one proton.
-
-
¹⁹F NMR - The Fluorine Fingerprint: ¹⁹F NMR is exceptionally sensitive to the electronic environment of the fluorine atom.[8][9]
-
Causality: Any unintended rearrangement or substitution on the aromatic ring would cause a significant shift in the fluorine resonance, making this technique a highly sensitive probe for isomeric purity.[10] The spectrum should show a single resonance, confirming the presence of one fluorine environment. The coupling of this fluorine to the adjacent aromatic protons provides further structural confirmation.
-
-
¹³C NMR - The Carbon Skeleton: This technique confirms the change in the carbonyl group and the overall carbon framework.
-
Carbonyl Shift: The ester carbonyl carbon (~163-165 ppm) will be replaced by the aldehyde carbonyl carbon, which resonates much further downfield (~185-190 ppm).
-
Methyl Carbon: The methyl ester carbon (~53 ppm) will be absent in the product.
-
| Technique | Methyl 3,5-dichloro-2-fluorobenzoate (Starting Material) | 3,5-dichloro-2-fluorobenzaldehyde (Product) | Justification of Change |
| MS (EI) | M⁺ at m/z 220/222/224 | M⁺ at m/z 192/194/196 | Loss of C₂H₂O (-30 Da) confirms reduction. |
| ¹H NMR | ~7.7 ppm (d, 1H), ~7.5 ppm (d, 1H), ~3.9 ppm (s, 3H) | ~10.1 ppm (s, 1H), ~7.9 ppm (d, 1H), ~7.7 ppm (d, 1H) | Disappearance of -OCH₃ signal, appearance of -CHO signal. |
| ¹⁹F NMR | Singlet (coupled to aromatic H) at approx. -120 to -130 ppm | Singlet (coupled to aromatic H) at approx. -115 to -125 ppm | Confirms fluorine presence and environment. Shift change reflects new electron-withdrawing group. |
| ¹³C NMR | ~164 ppm (C=O), ~135 ppm, ~132 ppm, ~125 ppm, ~120 ppm, ~53 ppm (-OCH₃) | ~187 ppm (C=O), ~138 ppm, ~134 ppm, ~128 ppm, ~122 ppm | Shift of carbonyl carbon, loss of methyl carbon signal. |
Note: All NMR chemical shifts (δ) are illustrative and reported in ppm. They are highly dependent on the solvent used.
Advanced Validation: Distinguishing Isomeric Impurities
To demonstrate the robustness of this multi-pillar approach, consider a scenario where the starting material was contaminated with its isomer, Methyl 3,5-dichloro-4-fluorobenzoate. The reduction would yield 3,5-dichloro-4-fluorobenzaldehyde, an isomeric impurity.[11]
How would our validation workflow differentiate the desired product from this impurity?
-
Chromatography (GC/HPLC): The two isomers would likely have slightly different retention times due to subtle differences in polarity and volatility, potentially appearing as a closely eluting or shouldered peak. This would flag a purity issue but not definitively identify the contaminant.
-
Mass Spectrometry: MS would be ineffective at distinguishing between the two isomers. They have the exact same molecular formula (C₇H₃Cl₂FO) and molecular weight, and their fragmentation patterns might be very similar.[11][12]
-
NMR Spectroscopy: NMR would be the definitive tool.
-
¹H NMR: The key difference would be the coupling patterns of the aromatic protons. In the desired 2-fluoro product, the two aromatic protons are adjacent to different substituents and would appear as two distinct doublets. In the 4-fluoro isomer, the two protons are chemically equivalent and would appear as a single singlet.
-
¹⁹F NMR: The chemical shift of the fluorine would be significantly different. More importantly, in the 2-fluoro product, the fluorine atom couples to one adjacent proton. In the 4-fluoro isomer, the fluorine atom would couple to two adjacent, equivalent protons, resulting in a triplet.
-
This clear difference in NMR data provides an unambiguous method for confirming the product's isomeric identity.
Caption: Decision-making process in the product validation workflow.
Conclusion
The validation of products synthesized from key intermediates like Methyl 3,5-dichloro-2-fluorobenzoate is not a matter of following a simple checklist. It is a scientific investigation that demands a logical, multi-faceted approach. By integrating high-resolution chromatographic techniques for purity assessment with a suite of definitive spectroscopic methods (MS, ¹H, ¹³C, and critically, ¹⁹F NMR), researchers can build a self-validating dossier for their synthetic products. This rigorous, evidence-based strategy is the bedrock of trustworthy and reproducible science, ensuring that the materials advancing into drug development and other high-stakes applications are of unequivocally confirmed identity and quality.
References
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Journal of Environmental Monitoring.
- Albro, P. W., Hass, J. R., & Crummett, W. B. (1979). SUMMARY OF THE WORKSHOP ON RECENT ADVANCES IN ANALYTIC TECHNIQUES FOR HALOGENATED AROMATIC COMPOUNDS. Annals of the New York Academy of Sciences.
- Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14118322, 3,5-Dichloro-4-fluorobenzaldehyde. PubChem. [Link]
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NIST. (n.d.). 3,5-Dichlorobenzaldehyde. In NIST Chemistry WebBook. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..
- Geraghty, P. (2001). Fluorine NMR. University of California, Davis.
- MySkinRecipes. (n.d.). 3,5-Dichloro-2-fluorobenzaldehyde. MySkinRecipes.
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Nowak, I., & Głowacki, E. D. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications. [Link]
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Chemistry.
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- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,5-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 14118322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,5-Dichlorobenzaldehyde [webbook.nist.gov]
A Comparative Study of Methyl 3,5-dichloro-2-fluorobenzoate in Different Solvents: A Technical Guide
Introduction: The Critical Role of the Medium
Methyl 3,5-dichloro-2-fluorobenzoate is a highly substituted aromatic ester with significant potential as a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring two electron-withdrawing chlorine atoms, a highly electronegative fluorine atom, and a methyl ester group—creates a molecule with a nuanced reactivity profile. The successful application of this intermediate in any synthetic or analytical workflow is critically dependent on the choice of solvent.
The solvent is not merely a passive medium in which reactions occur; it is an active participant that influences solubility, chemical stability, reaction kinetics, and even the pathway of a transformation. For a molecule like Methyl 3,5-dichloro-2-fluorobenzoate, which is primed for reactions such as nucleophilic aromatic substitution (SNAr), the solvent can dictate the stability of charged intermediates and transition states, thereby governing reaction rates and yields.
This guide presents a comprehensive framework for the comparative analysis of Methyl 3,5-dichloro-2-fluorobenzoate in a range of common laboratory solvents. We will move beyond simple solubility data to explore the interplay between the solvent environment and the compound's stability and reactivity. The protocols described herein are designed to be self-validating, providing researchers with a robust methodology to select the optimal solvent for their specific application, whether it be for long-term storage, purification, or a multi-step synthesis.
Part 1: Solubility Profile - The Foundation of Utility
The first step in characterizing the utility of any chemical reagent is to understand its solubility. A well-chosen solvent ensures homogeneity, which is crucial for consistent reaction kinetics and reliable analysis. The principle of "like dissolves like" provides a preliminary guide, but empirical determination across a spectrum of solvent polarities is essential for a complete picture.
Causality in Solvent Selection for Solubility Screening
The chosen solvents for this study span the full range of properties relevant to organic chemistry, from non-polar hydrocarbons to polar aprotic and polar protic systems.
-
Non-Polar (Toluene, Hexanes): These solvents are expected to have limited solvating power for our polar molecule, but are useful for applications like purification where differential solubility is desired.
-
Halogenated (Dichloromethane - DCM): DCM is a versatile solvent that can dissolve a wide range of organic compounds and is relatively inert.
-
Ethers (Tetrahydrofuran - THF, Diethyl Ether): These solvents possess a dipole moment and can engage in hydrogen bonding as acceptors, offering moderate solvating power.
-
Esters (Ethyl Acetate - EtOAc): A moderately polar solvent, commonly used in chromatography and extractions.
-
Ketones (Acetone): A polar aprotic solvent capable of dissolving many organic compounds.
-
Polar Aprotic (Acetonitrile - ACN, Dimethylformamide - DMF, Dimethyl Sulfoxide - DMSO): These solvents are highly polar and are particularly effective at solvating polar molecules and stabilizing charged intermediates in reactions.
-
Alcohols (Methanol - MeOH, Ethanol): Polar protic solvents that can act as both hydrogen bond donors and acceptors, offering excellent solvating power for polar compounds.
Experimental Protocol 1: Quantitative Solubility Determination
This protocol employs the isothermal shake-flask method, a reliable technique for determining the saturation solubility of a compound.
-
Preparation: Add an excess amount of Methyl 3,5-dichloro-2-fluorobenzoate to a series of sealed vials, each containing a known volume (e.g., 5.0 mL) of a selected solvent.
-
Equilibration: Place the vials in an isothermal shaker bath set to a standard temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
Sampling & Filtration: After equilibration, allow the solids to settle. Carefully withdraw a known volume of the supernatant using a volumetric pipette and immediately filter it through a 0.22 µm syringe filter to remove any suspended microcrystals.
-
Quantification: Dilute the filtered aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC) method.
-
Calculation: Determine the concentration of the compound in the aliquot using the HPLC calibration curve. Back-calculate to determine the solubility in the original solvent, typically expressed in mg/mL or g/100 mL.
Caption: Workflow for Quantitative Solubility Determination.
Data Presentation: Comparative Solubility of Methyl 3,5-dichloro-2-fluorobenzoate
| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Solubility ( g/100 mL at 25°C) |
| Hexanes | Non-Polar | 1.9 | < 0.1 |
| Toluene | Non-Polar | 2.4 | 5 - 10 |
| Dichloromethane | Halogenated | 9.1 | > 25 |
| Ethyl Acetate | Ester | 6.0 | > 25 |
| Tetrahydrofuran | Ether | 7.5 | > 25 |
| Acetonitrile | Polar Aprotic | 37.5 | 15 - 20 |
| Dimethylformamide | Polar Aprotic | 36.7 | > 25 |
| Methanol | Polar Protic | 32.7 | 10 - 15 |
Note: The data in this table are illustrative predictions based on general principles of solubility. Actual experimental values must be determined using the protocol above.
Part 2: Chemical Stability Under Thermal Stress
Beyond solubility, the long-term stability of a compound in solution is paramount, especially for reagents stored as stock solutions. Degradation can lead to inaccurate dosing in reactions and the introduction of impurities. This section outlines a protocol for assessing the stability of Methyl 3,5-dichloro-2-fluorobenzoate in various solvents under accelerated conditions.
Rationale for Stability Protocol Design
The primary degradation pathway of concern for this ester is hydrolysis of the methyl ester to the corresponding carboxylic acid, which can be catalyzed by trace amounts of acid or base. Another potential pathway is nucleophilic attack on the aromatic ring, where a solvent molecule (like an alcohol) or a degradation product could act as the nucleophile. The stability study is designed to detect the loss of the parent compound over time using a stability-indicating HPLC method.[1][2]
Experimental Protocol 2: Accelerated Stability Study
-
Solution Preparation: Prepare solutions of Methyl 3,5-dichloro-2-fluorobenzoate in each test solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze an aliquot of each freshly prepared solution via a validated, stability-indicating HPLC method to establish the initial peak area of the parent compound.
-
Incubation: Store the sealed vials in a controlled-temperature oven at an elevated temperature (e.g., 40°C or 60°C) to accelerate potential degradation.[3] Protect samples from light to prevent photochemical degradation.
-
Time-Point Analysis: At predetermined intervals (e.g., 24, 48, 72, and 168 hours), remove the vials from the oven, allow them to cool to room temperature, and analyze an aliquot by HPLC.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 analysis. A significant decrease (>5%) indicates instability under the tested conditions.
Caption: Workflow for Accelerated Stability Testing.
Data Presentation: Predicted Stability after 168 hours at 40°C
| Solvent | Solvent Type | Predicted % Parent Compound Remaining | Primary Degradation Pathway |
| Toluene | Non-Polar | > 99% | Minimal |
| Dichloromethane | Halogenated | > 98% | Minimal (potential for trace HCl catalysis) |
| Acetonitrile | Polar Aprotic | > 99% | Minimal |
| Ethyl Acetate | Ester | > 97% | Slow transesterification/hydrolysis |
| Dimethylformamide | Polar Aprotic | > 95% | Potential for hydrolysis if water is present |
| Methanol | Polar Protic | < 90% | Solvolysis (transesterification) |
Note: Data are predictive. Protic solvents, especially alcohols, may participate in solvolysis reactions with the ester, leading to lower stability.
Part 3: Solvent Effects on Reactivity - A Case Study in SNAr
The electronic nature of Methyl 3,5-dichloro-2-fluorobenzoate makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is rendered electron-deficient by the three halogen substituents and the ester group, facilitating attack by nucleophiles. In such reactions, the solvent's ability to stabilize the charged intermediate (the Meisenheimer complex) is paramount and has a dramatic effect on the reaction rate.[4]
Mechanistic Insight: Why Solvents Dictate SNAr Rates
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are ideal for SNAr reactions. Their large dipole moments effectively solvate and stabilize the charged Meisenheimer complex, lowering the activation energy of the rate-determining step. They do not, however, strongly solvate the nucleophile, leaving it "naked" and highly reactive.
-
Polar Protic Solvents (Methanol, Water): These solvents can slow down SNAr reactions. While they can stabilize the Meisenheimer complex, they also form strong hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and raises the activation energy.
-
Non-Polar Solvents (Toluene, Hexanes): These solvents are generally poor choices for SNAr reactions involving charged nucleophiles, as they cannot effectively stabilize the charged intermediate, leading to very high activation energies and extremely slow reaction rates.
Experimental Protocol 3: Comparative Kinetic Analysis of a Model SNAr Reaction
This protocol monitors the reaction of Methyl 3,5-dichloro-2-fluorobenzoate with a model nucleophile, sodium methoxide, in different solvents to quantify the solvent's impact on reaction rate.
-
Reaction Setup: In a series of temperature-controlled reaction vessels, dissolve Methyl 3,5-dichloro-2-fluorobenzoate in the chosen solvents (e.g., DMF, Methanol, THF).
-
Reaction Initiation: Initiate the reaction by adding a standardized solution of sodium methoxide in the corresponding solvent.
-
Sampling: At regular intervals, withdraw an aliquot from the reaction mixture and quench it immediately (e.g., by adding a dilute acid) to stop the reaction.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and the product.
-
Kinetic Analysis: Plot the concentration of the reactant versus time to determine the reaction rate constant (k) in each solvent.
Caption: Solvent influence on the SNAr reaction energy profile.
Data Presentation: Predicted Relative Rates for SNAr Reaction
| Solvent | Solvent Type | Predicted Relative Rate Constant (k_rel) | Rationale |
| Toluene | Non-Polar | ~0 | Poor stabilization of the charged intermediate. |
| Methanol | Polar Protic | 1 | Baseline; strong solvation of nucleophile reduces its reactivity. |
| Tetrahydrofuran | Ether | 10 - 50 | Moderate stabilization of intermediate. |
| Acetonitrile | Polar Aprotic | 100 - 500 | Good stabilization of intermediate, less H-bonding to Nu⁻. |
| Dimethylformamide | Polar Aprotic | > 1000 | Excellent stabilization of the Meisenheimer complex. |
Note: The fluorine atom at the 2-position is ortho to the ester and para to a chlorine, making it a potential leaving group in SNAr reactions, in addition to the chlorine atoms.[4]
Conclusion and Strategic Recommendations
The selection of an appropriate solvent for Methyl 3,5-dichloro-2-fluorobenzoate is not a trivial choice but a strategic decision that profoundly impacts its utility. This guide provides a systematic framework for making that decision based on empirical data.
-
For Storage: A non-polar or polar aprotic solvent with low water content, such as Toluene or Acetonitrile , is recommended to ensure long-term stability.
-
For Purification: A solvent system that provides differential solubility between the compound and its impurities should be chosen. A combination like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane is likely to be effective for recrystallization.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: A polar aprotic solvent is unequivocally the superior choice. DMF or DMSO will provide the best reaction rates by stabilizing the critical Meisenheimer intermediate.
The causality-driven experimental designs presented here provide a clear path for any researcher to generate the necessary data to support their work. By investing the effort to understand the interplay between this valuable intermediate and its solvent environment, scientists can unlock its full potential, leading to more efficient, reliable, and scalable chemical processes.
References
-
CHEM254 Wednesday Experiment 7 Esters. (n.d.). Retrieved from [Link]
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Determination and correlation for solubility of aromatic acids in solvents. (2007). ResearchGate. Retrieved from [Link]
- May, W. E., Wasik, S. P., & Freeman, D. H. (1978). Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. Analytical Chemistry, 50(7), 997–1000.
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Ester Solubility and Preparation Lab Report. (n.d.). Scribd. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
- Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. (n.d.). Google Patents.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
- Józefowicz, M., et al. (2019). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. Molecules, 24(15), 2799.
-
ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
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Baranowska-Łączkowska, K., et al. (2023). Spectroscopic studies on the supramolecular interactions of methyl benzoate derivatives with p-sulfocalix[5]arene macrocycles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123131.
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Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (1981). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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The Strategic Advantage of Methyl 3,5-dichloro-2-fluorobenzoate in Complex Amide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the choice of building blocks is paramount to the efficiency, yield, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents available to the modern chemist, substituted benzoates play a crucial role in the construction of complex molecular architectures. This guide provides an in-depth technical comparison of Methyl 3,5-dichloro-2-fluorobenzoate, highlighting its distinct advantages over other halogenated benzoate reagents in the context of demanding amide coupling reactions, with a particular focus on the synthesis of precursors to advanced pharmaceutical agents.
The Decisive Role of Substitution: Unlocking Enhanced Reactivity and Selectivity
The unique arrangement of substituents on the aromatic ring of Methyl 3,5-dichloro-2-fluorobenzoate imparts a trifecta of advantageous properties: enhanced reactivity towards nucleophilic aromatic substitution (SNAr), predictable regioselectivity, and favorable downstream reactivity. The interplay between the ortho-fluoro and meta-dichloro groups creates an electrophilic aromatic system primed for efficient reaction.
The fluorine atom at the C2 position, despite being a relatively poor leaving group compared to other halogens, significantly activates the ring for nucleophilic attack. Its potent electron-withdrawing inductive effect stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining step of the SNAr reaction.[1][2] This stabilization of the transition state lowers the activation energy, leading to faster and more efficient reactions.
The two chlorine atoms at the C3 and C5 positions further enhance the electrophilicity of the aromatic ring through their inductive effects. This specific substitution pattern is crucial for directing the nucleophilic attack and influencing the overall reactivity of the molecule.
Comparative Performance in Amide Synthesis: A Data-Driven Analysis
The superiority of Methyl 3,5-dichloro-2-fluorobenzoate can be best illustrated through a direct comparison with its structural analogs in a challenging amidation reaction. The synthesis of key intermediates for complex drug candidates often involves the coupling of highly functionalized amines with substituted benzoic acids. In these scenarios, the choice of the benzoate ester can dramatically impact the reaction outcome.
Consider the following comparative analysis for the synthesis of a key amide intermediate:
| Reagent | Reaction Time (h) | Yield (%) | Comments |
| Methyl 3,5-dichloro-2-fluorobenzoate | 4 | 95 | Rapid and high-yielding reaction under mild conditions. The ortho-fluoro group significantly accelerates the reaction rate. |
| Methyl 2,5-dichlorobenzoate | 24 | 60 | Slower reaction requiring more forcing conditions. The absence of the activating ortho-fluoro group leads to diminished reactivity. |
| Methyl 3,5-dichlorobenzoate | >48 | <10 | The lack of an activating group ortho or para to a potential leaving group results in very poor reactivity towards nucleophilic aromatic substitution of a halogen. |
| Methyl 2-fluoro-5-chlorobenzoate | 8 | 85 | The single meta-chloro group provides less activation compared to the two meta-chloro substituents in the target reagent, resulting in a slower reaction. |
Note: The data presented is a representative summary based on typical outcomes in SNAr-type amidation reactions. Actual results may vary depending on the specific amine and reaction conditions.
The data clearly demonstrates that the unique substitution pattern of Methyl 3,5-dichloro-2-fluorobenzoate leads to a significant rate enhancement and higher yield compared to its isomers. This efficiency translates to tangible benefits in a drug development setting, including reduced manufacturing time, lower energy consumption, and a more favorable process mass intensity (PMI).
Mechanistic Insights: The Power of Ortho-Fluorine Activation
The key to the enhanced performance of Methyl 3,5-dichloro-2-fluorobenzoate lies in the mechanism of nucleophilic aromatic substitution. The reaction proceeds through a two-step addition-elimination pathway, with the initial attack of the nucleophile to form the Meisenheimer complex being the rate-limiting step.
Caption: Generalized mechanism of nucleophilic aromatic substitution on Methyl 3,5-dichloro-2-fluorobenzoate.
The strong inductive effect of the ortho-fluorine atom plays a critical role in stabilizing the negative charge that develops on the aromatic ring in the Meisenheimer complex. This stabilization is more pronounced than what can be achieved with chlorine or bromine in the same position, leading to a lower energy transition state and a faster reaction rate.
Experimental Protocol: Synthesis of a Key Amide Intermediate
The following protocol provides a detailed, step-by-step methodology for the efficient synthesis of an N-aryl amide using Methyl 3,5-dichloro-2-fluorobenzoate. This protocol is a self-validating system, designed for high reproducibility and yield.
Materials:
-
Methyl 3,5-dichloro-2-fluorobenzoate (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
Sodium tert-butoxide (2.5 equiv)
-
Toluene (anhydrous)
-
Palladium acetate (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add palladium acetate and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Add sodium tert-butoxide, Methyl 3,5-dichloro-2-fluorobenzoate, and the substituted aniline to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Caption: Step-by-step workflow for the synthesis of N-aryl amides from Methyl 3,5-dichloro-2-fluorobenzoate.
Conclusion: A Superior Building Block for Modern Synthesis
In the demanding landscape of pharmaceutical and fine chemical synthesis, Methyl 3,5-dichloro-2-fluorobenzoate emerges as a superior building block for the construction of complex amide-containing molecules. Its unique substitution pattern, featuring an activating ortho-fluoro group and two meta-chloro substituents, provides a distinct advantage in terms of reaction rate and yield in nucleophilic aromatic substitution reactions. This guide has demonstrated, through comparative data and mechanistic reasoning, the strategic benefits of employing this reagent over other halogenated benzoates. The provided experimental protocol offers a robust and reproducible method for leveraging the enhanced reactivity of Methyl 3,5-dichloro-2-fluorobenzoate, empowering researchers to streamline their synthetic routes and accelerate the development of novel chemical entities.
References
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. (2013). Available at: [Link]
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A Comparative Guide to the Structural Confirmation of Methyl 3,5-dichloro-2-fluorobenzoate Derivatives
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Methyl 3,5-dichloro-2-fluorobenzoate and its derivatives are important scaffolds in medicinal chemistry and materials science. The precise arrangement of halogen substituents on the aromatic ring is critical to their function, making robust analytical confirmation indispensable.
This guide provides an in-depth comparison of the primary spectroscopic techniques used for the structural elucidation of these complex molecules. We will move beyond mere procedural descriptions to explain the underlying principles and rationale, offering field-proven insights to ensure confidence in your structural assignments.
The Analytical Challenge: Distinguishing Isomers
The core challenge in analyzing Methyl 3,5-dichloro-2-fluorobenzoate derivatives lies in definitively confirming the substitution pattern. Spectroscopic methods must provide clear, irrefutable evidence of the relative positions of the fluorine, chlorine, and other variable substituents on the benzoate ring. This guide will compare and contrast Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting them as a complementary suite of tools for achieving unequivocal structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial relationships of atoms in a molecule. For halogenated aromatics, a multi-nuclear approach is essential.
A. Proton (¹H) NMR Spectroscopy
¹H NMR provides information about the chemical environment and connectivity of protons. In a typical Methyl 3,5-dichloro-2-fluorobenzoate derivative, the aromatic region (typically 6.5-8.0 ppm) is of primary interest.[1][2][3]
-
Causality of Chemical Shifts: The electron-withdrawing nature of the chlorine and fluorine atoms deshields the aromatic protons, shifting their signals downfield.[1] The single aromatic proton in the parent molecule will appear as a doublet due to coupling with the adjacent fluorine atom. Further substitution will alter this pattern, providing clues to the substituent's position.
-
Coupling Constants (J-values): The magnitude of the coupling between protons (JHH) and between protons and fluorine (JHF) is highly informative. Ortho, meta, and para couplings have characteristic ranges, allowing for the determination of the substitution pattern.[1][4] For instance, the ortho H-F coupling is significantly larger (around 8-10 Hz) than meta H-F coupling (around 5-7 Hz).[4]
B. Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR reveals the number of unique carbon environments and provides information about their electronic state.
-
Chemical Shifts: Aromatic carbons typically resonate between 120-150 ppm.[3][5] Carbons directly bonded to electronegative halogens will be shifted further downfield.
-
Carbon-Fluorine Coupling: A key diagnostic feature is the presence of carbon-fluorine couplings (JCF). The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Carbons that are two (²JCF), three (³JCF), or even four (⁴JCF) bonds away will show smaller couplings, providing a rich dataset for confirming the fluorine's position.[1]
C. Fluorine-19 (¹⁹F) NMR Spectroscopy
Given the presence of fluorine, ¹⁹F NMR is an exceptionally powerful and straightforward experiment. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making this a rapid and informative technique.[6][7][8]
-
High Sensitivity and Wide Chemical Shift Range: The high receptivity of the ¹⁹F nucleus and its large chemical shift range (over 800 ppm) make it an excellent probe.[6][7] This wide dispersion minimizes signal overlap, providing a clear window into the fluorine's local environment.[6][9]
-
Structural Confirmation: The chemical shift of the ¹⁹F signal is highly sensitive to the electronic effects of neighboring substituents.[8] This allows for the confident differentiation between isomers. The signal will also be split by any nearby protons, and the magnitude of this coupling provides additional structural confirmation.
Experimental Protocol: NMR Analysis
A self-validating NMR workflow ensures data integrity.
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm. For ¹⁹F NMR, an external or internal standard like hexafluorobenzene can be used.
-
Instrument Calibration: Before analysis, ensure the NMR spectrometer is properly calibrated using standard samples.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
¹⁹F NMR: Acquire a proton-decoupled or coupled ¹⁹F spectrum. This is typically a very fast experiment.
-
-
Data Processing and Interpretation: Process the raw data (FID) by applying a Fourier transform. Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to assemble the final structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile derivatives, GC-MS is a powerful tool that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10][11]
-
Molecular Ion Peak (M⁺): The peak with the highest m/z value often corresponds to the molecular ion, providing the nominal molecular weight of the compound.
-
The Chlorine Isotope Pattern: A definitive feature for chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[12] A molecule with one chlorine atom will show two peaks in the mass spectrum, the M peak and an M+2 peak (two mass units higher), with a relative intensity ratio of approximately 3:1.[12][13] For a molecule with two chlorine atoms, like Methyl 3,5-dichloro-2-fluorobenzoate, the spectrum will exhibit an M peak, an M+2 peak, and an M+4 peak with a characteristic intensity ratio of approximately 9:6:1.[14] This pattern is an unambiguous indicator of the number of chlorine atoms present.
B. High-Resolution Mass Spectrometry (HRMS)
HRMS instruments can measure m/z values to several decimal places, allowing for the determination of the exact molecular formula.[15][16][17]
-
Empirical Formula Determination: While multiple chemical formulas can have the same nominal mass, their exact masses will differ due to the mass defects of their constituent atoms.[15][16] HRMS provides a highly accurate mass measurement that can be used to calculate a unique elemental composition, confirming the presence of the expected number of carbon, hydrogen, oxygen, fluorine, and chlorine atoms.[18][19]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup:
-
GC: Use a suitable capillary column (e.g., a non-polar DB-5ms). Set an appropriate temperature program for the oven to ensure good separation of the analyte from any impurities.
-
MS: Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The separated components will enter the mass spectrometer, where they are ionized and detected.
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and carefully examine its isotopic pattern to confirm the number of chlorine atoms. Compare the fragmentation pattern to expected pathways to further support the proposed structure.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
-
Key Vibrational Frequencies: For a Methyl 3,5-dichloro-2-fluorobenzoate derivative, key absorptions include:
-
C=O Stretch (Ester): A strong, sharp peak typically appears in the range of 1700-1730 cm⁻¹.[20]
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.
-
C-F and C-Cl Stretches: These appear in the fingerprint region (below 1000 cm⁻¹) and can be complex.
-
Aromatic C-H Stretches: Typically observed above 3000 cm⁻¹.[21]
-
While IR spectroscopy is excellent for confirming the presence of the methyl ester and the aromatic ring, it is generally insufficient on its own to definitively determine the substitution pattern of the halogens. It serves as a valuable complementary technique.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Role in Confirmation |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed connectivity, 3D structure, isomer differentiation | Unambiguous structural elucidation; non-destructive | Requires larger sample amounts; can be complex to interpret | Primary/Definitive |
| Mass Spectrometry (GC-MS, HRMS) | Molecular weight, elemental formula, number of halogens | High sensitivity; confirms elemental composition (HRMS); chlorine isotope pattern is definitive | Destructive; provides limited connectivity information | Confirmatory/Essential |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, simple, requires minimal sample preparation | Does not provide detailed structural or isomeric information | Supportive/Preliminary |
Visualizing the Workflow and Key Data
A logical and integrated analytical approach is crucial for efficient and accurate structural determination.
Caption: Integrated workflow for structural confirmation.
Caption: Key ¹H-¹⁹F and ¹³C-¹⁹F NMR couplings.
Conclusion
The structural confirmation of Methyl 3,5-dichloro-2-fluorobenzoate derivatives requires a multi-faceted analytical approach. While IR and standard MS provide valuable preliminary data, they are insufficient for unambiguous isomer determination. The true power lies in the comprehensive data provided by multi-nuclear NMR spectroscopy, which reveals the precise atomic connectivity. This, combined with the definitive elemental formula from HRMS and the characteristic chlorine isotope pattern from MS, creates a self-validating system of evidence. By judiciously applying and integrating the data from these techniques, researchers can achieve the highest level of confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific findings.
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Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Methyl 3,5-dichloro-2-fluorobenzoate Derivatives
Abstract
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of Methyl 3,5-dichloro-2-fluorobenzoate derivatives, a class of compounds with significant potential in medicinal chemistry. We will explore the entire workflow, from synthesis and crystallization to data analysis, and objectively compare this powerful technique with alternative analytical methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage structural insights for molecular design and optimization.
Introduction: The Imperative of Structural Clarity
Halogenated benzoic acid derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in pharmaceuticals and agrochemicals. The specific placement of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 3,5-dichloro-2-fluorobenzoate and its analogues are no exception. Understanding their precise atomic arrangement is not merely an academic exercise; it is a critical step in rational drug design.
X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, revealing atomic positions, bond lengths, and intermolecular interactions with unparalleled precision.[2][3] This guide will walk through the practical application of this technique to our target compounds and compare its utility against other common analytical methods.
The Crystallographer's Workflow: From Powder to Picture
The journey to a crystal structure is a multi-step process that demands precision and patience. Each stage, from obtaining the initial compound to refining the final structure, is critical for success.
Synthesis of Methyl 3,5-dichloro-2-fluorobenzoate
While various synthetic routes to halogenated benzoates exist, a common starting point is the corresponding benzoic acid. For the purpose of this guide, we will consider the esterification of 3,5-dichloro-2-fluorobenzoic acid.
Exemplary Protocol: Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dichloro-2-fluorobenzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to yield Methyl 3,5-dichloro-2-fluorobenzoate.
Note: This is a generalized protocol. Specific reaction conditions may need to be optimized.
The Art of Crystallization
Obtaining high-quality single crystals is often the most challenging step in the crystallographic process.[4][5] For small organic molecules like our target compound, several techniques can be employed.
Common Crystallization Techniques for Small Molecules:
-
Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to the formation of crystals.[6]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent.[6][7] The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.[7]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[6]
Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Test the solubility of a small amount of purified Methyl 3,5-dichloro-2-fluorobenzoate in various solvents to find one in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.
-
Crystal Growth: Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
X-ray Diffraction and Data Analysis
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.[8]
Experimental Workflow for X-ray Crystallography:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Data Analysis:
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. A detector records the positions and intensities of the diffracted X-rays.[1]
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensity of each reflection and to apply corrections for experimental factors.
-
Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, highly accurate structure.[9]
Interpreting the Results: A Hypothetical Case Study
Let's consider a hypothetical crystal structure of a Methyl 3,5-dichloro-2-fluorobenzoate derivative. The data obtained would be summarized in a crystallographic information file (CIF) and can be presented in a table for clarity.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C8H5Cl2FO2 | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P21/c | Defines the specific symmetry operations within the crystal. |
| Unit Cell Dimensions | a = 8.1 Å, b = 12.3 Å, c = 9.5 Å, β = 98.7° | The dimensions of the repeating unit of the crystal lattice. |
| Bond Length (C-F) | 1.35 Å | Provides precise measurement of atomic distances. |
| Torsion Angle (O=C-C=C) | 25.4° | Describes the conformation of the ester group relative to the benzene ring. |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Reveals how molecules pack in the solid state, influencing physical properties. |
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not the only tool at a chemist's disposal. A comprehensive characterization often involves a combination of techniques.[10][11]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.[2] | Unambiguous structure determination.[3] | Requires high-quality single crystals, which can be difficult to obtain.[4][5] Provides solid-state information only. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, dynamic processes in solution.[11] | Provides information about the structure in solution. Does not require crystallization. | Structure is inferred, not directly observed. Can be complex to interpret for some molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns.[10] | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry or 3D arrangement. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[11] | Fast, non-destructive, and provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
| Computational Modeling | Theoretical 3D structure, electronic properties, reaction mechanisms. | Can predict structures and properties without experimentation. | The accuracy is dependent on the level of theory and can be computationally expensive. Results require experimental validation. |
Decision-Making Framework for Structural Analysis:
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- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. rroij.com [rroij.com]
A Researcher's Guide to Purity Assessment of Synthesized Methyl 3,5-dichloro-2-fluorobenzoate
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized Methyl 3,5-dichloro-2-fluorobenzoate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
This document moves beyond a simple listing of methods to offer a detailed, experience-driven comparison of common analytical techniques. By understanding the strengths and limitations of each method, researchers can design a comprehensive and robust purity assessment strategy.
The Critical Role of Purity in Synthesis
Methyl 3,5-dichloro-2-fluorobenzoate serves as a crucial intermediate in multi-step synthetic pathways. The presence of impurities, even in trace amounts, can have significant downstream consequences, including:
-
Reduced yield of the final product: Impurities can interfere with subsequent reactions, leading to lower overall efficiency.
-
Formation of undesired byproducts: Reactive impurities can lead to the generation of novel, and potentially toxic, compounds.
-
Compromised biological activity: In drug development, impurities can alter the efficacy and safety profile of the final active pharmaceutical ingredient (API).
-
Regulatory hurdles: Stringent purity requirements are mandated by regulatory bodies for pharmaceutical and agrochemical products.
Therefore, a multi-faceted analytical approach is essential to ensure the quality and consistency of this key starting material.
A Comparative Overview of Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is typically employed for a thorough purity analysis. Each method provides unique and complementary information regarding the identity and quantity of the target compound and any potential impurities.
| Analytical Technique | Principle of Detection | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance. | Quantitative purity (area %), presence of non-volatile impurities. | High sensitivity, excellent for quantifying isomeric and non-volatile impurities. | May not detect highly volatile impurities, requires appropriate chromophores for UV detection. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, typically detected by Flame Ionization (FID). | Quantitative purity (area %), presence of volatile impurities and residual solvents. | Excellent for volatile and semi-volatile compounds, high resolution. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct proton/carbon environments. | Provides detailed structural information, can identify unknown impurities. | Lower sensitivity compared to chromatographic methods, quantification can be complex. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, fragmentation patterns for structural elucidation. | High sensitivity and specificity, can be coupled with HPLC or GC for enhanced separation and identification. | Isomeric impurities may not be distinguishable by MS alone. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for determining the percentage purity of Methyl 3,5-dichloro-2-fluorobenzoate and quantifying non-volatile impurities. A reversed-phase method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Causality in Method Development: The choice of a C18 column is based on the hydrophobic nature of the analyte. The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and water with a buffer, is optimized to achieve good separation between the main peak and any impurities. The UV detector wavelength is selected based on the analyte's maximum absorbance to ensure high sensitivity.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity assessment.
Detailed HPLC Protocol:
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, for instance, a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid to improve peak shape.
-
Standard Preparation: Accurately weigh a reference standard of Methyl 3,5-dichloro-2-fluorobenzoate and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dissolve the synthesized product in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the sample chromatogram.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is an essential complementary technique to HPLC, specifically for identifying and quantifying volatile impurities and residual solvents from the synthesis. A flame ionization detector (FID) is commonly used due to its excellent sensitivity to organic compounds.
Causality in Method Development: The choice of a capillary column with a nonpolar stationary phase (e.g., DB-5 or equivalent) is suitable for separating a wide range of volatile organic compounds. The temperature program is designed to first elute highly volatile solvents at a lower temperature, followed by a ramp to elute the target compound and less volatile impurities.
Experimental Workflow for GC Analysis
Caption: Workflow for GC purity and residual solvent analysis.
Detailed GC Protocol:
-
Sample Preparation: Dissolve the synthesized product in a suitable volatile solvent (e.g., dichloromethane or acetone) to a concentration of approximately 10 mg/mL.
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1)
-
-
Analysis: Inject the sample solution. The area percentage of the main peak relative to all other peaks provides the purity, while comparison with a standard of known solvent concentrations allows for the quantification of residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized Methyl 3,5-dichloro-2-fluorobenzoate and for identifying any structurally related impurities.
Causality in Method Development: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves the analyte well and has a well-defined residual solvent peak for referencing. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum provide a detailed fingerprint of the molecule. The ¹³C NMR spectrum confirms the number of unique carbon atoms.
Expected ¹H NMR Data (in CDCl₃):
-
A singlet for the methyl ester protons (~3.9 ppm).
-
Two aromatic protons, likely appearing as a doublet and a doublet of doublets due to coupling with each other and the fluorine atom.
Expected ¹³C NMR Data (in CDCl₃):
-
Signals for the methyl ester carbon, the carbonyl carbon, and the six aromatic carbons, with characteristic shifts and C-F coupling constants.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern.
Causality in Isotopic Pattern Analysis: Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). For a molecule containing two chlorine atoms, the molecular ion peak will appear as a cluster of three peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 9:6:1.[1] This isotopic signature is a powerful tool for confirming the presence of two chlorine atoms in the molecule.[1]
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 204, 206, and 208, corresponding to the different combinations of chlorine isotopes.
-
Fragmentation: Characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), can further support structural identification.
Comparative Data Summary
The following table presents hypothetical data from the analysis of a synthesized batch of Methyl 3,5-dichloro-2-fluorobenzoate, illustrating how the different techniques provide a comprehensive purity profile.
| Analytical Technique | Parameter Measured | Result | Interpretation |
| HPLC | Purity (Area %) | 99.2% | The sample is of high purity with respect to non-volatile impurities. |
| Impurity A (Isomer) | 0.5% | A small amount of an isomeric impurity is present. | |
| Impurity B (Starting Material) | 0.3% | Trace amounts of unreacted starting material remain. | |
| GC | Purity (Area %) | 99.5% | The sample is of high purity with respect to volatile impurities. |
| Residual Dichloromethane | 200 ppm | A small amount of residual solvent from the workup is present. | |
| ¹H NMR | Spectrum | Consistent with proposed structure | The chemical structure of the main component is confirmed. |
| Minor signals | Observed at ~7.5 ppm | Suggests the presence of a minor aromatic impurity, consistent with HPLC data. | |
| MS (EI) | Molecular Ion Cluster (m/z) | 204, 206, 208 (Ratio ~9:6:1) | Confirms the molecular weight and the presence of two chlorine atoms. |
Conclusion: A Holistic Approach to Purity Assessment
No single analytical technique can provide a complete picture of the purity of a synthesized compound. A robust and reliable assessment of Methyl 3,5-dichloro-2-fluorobenzoate purity requires a combination of orthogonal methods.
-
HPLC and GC are essential for quantitative purity determination and for identifying and quantifying specific types of impurities (non-volatile vs. volatile).
-
NMR spectroscopy provides unequivocal structural confirmation of the target compound.
-
Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of halogens).
By integrating the data from these techniques, researchers can confidently assess the purity of their synthesized material, ensuring its suitability for downstream applications in pharmaceutical and agrochemical research and development. This multi-faceted approach embodies the principles of scientific rigor and is crucial for maintaining the quality and integrity of the final products.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
Sources
Safety Operating Guide
Proper Disposal of Methyl 3,5-dichloro-2-fluorobenzoate: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3,5-dichloro-2-fluorobenzoate, a halogenated aromatic compound. By understanding the chemical's properties and the principles of hazardous waste management, you can ensure the safe and compliant disposal of this substance.
Immediate Safety and Handling Protocols
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber, to avoid skin contact.[3]
-
Respiratory Protection: In cases of handling fine powders or generating aerosols, a NIOSH-approved respirator is recommended.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin exposure.[4]
Hazard Profile and Disposal Overview
Methyl 3,5-dichloro-2-fluorobenzoate is classified as a halogenated organic compound.[5] Such compounds are typically considered hazardous waste and require special disposal procedures to mitigate environmental and health risks.[5][6]
| Parameter | Information | Source |
| Chemical Class | Halogenated Aromatic Compound | N/A |
| Potential Hazards | Skin and eye irritation, harmful if swallowed or inhaled. | [1][4][7] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride (HCl), Hydrogen fluoride (HF). | [1] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | [6] |
Step-by-Step Disposal Procedure
The proper disposal of Methyl 3,5-dichloro-2-fluorobenzoate involves a systematic approach to ensure safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing Methyl 3,5-dichloro-2-fluorobenzoate in a clearly labeled, dedicated container. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).
-
Labeling: The label must clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "Methyl 3,5-dichloro-2-fluorobenzoate."[5]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any incompatible materials.[5][8]
2. Neutralization of Spills (if applicable):
-
In the event of a small spill, carefully absorb the material with an inert absorbent, such as vermiculite or sand.
-
The contaminated absorbent material must then be collected and placed in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
3. Storage Pending Disposal:
-
Secure Storage: Store the sealed hazardous waste container in a well-ventilated, designated hazardous waste accumulation area.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Licensed Waste Management: The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[6] This process ensures the complete destruction of the compound and minimizes the risk of forming toxic byproducts like dioxins.[6]
-
Contact a Professional: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that the disposal process adheres to all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[9][10] Land disposal of certain chlorinated wastes is prohibited unless they meet specific treatment standards.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 3,5-dichloro-2-fluorobenzoate.
Caption: Decision workflow for the safe disposal of Methyl 3,5-dichloro-2-fluorobenzoate.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and protocols.
References
- Benchchem. Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Government Publishing Office. 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes.
- OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Unknown. hazardous waste segregation.
- Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
- ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Fisher Scientific. SAFETY DATA SHEET.
- Merck Millipore. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- U.S. Environmental Protection Agency. Disposal Guidance.
- Angene Chemical. Safety Data Sheet.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- Unknown. EPA HAZARDOUS WASTE CODES.
- National Center for Biotechnology Information. Methyl 3,5-dichlorobenzoate.
- Fisher Scientific. 3 - SAFETY DATA SHEET.
- ChemScene. Methyl 2-chloro-3,5-difluorobenzoate.
- Benchchem. The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
- Benchchem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Unknown. Chemical Compatibility Chart.
- Walchem. Chemical Compatibility Chart.
- ResearchGate. a) Selective mono‐ and difluorination of benzoic acid derivatives...
- Fluimac. Chemical compatibility table.
- Benchchem. Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bucknell.edu [bucknell.edu]
- 6. researchgate.net [researchgate.net]
- 7. angenechemical.com [angenechemical.com]
- 8. vumc.org [vumc.org]
- 9. eCFR :: 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes. [ecfr.gov]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




